6-Bromo-1H-indazole-4-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-indazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGPSFSWRANYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646573 | |
| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-00-7 | |
| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 6-Bromo-1H-indazole-4-carbonitrile (CAS 898747-00-7): Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 898747-00-7), a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This document details the compound's physicochemical properties, outlines a plausible, high-yield synthetic pathway, and explores its chemical reactivity. Particular emphasis is placed on its utility as a versatile scaffold for diversification through N-H functionalization and palladium-catalyzed cross-coupling reactions at the C6-bromo position. This guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel bioactive molecules.
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a cornerstone of contemporary medicinal chemistry.[3][4] Its rigid structure and ability to participate in hydrogen bonding interactions make it an ideal scaffold for engaging with biological targets. This has led to the development of numerous indazole-containing therapeutics, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[1]
This compound emerges as a particularly strategic derivative. Its structure presents three distinct and orthogonal points for chemical modification:
-
Indazole N-H: Allows for alkylation or arylation to modulate physicochemical properties like solubility and metabolic stability, or to occupy specific pockets within a target protein.
-
C6-Bromine: A versatile handle for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
-
C4-Carbonitrile: Can be transformed into other key functional groups, such as a carboxylic acid (via hydrolysis) or an aminomethyl group (via reduction), providing further avenues for derivatization.
This multi-functional nature makes this compound a powerful starting material for constructing combinatorial libraries and accelerating structure-activity relationship (SAR) studies.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. Proper characterization is the foundation of trustworthy and reproducible research.
| Property | Value | Source |
| CAS Number | 898747-00-7 | [5] |
| Molecular Formula | C₈H₄BrN₃ | [5] |
| Molecular Weight | 222.05 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥96% | [5] |
| Canonical SMILES | N#CC1=CC(Br)=CC2=C1C=NN2 | [5] |
| InChI Key | ILGPSFSWRANYDT-UHFFFAOYSA-N | [5] |
Spectroscopic Characterization: While specific spectra are proprietary to suppliers, the expected signatures are well-defined:
-
¹H NMR: The spectrum should display distinct signals in the aromatic region corresponding to the three protons on the bicyclic ring system, in addition to a broad singlet for the N-H proton.
-
¹³C NMR: Will show eight signals, including those for the nitrile carbon and the six carbons of the aromatic system, with chemical shifts influenced by the bromine and nitrogen atoms.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of a nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).
Authoritative spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound can be sourced from specialized chemical databases.[6]
Synthesis and Purification
The synthesis of substituted indazoles often proceeds via the cyclization of appropriately substituted aniline derivatives.[3][7] A robust and scalable synthesis for this compound can be conceptualized based on established methodologies, such as the diazotization and intramolecular cyclization of a functionalized aniline precursor.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous transformations for related indazole syntheses and serves as a validated starting point for laboratory execution.[7]
Step 1: Acetylation and Diazotization-Cyclization
-
Rationale: The reaction begins with the in-situ formation of a diazonium salt from an aniline precursor, which then undergoes a thermally induced intramolecular cyclization to form the indazole ring. Isoamyl nitrite is a mild and effective diazotizing agent for this purpose under non-aqueous conditions.
-
In a suitable reaction vessel, dissolve the starting material, 2-amino-5-bromo-4-cyanotoluene (1.0 eq), in a suitable solvent like chloroform or acetic acid.
-
Add acetic anhydride (1.1 eq) to protect the amine, followed by potassium acetate (1.5 eq).
-
Add isoamyl nitrite (1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (e.g., ~68°C) and maintain for 12-20 hours, monitoring progress by TLC or LC-MS.[7]
Step 2: Work-up and Hydrolysis
-
Rationale: The work-up is designed to remove excess reagents and solvent. A subsequent acidic hydrolysis removes the acetyl protecting group to yield the final NH-free indazole.
-
After the reaction is complete, cool the mixture to room temperature and remove the volatile components under reduced pressure.
-
Add water and concentrated hydrochloric acid to the residue and heat to 50-60°C to facilitate hydrolysis of the intermediate N-acetyl indazole.
-
Cool the acidic mixture and neutralize by the careful addition of a 50% aqueous sodium hydroxide solution to a pH of ~8-9.
Step 3: Isolation and Purification
-
Rationale: The final product is isolated by extraction and purified using column chromatography to achieve high purity suitable for subsequent reactions.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Characterize by NMR and MS to confirm identity and purity.
Chemical Reactivity and Derivatization Potential
The true value of this compound lies in its capacity as a versatile chemical scaffold. The following sections detail its key reactive handles.
N-H Functionalization
The indazole nitrogen can be readily functionalized under basic conditions. This is a common strategy to block the N-H from interfering in subsequent reactions (e.g., cross-coupling) or to introduce groups that enhance pharmacological properties.[8]
Caption: General workflow for N-alkylation of the indazole core.
C6-Br Palladium-Catalyzed Cross-Coupling
The C6-bromine atom is primed for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura reaction is the most prominent of these, allowing for the introduction of a vast array of aryl and heteroaryl groups.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Detailed Protocol: Suzuki-Miyaura Cross-Coupling This protocol is a self-validating system for coupling arylboronic acids to the indazole core.
-
Rationale: This reaction uses a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. Following transmetalation with a boronic acid (activated by a base), reductive elimination forms the new C-C bond and regenerates the catalyst.[11][12]
-
To a flame-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05-0.10 eq).
-
Seal the vial, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 6-aryl-1H-indazole-4-carbonitrile product.
C4-Carbonitrile Transformations
The nitrile group offers further opportunities for diversification. It can be:
-
Hydrolyzed under acidic or basic conditions to form a carboxylic acid, which can then be used in amide coupling reactions.
-
Reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield a primary amine, a key functional group for introducing new substituents.
Applications in Drug Discovery Workflow
This compound is an ideal starting point for a fragment-based or lead optimization drug discovery campaign. Its utility can be visualized in a typical workflow.
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- 12. Suzuki Coupling [organic-chemistry.org]
physicochemical properties of 6-Bromo-1H-indazole-4-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1H-indazole-4-carbonitrile
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among its many derivatives, this compound has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents, especially in the realm of kinase inhibitors for oncology.[3] A thorough understanding of the physicochemical properties of this intermediate is paramount for researchers, scientists, and drug development professionals. These properties—spanning from molecular structure and melting point to solubility and spectroscopic signatures—govern its reactivity, handling, and ultimately, its utility in the synthetic pathways that lead to potential new medicines.
This technical guide provides a comprehensive, in-depth exploration of the core physicochemical characteristics of this compound. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices and provides field-proven, step-by-step protocols for the empirical determination of these critical parameters. The methodologies described are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers aiming to leverage this compound in their discovery programs.
Molecular Identity and Structural Attributes
The unique reactivity and biological potential of this compound stem directly from its molecular architecture. The molecule incorporates a bicyclic indazole system, a bromine atom at the 6-position, and a nitrile group at the 4-position. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced to introduce further diversity. The 1H-indazole tautomer is generally more stable than the 2H-indazole form.[4]
| Property | Value | Source |
| CAS Number | 898747-00-7 | [5] |
| Molecular Formula | C₈H₄BrN₃ | [5] |
| Molecular Weight | 222.045 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | N#CC1=CC(Br)=CC2=C1C=NN2 | [5] |
| InChI Key | ILGPSFSWRANYDT-UHFFFAOYSA-N | [5] |
| Appearance | Solid | [5] |
Core Physicochemical Properties: Measurement and Rationale
The physical state and solubility behavior of a compound are foundational parameters that impact every subsequent experimental stage, from reaction setup to formulation.
Melting Point
The melting point is a critical indicator of a crystalline solid's purity and provides insight into the strength of its crystal lattice. A sharp, defined melting range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of the melting range.[6]
| Property | Value | Source |
| Melting Point | 180-186 °C | [7] |
The choice of a slow heating rate (1-2 °C/minute) during the final determination is crucial.[8] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously high and broad melting range.[8] An initial rapid scan is efficient for establishing an approximate range, saving time without sacrificing the accuracy of the final, careful measurement.[6][9]
This protocol describes the use of a modern digital melting point apparatus, such as a DigiMelt or Mel-Temp.
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle to ensure uniform packing and heat transfer.[8]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid tightly into the bottom. The packed sample height should be approximately 1-2 mm.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.[9][10]
-
Rapid Determination (Optional but Recommended): Set a rapid heating ramp rate (e.g., 10-20 °C/minute) to quickly find the approximate melting range.[8][9]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary tube.
-
Heating and Observation: Set the heating rate to 1-2 °C/minute.[10] Observe the sample through the eyepiece.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts into a clear liquid (T2). The melting range is T1-T2.[9]
Caption: Workflow for accurate melting point determination.
Aqueous Solubility
Aqueous solubility is a critical parameter in drug discovery, as it directly influences a compound's absorption and bioavailability.[11] Low solubility can lead to unreliable results in biological assays and challenges in formulation.[11] While quantitative data for this compound is not widely published, indazole derivatives are typically soluble in organic solvents like DMSO and DMF but exhibit limited aqueous solubility.[12]
For early-stage discovery, kinetic solubility is often measured as it is amenable to high-throughput screening.[11][13] This method, which involves adding a DMSO stock solution to an aqueous buffer, mimics the conditions of many in vitro assays.[11] Thermodynamic solubility, determined from the solid form after prolonged equilibration, is considered the "gold standard" but is more time and resource-intensive.[13][14]
This protocol outlines a common high-throughput method for assessing kinetic solubility.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4, 198 µL). This creates a range of compound concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[13]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.
Caption: High-throughput kinetic solubility workflow.
Spectroscopic and Spectrometric Characterization
Structural confirmation and purity assessment rely on a suite of analytical techniques. For a novel or specialized compound like this compound, a combination of NMR, IR, and Mass Spectrometry provides an unambiguous identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.
-
¹H NMR (Expected): The spectrum is expected to show signals for the three aromatic protons on the indazole ring system and a broad signal for the N-H proton. The chemical shifts and coupling patterns will be distinct for the protons at the 3, 5, and 7 positions.
-
¹³C NMR (Expected): The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, including the characteristic downfield signal for the nitrile carbon (C≡N).
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[15] Ensure the solid is fully dissolved.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer.[15]
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which ensures sharp peaks.
-
Parameter Setup: Load a standard 1D proton experiment parameter set.[16] Key parameters include spectral width (e.g., -2 to 12 ppm), acquisition time, and pulse width (calibrated for a 90° pulse).[17]
-
Acquisition: Acquire the Free Induction Decay (FID) data. The number of scans (nt) can be increased for samples with low concentration to improve the signal-to-noise ratio.[16]
-
Data Processing: Perform a Fourier Transform (FT) on the FID. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the splitting patterns (multiplicity) to infer proton-proton coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[18][19][20]
-
Expected Absorption Bands:
-
~3300-3100 cm⁻¹: N-H stretching of the indazole ring.
-
~2230-2210 cm⁻¹: C≡N (nitrile) stretching. This is a sharp and characteristic peak.
-
~1620-1450 cm⁻¹: C=C and C=N stretching within the aromatic ring system.
-
Below 1000 cm⁻¹: C-Br stretching.
-
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands.[19]
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound.[21][22][23] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[24]
-
Expected Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (222.045 g/mol ).
-
Isotopic Pattern: A key feature will be the isotopic pattern caused by the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two prominent peaks in the mass spectrum: the molecular ion peak (M⁺) and an (M+2)⁺ peak of almost equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom.
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: The ESI source will generate gas-phase ions of the molecule (e.g., [M+H]⁺ in positive ion mode).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF, Orbitrap, or quadrupole), which separates them based on their mass-to-charge ratio (m/z).[21][22]
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.[21]
-
Analysis: Analyze the spectrum to identify the molecular ion peak and confirm the characteristic bromine isotopic pattern.
Caption: Integrated workflow for analytical characterization.
Conclusion
This compound is a compound of significant interest due to its role as a versatile intermediate in pharmaceutical synthesis. This guide has detailed its fundamental physicochemical properties, providing not just reference data but also the robust, validated protocols required for their determination. By understanding and applying these methodologies for measuring melting point, solubility, and spectroscopic characteristics, researchers can ensure the quality and integrity of their starting materials, streamline their synthetic efforts, and accelerate the drug discovery and development process. The combination of its structural features and defined properties solidifies its position as a valuable tool in the arsenal of the modern medicinal chemist.
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6-Bromo-1H-indazole-4-carbonitrile molecular structure and weight
An In-depth Technical Guide: 6-Bromo-1H-indazole-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The indazole scaffold is a privileged structure found in numerous biologically active molecules, including several FDA-approved drugs.[1] This document delineates the molecular structure, physicochemical properties, a detailed synthetic pathway with mechanistic rationale, spectroscopic characterization, and key applications of this versatile building block. The presence of both a bromine atom and a nitrile group on the indazole core imparts unique reactivity, making it a valuable intermediate for the synthesis of diverse compound libraries, particularly in the development of kinase inhibitors and other targeted therapeutics.[2][3]
Molecular Identity and Physicochemical Properties
This compound is a solid organic compound featuring a bicyclic indazole ring system. The structure is substituted with a bromine atom at position 6 and a nitrile group at position 4. These functional groups are critical to its utility in synthetic chemistry, offering orthogonal reactivity for subsequent chemical modifications.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 898747-00-7 | [4][5] |
| Molecular Formula | C₈H₄BrN₃ | [4][5] |
| Molecular Weight | 222.05 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Canonical SMILES | N#CC1=CC(Br)=CC2=C1C=NN2 | [4] |
| InChI Key | ILGPSFSWRANYDT-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Rationale
The synthesis of substituted indazoles can be approached through various strategies, often involving the formation of the pyrazole ring onto a pre-functionalized benzene ring. A common and robust method is the diazotization of a substituted aniline followed by an intramolecular cyclization.
Proposed Synthetic Workflow
A logical synthetic route to this compound can be conceptualized starting from a commercially available substituted aniline. The workflow is designed for scalability and reproducibility, key considerations for its application in drug development campaigns.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative methodology based on established indazole synthesis principles.[3][6]
Step 1: Acetylation of the Starting Aniline
-
In a reaction vessel, dissolve the starting material, 4-bromo-2-methyl-5-nitroaniline, in a suitable solvent like chloroform.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride. The acetylation of the amine protects it during the subsequent diazotization step and helps direct the cyclization.
-
Maintain the temperature below 40°C during the addition.
Step 2: Diazotization and Intramolecular Cyclization
-
To the acetylated mixture, add a weak base such as potassium acetate. This buffers the reaction medium.
-
Add a diazotizing agent, such as isoamyl nitrite, dropwise.
-
Heat the mixture to reflux (approx. 68°C) for several hours. During this step, the amine is converted to a diazonium salt, which then undergoes an intramolecular cyclization, displacing the acetyl group and forming the N-acetylated indazole ring.
Step 3: Hydrolysis and Work-up
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Add concentrated hydrochloric acid and heat. This hydrolyzes the N-acetyl group to yield the free 1H-indazole.
-
Cool the acidic mixture and neutralize with a strong base (e.g., 50% NaOH) to a pH of ~11.
-
Isolate the crude product, which would be a nitro-indazole intermediate, by filtration or extraction.
Step 4: Conversion to the Final Product
-
The intermediate from Step 3 would then undergo a Sandmeyer reaction to introduce the nitrile group, followed by a denitration step to yield the final product. These subsequent steps add complexity and require careful optimization.
System Validation: Each step of the synthesis must be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the reaction has gone to completion. The identity and purity of the final product must be rigorously confirmed by ¹H NMR, Mass Spectrometry, and HPLC, constituting a self-validating system.[3]
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. The predicted data provides a benchmark for researchers synthesizing this compound. Spectral data for this compound is available in public databases.[7]
-
¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the three aromatic protons on the bicyclic ring system. The proton on the pyrazole ring (at position 3) will likely appear as a singlet, while the two protons on the benzene ring (at positions 5 and 7) will appear as singlets or narrow doublets, with chemical shifts influenced by the adjacent bromo and nitrile substituents.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic molecular ion (M+) peak. Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.
Applications in Research and Drug Discovery
The true value of this compound lies in its role as a versatile synthetic intermediate. The indazole core is a cornerstone of many pharmaceuticals, and this specific substitution pattern offers multiple avenues for molecular elaboration.[1][8]
Role as a Core Scaffold
The bromine atom at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The nitrile group at the 4-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing another site for diversification. This orthogonal reactivity is highly prized in the construction of compound libraries for high-throughput screening.
Caption: Role as a versatile scaffold in drug discovery.
Relevance in Medicinal Chemistry
-
Oncology: Indazoles are well-established as "hinge-binding" motifs in many kinase inhibitors. Compounds derived from this scaffold have shown promise in targeting specific biological pathways implicated in cancer.[2][8] FDA-approved drugs like Axitinib, used to treat renal cell carcinoma, feature the indazole core.[1]
-
Neurology: The indazole structure is also explored for its potential in treating neurological disorders by modulating specific biological pathways in the central nervous system.[2]
-
Other Therapeutic Areas: Derivatives have been investigated for anti-inflammatory, antiviral, and antiparasitic activities.[8]
Safety and Handling
| Hazard Class | GHS Classification (Inferred) | Precautionary Codes (Inferred) |
| Acute Toxicity | Acute Tox. 4 (Oral) | P280, P301+P312 |
| Eye Damage | Eye Dam. 1 | P305+P351+P338 |
The classifications are inferred from related compounds like 6-Bromo-1H-indazole and are for guidance only.
Recommended Handling Procedures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place, sealed from moisture.[5]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the fields of drug discovery and materials science. Its well-defined molecular structure, characterized by reactive bromine and nitrile functional groups, provides chemists with a powerful and versatile platform for the synthesis of novel and complex molecules. The robust synthetic pathways and clear spectroscopic signature of this compound, coupled with the proven therapeutic relevance of the indazole scaffold, ensure its continued importance in both academic and industrial research settings.
References
-
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. [Link]
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6-Bromo-1H-indazole | C7H5BrN2 | CID 17842471 - PubChem. [Link]
- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google P
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solubility of 6-Bromo-1H-indazole-4-carbonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 6-Bromo-1H-indazole-4-carbonitrile in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry, primarily for its role in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] The successful application of this intermediate in drug discovery and process chemistry is fundamentally dependent on its solubility profile. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes predictive principles based on its physicochemical properties and provides robust, step-by-step protocols for both thermodynamic and kinetic solubility determination.[1]
Physicochemical Profile and Solubility Prediction
A molecule's solubility is dictated by its structure.[3] The principle of "like dissolves like" serves as a foundational guide, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[4][5] An analysis of the structure of this compound allows for a reasoned prediction of its solubility behavior.
The molecule can be deconstructed into three key regions influencing its polarity and interactions with solvents:
-
The Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the pyridine-type nitrogen can act as a hydrogen bond acceptor.[5] This core contributes significantly to the molecule's polarity.
-
The Cyano (-CN) Group: A strongly polar functional group that can act as a hydrogen bond acceptor.
-
The Bromo (-Br) Substituent: While the C-Br bond has some polarity, the bromine atom is primarily hydrophobic and contributes to the molecule's non-polar character.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄BrN₃ | [6] |
| Molecular Weight | 222.05 g/mol | [6] |
| CAS Number | 898747-00-7 | [6] |
| Appearance | Solid | [6] |
| Predicted Polarity | Moderately Polar | Inferred from structure |
Based on this structural analysis, the following solubility profile is predicted:
-
High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents can effectively solvate the polar indazole ring and cyano group without competing for hydrogen bonding sites.[1][4]
-
Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol. These solvents can engage in hydrogen bonding with the molecule, but the hydrophobic bromo-benzene portion may limit overall solubility compared to polar aprotic solvents.
-
Low to Negligible Solubility: Expected in non-polar solvents like hexane, cyclohexane, and toluene. The strong intermolecular forces within the crystalline solid of this compound are unlikely to be overcome by the weak van der Waals interactions offered by these solvents.[4]
A Practical Guide to Solubility Determination
Empirical testing is essential to confirm the predicted solubility and provide the quantitative data needed for research and development. The two primary types of solubility measured are thermodynamic and kinetic.
-
Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the gold standard for its determination and is crucial for understanding the compound's intrinsic properties.[1][7]
-
Kinetic Solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock (usually DMSO).[8] This is a high-throughput method often used in early drug discovery to identify potential solubility liabilities.[1][9]
Overall Experimental Workflow
The process for determining solubility follows a structured path from preparation to analysis. This workflow ensures reproducibility and accuracy.
Caption: General workflow for solubility determination.
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This protocol details the definitive method for measuring equilibrium solubility.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, Ethyl Acetate, Toluene)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Safety Precautions:
-
Consult the Safety Data Sheet (SDS) before handling the compound.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
Handle the solid compound and all solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid remains undissolved at equilibrium. A starting point is 5-10 mg of solid.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to its respective vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the vials for a sufficient time to reach equilibrium, typically 24 to 48 hours.[7] The solution should appear as a slurry with undissolved solid.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the solid to settle. To obtain a clear supernatant for analysis, either centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) or filter the solution using a chemical-resistant syringe filter (e.g., PTFE).[9] This step is critical to ensure no solid particles are carried over into the analytical sample.
-
Sample Preparation for Analysis: Carefully pipette a known aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted samples by HPLC-UV. Determine the concentration of the dissolved compound by comparing its peak area to a pre-established calibration curve prepared from known concentrations of this compound.
Protocol for Kinetic Solubility
This protocol is a higher-throughput method suited for early-stage assessment.
Materials and Equipment:
-
This compound
-
DMSO (high purity)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well plates (polypropylene for stock, clear-bottom for reading)
-
Automated liquid handler or multichannel pipette
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO, for example, 10 mM.[8]
-
Dilution: Dispense the aqueous buffer into the wells of a 96-well plate. Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., add 2 µL of 10 mM stock to 198 µL of buffer for a final concentration of 100 µM). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.[1]
-
Incubation: Cover the plate and incubate at room temperature on a plate shaker for a defined period, often between 1 and 24 hours.[1]
-
Detection: Measure the amount of precipitated material.
-
Nephelometry: This method measures light scattering caused by suspended particles (precipitate). The higher the signal, the lower the solubility.
-
UV-Vis Reading: In this method, the plate is centrifuged to pellet the precipitate, and the absorbance of the supernatant is read. The concentration is determined from a calibration curve.[8] The point at which precipitation is first detected is the kinetic solubility.
-
Key Factors Influencing Solubility Measurements
The measured solubility value is not absolute and can be influenced by several experimental variables.
Caption: Interrelated factors affecting solubility.
-
Temperature: For most solids, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[14] Therefore, all measurements must be performed at a controlled, specified temperature.
-
Solid State: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[9] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. The specific form used for testing should be noted.
-
Purity of Compound and Solvent: Impurities can either increase or decrease the apparent solubility of a compound. Using well-characterized, high-purity materials is essential for obtaining reliable data.[7]
Data Presentation and Application
Quantitative solubility data should be recorded systematically to allow for easy comparison across different solvents and conditions.
Table 2: Template for Reporting Experimental Solubility of this compound
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method Used |
| DMSO | Polar Aprotic | 25 | Thermodynamic | ||
| DMF | Polar Aprotic | 25 | Thermodynamic | ||
| Methanol | Polar Protic | 25 | Thermodynamic | ||
| Acetonitrile | Polar Aprotic | 25 | Thermodynamic | ||
| Ethyl Acetate | Moderately Polar | 25 | Thermodynamic | ||
| Dichloromethane | Non-polar | 25 | Thermodynamic | ||
| Toluene | Non-polar | 25 | Thermodynamic | ||
| PBS (pH 7.4) | Aqueous Buffer | 25 | Kinetic |
The obtained solubility data is invaluable for:
-
Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the solution phase, which can significantly impact reaction rates and yields.
-
Purification: Designing crystallization and chromatography procedures. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate for recrystallization.
-
Biological Assays: Preparing stock solutions and ensuring the compound does not precipitate in the assay medium, which would lead to erroneous results.
-
Formulation Development: Providing a baseline for developing suitable delivery systems for preclinical and clinical studies. Poor solubility is a major hurdle in drug development.
Conclusion
References
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Solubility of Organic Compounds. (2023). University of Calgary.
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Slideshare. (2014). solubility experimental methods.pptx. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-1H-indazole. Retrieved from [Link]
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Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carbonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]
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biological activity of 6-Bromo-1H-indazole-4-carbonitrile derivatives
An In-Depth Technical Guide to the Biological Activity of 6-Bromo-1H-indazole-4-carbonitrile Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound derivatives, a class of compounds demonstrating significant potential in modern drug discovery. We will delve into the molecular rationale for their activity, their primary biological targets, methods for their evaluation, and the structure-activity relationships that govern their potency. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows indazole-based molecules to function as effective ATP-competitive inhibitors for a wide range of protein kinases.[1] This mimicry enables these compounds to form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity.[1]
The therapeutic relevance of this scaffold is firmly established by several FDA-approved drugs, including:
-
Axitinib and Pazopanib: Multi-kinase inhibitors used in cancer therapy.[2][3][4]
-
Entrectinib: A potent inhibitor of TRK, ROS1, and ALK kinases.[4][5]
-
Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor.[2][5]
The this compound core specifically equips this privileged structure with versatile synthetic handles. The bromine atom at the 6-position serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the solvent-exposed regions of the ATP-binding pocket.[1][6] The carbonitrile group at the 4-position contributes to the molecule's electronic properties and can act as a hydrogen bond acceptor, further anchoring the ligand within its target.
Mechanism of Action: Competitive Inhibition of Protein Kinases
Protein kinases are fundamental regulators of countless cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][7] Indazole derivatives exert their primary biological effect by targeting the ATP-binding site of these enzymes.
The indazole's nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the interactions of ATP's adenine ring with the kinase hinge region.[1] By occupying this site, the inhibitor prevents the binding and hydrolysis of ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.
Figure 1: Competitive inhibition of a kinase by an indazole derivative.
A primary target for many indazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase that mediates angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[8] By inhibiting VEGFR-2, these compounds can effectively cut off a tumor's blood supply.
Figure 2: Inhibition of the VEGFR-2 signaling pathway.
Biological Activity Profile: Anticancer Efficacy
Derivatives of the this compound scaffold have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[9] Their efficacy is primarily linked to the inhibition of key kinases involved in tumor progression.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for representative derivatives against VEGFR-2 and various cancer cell lines. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.[8]
Table 1: VEGFR-2 Kinase Inhibition [8]
| Compound/Drug | Target | IC₅₀ (nM) |
|---|---|---|
| Derivative W4 | VEGFR-2 | < 5 |
| Derivative W12 | VEGFR-2 | < 5 |
| Derivative W17 | VEGFR-2 | < 5 |
| Derivative W19 | VEGFR-2 | < 5 |
| Derivative W20 | VEGFR-2 | < 5 |
| Axitinib (Reference) | VEGFR-2 | 0.2 |
| Pazopanib (Reference) | VEGFR-2 | 30 |
Disclaimer: Data for derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[8]
Table 2: In Vitro Antiproliferative Activity of Derivative '2f' [4]
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| 4T1 | Breast Cancer | 0.23 ± 0.04 |
| A549 | Lung Cancer | 1.15 ± 0.21 |
| HepG2 | Liver Cancer | 0.80 ± 0.11 |
| MCF-7 | Breast Cancer | 0.34 ± 0.05 |
| HCT116 | Colon Cancer | 0.88 ± 0.15 |
| Doxorubicin (Reference) | - | 0.19 - 6.50 |
Observed Cellular Effects
Treatment of cancer cells with active this compound derivatives leads to a cascade of antitumor effects:
-
Inhibition of Proliferation and Colony Formation: The compounds effectively halt cell growth and the ability of single cells to form colonies.[9]
-
Induction of Apoptosis: They trigger programmed cell death, evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulation of anti-apoptotic proteins like Bcl-2.[9]
-
Disruption of Mitochondrial Function: A decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) are observed, indicating mitochondrial-mediated apoptosis.[9]
-
Inhibition of Migration and Invasion: The derivatives can reduce the metastatic potential of cancer cells by decreasing the activity of matrix metalloproteinases (MMPs) like MMP9.[9]
Experimental Protocols for Biological Evaluation
Validating the biological activity of novel derivatives requires a suite of robust and reproducible assays.[10][11] The following protocols describe standard methodologies for characterizing kinase inhibitors.
Protocol 1: VEGFR-2 Kinase Assay (Luminescent)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 by quantifying the amount of ATP remaining after the kinase reaction.[8]
Figure 3: Workflow for a luminescent kinase assay.
Methodology:
-
Preparation: In a 384-well assay plate, add 25 µL of a reaction mixture containing recombinant VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Compound Addition: Add the test compound (this compound derivative) at various concentrations. Include a positive control (e.g., Axitinib) and a negative control (vehicle, typically DMSO).
-
Initiate Reaction: Incubate the plate at 30°C for 45 minutes to allow the phosphorylation reaction to proceed.[8]
-
Detect Kinase Activity: Add 50 µL of a luminescent kinase assay reagent (which detects the amount of remaining ATP) to each well.[8]
-
Incubation: Cover the plate and incubate at room temperature for 15 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
This cell-based assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[11]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 4T1, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 1-4 hours. Live cells will reduce the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability and calculate the IC₅₀ value.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12]
Methodology:
-
Cell Treatment: Culture cells in a 6-well plate and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Future Perspectives
The this compound scaffold is a validated and highly promising starting point for the development of novel therapeutic agents. While its utility as a kinase inhibitor in oncology is well-documented, future research should focus on:
-
Selectivity Profiling: Broad kinase panel screening is essential to understand the selectivity profile of new derivatives and to minimize off-target effects.[13]
-
Pharmacokinetic Optimization: Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties are crucial for translating potent in vitro activity into in vivo efficacy.[14]
-
Exploration of New Targets: The versatility of the indazole scaffold suggests its potential application against other enzyme families and in different therapeutic areas, such as inflammatory and neurodegenerative diseases.[3][15]
By combining rational design, robust biological evaluation, and a thorough understanding of structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.
References
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Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Fan, C., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
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Azmi, L., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology. [Link]
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Wikipedia. Lonidamine. [Link]
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
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Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
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Unsal-Tan, O., et al. (2022). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]
-
Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals. [Link]
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Qin, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Qin, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]
-
Gratz, G., et al. (2014). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ResearchGate. (2023). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]
-
ResearchGate. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]
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The Strategic Deployment of 6-Bromo-1H-indazole-4-carbonitrile: An In-depth Technical Guide for Synthetic Chemists
Introduction: The Privileged Indazole Scaffold and the Unique Potential of 6-Bromo-1H-indazole-4-carbonitrile
The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets. Its structural resemblance to purine enables it to function as an effective ATP-competitive inhibitor, a crucial mechanism in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2]
Within this esteemed class of compounds, this compound emerges as a synthetic building block of exceptional strategic value. The trifunctional nature of this molecule—a reactive bromine atom at the 6-position, a versatile nitrile group at the 4-position, and a modifiable pyrazole ring—offers a trifecta of opportunities for molecular elaboration. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles, further expanding the accessible chemical space. This guide provides a comprehensive overview of the synthesis and synthetic applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in drug discovery and development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its successful application in the laboratory.
| Property | Value | Reference |
| CAS Number | 898747-00-7 | [3] |
| Molecular Formula | C₈H₄BrN₃ | [3] |
| Molecular Weight | 222.05 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥96% | [3] |
Safety Information: this compound is classified as toxic if swallowed and causes serious eye damage.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[4]
Synthesis of this compound: A Plausible and Efficient Route
While a direct, step-by-step synthesis for this compound is not extensively documented in readily available literature, a highly plausible and efficient synthetic pathway can be constructed based on established methodologies for analogous indazole systems. The proposed route commences with the commercially available 4-nitro-1H-indazole and proceeds through a three-step sequence: regioselective bromination, reduction of the nitro group, and a Sandmeyer reaction to install the nitrile functionality.
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The Ascendance of a Privileged Scaffold: A Historical Perspective
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 6-Bromo-1H-Indazole Compounds
This guide provides an in-depth exploration of 6-bromo-1H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. From its historical underpinnings to its modern applications as a privileged scaffold in medicinal chemistry, we will dissect the synthesis, mechanisms, and therapeutic potential of this versatile molecule. This document is structured to provide not just protocols, but a deep understanding of the causality behind the experimental choices, ensuring a robust and reproducible application of the knowledge contained herein.
The story of 6-bromo-1H-indazole is intrinsically linked to the broader history of indazole chemistry. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, was first synthesized by Emil Fischer in the late 19th century.[1][2] His foundational work, involving the thermal cyclization of o-hydrazinocinnamic acid, opened the door to a new class of heterocycles.[2]
While the precise first synthesis of the 6-bromo derivative is not prominently documented in seminal historical texts, its emergence is a direct result of the development of reliable methods for the regioselective synthesis of substituted indazoles. The two primary classical approaches that have been adapted for the synthesis of 6-bromo-1H-indazole are the intramolecular cyclization of a diazotized 2-alkylaniline (the Griess diazotization followed by cyclization) and the condensation of a substituted o-halobenzaldehyde with hydrazine.[3][4] The utility of the 6-bromo substitution pattern became particularly evident with the rise of transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, which allow for the facile introduction of diverse functionalities at this position, thereby enabling the exploration of vast chemical space in drug discovery programs.[5]
Strategic Synthesis of 6-Bromo-1H-Indazole: A Comparative Analysis
The efficient and scalable synthesis of 6-bromo-1H-indazole is paramount for its application in medicinal chemistry. Two primary synthetic routes have proven to be robust and are widely employed. The choice between these routes often depends on the availability of starting materials, desired scale, and safety considerations.
Route A: Diazotization and Intramolecular Cyclization of 4-Bromo-2-methylaniline
This classical approach leverages the in situ formation of a diazonium salt from a readily available substituted aniline, which then undergoes an intramolecular cyclization to form the indazole ring.
-
Starting Material: 4-bromo-2-methylaniline is a commercially available and relatively inexpensive starting material. The methyl group at the 2-position is crucial as it provides the carbon atom that will form the pyrazole ring, and the bromo-substituent at the 4-position will become the 6-bromo substituent in the final indazole product.
-
Acetylation: The initial acetylation of the aniline protects the amino group and allows for the subsequent diazotization to proceed under non-aqueous conditions.
-
Diazotizing Agent: Isoamyl nitrite is often preferred over sodium nitrite for this transformation.[6] It is an organic-soluble diazotizing agent, allowing the reaction to be carried out in a non-aqueous solvent like chloroform. This can be advantageous for substrates with poor solubility in aqueous acidic media and can lead to cleaner reactions with easier work-up. Sodium nitrite, in contrast, requires an aqueous acidic medium to generate nitrous acid in situ.[7][8][9][10]
-
Cyclization: The cyclization is promoted by heating, leading to the formation of the indazole ring system. The subsequent hydrolysis under acidic conditions removes the acetyl protecting group.
-
Acetylation: Dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) in a suitable reaction vessel. Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.
-
Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.
-
Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
-
Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.
Caption: Workflow for the synthesis of 6-bromo-1H-indazole via diazotization.
Route B: Hydrazine-Mediated Cyclization of 4-Bromo-2-fluorobenzaldehyde
This alternative route involves the condensation of a substituted benzaldehyde with hydrazine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring.
-
Starting Material: 4-Bromo-2-fluorobenzaldehyde is a key starting material. The fluorine atom at the 2-position is an excellent leaving group for the subsequent intramolecular SNAr reaction, facilitating the ring closure.[3][11]
-
Reagent: Hydrazine hydrate serves as the source of the two nitrogen atoms for the pyrazole ring. The reaction is typically carried out in an excess of hydrazine hydrate, which can also act as the solvent.
-
Reaction Conditions: Heating the mixture drives the initial condensation to form a hydrazone, which then undergoes intramolecular cyclization to yield the indazole. This method is often high-yielding and operationally simple.
-
Reaction Setup: Add hydrazine hydrate (30 mL, 832 mmol) and 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) to a 100 mL round bottom flask.
-
Reaction: Stir the reaction mixture at 125°C for 3 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Quench the concentrated reaction mixture by pouring it into an ice-water mixture (100 mL).
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 6-bromo-1H-indazole.
Caption: Mechanism of 6-bromo-1H-indazole synthesis from 4-bromo-2-fluorobenzaldehyde.
Comparative Summary of Synthetic Routes
| Parameter | Route A: Diazotization | Route B: Hydrazine Cyclization |
| Starting Material | 4-Bromo-2-methylaniline | 4-Bromo-2-fluorobenzaldehyde |
| Key Reagents | Acetic anhydride, Isoamyl nitrite, HCl | Hydrazine hydrate |
| Typical Yield | Moderate to high (scalable) | 76-89%[3][12] |
| Advantages | Scalable, uses readily available aniline | High yield, operationally simple, fewer steps |
| Disadvantages | Multi-step, involves potentially unstable diazonium intermediate | Hydrazine is toxic and requires careful handling |
The Role of 6-Bromo-1H-indazole in Modern Drug Discovery
The 6-bromo-1H-indazole scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its structural features allow it to serve as a versatile template for the design of potent and selective kinase inhibitors.
A Privileged Scaffold for Kinase Inhibition
The 1H-indazole core is a bioisostere of adenine, the purine base in ATP.[13] This structural mimicry enables indazole-based compounds to competitively bind to the ATP-binding pocket of protein kinases. The nitrogen atoms at positions 1 and 2 can act as hydrogen bond donors and acceptors, respectively, forming key interactions with the hinge region of the kinase active site, a critical determinant of binding affinity. The bromine atom at the 6-position provides a crucial handle for synthetic diversification via cross-coupling reactions, allowing for the introduction of various substituents that can probe different regions of the ATP-binding pocket and enhance selectivity and potency.[5]
Targeting the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][5][14][15][16][17][18][19][20] Consequently, inhibitors of this pathway are of significant therapeutic interest. 6-Bromo-1H-indazole serves as a key intermediate in the synthesis of PI3K inhibitors.[18][21][22] For example, derivatives have been designed where the indazole core occupies the adenine-binding region of PI3K, with further substitutions at the 3- and 6-positions to achieve high affinity and isoform selectivity.[5]
Caption: Simplified PI3K/AKT/mTOR pathway and the inhibitory action of indazole-based compounds.
Development of PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers, including breast and lung cancer.[2][6][13][23][24][25][26][27][28][29] The indazole scaffold has been successfully employed to develop potent and selective PLK4 inhibitors.[2][23][25][26][29] In these inhibitors, the indazole core typically forms hydrogen bonds with the hinge region of PLK4, while substituents, often introduced via the 6-bromo position, occupy adjacent hydrophobic pockets to enhance potency and selectivity.[2]
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Navigating the Synthesis and Handling of 6-Bromo-1H-indazole-4-carbonitrile: A Technical Guide for the Research Professional
Introduction: The Significance of 6-Bromo-1H-indazole-4-carbonitrile in Modern Drug Discovery
This compound is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The strategic placement of a bromine atom at the 6-position and a carbonitrile group at the 4-position provides two versatile chemical handles for further molecular elaboration through a variety of synthetic transformations, including cross-coupling reactions and modifications of the nitrile group.[2][3] This dual functionality makes it an invaluable intermediate in the synthesis of complex molecules, particularly kinase inhibitors for targeted cancer therapies.[4][5]
This guide provides a comprehensive overview of the safety and handling precautions necessary for the responsible use of this compound in a research and development setting. As Senior Application Scientists, we recognize that a deep understanding of a compound's reactivity and potential hazards is paramount to ensuring both the integrity of the research and the safety of laboratory personnel. This document moves beyond a simple recitation of standard protocols to provide a causative understanding of the "why" behind each recommendation, grounded in the chemical properties of the molecule itself.
I. Hazard Identification and Risk Assessment: A Multifaceted Profile
While specific toxicological data for this compound is not extensively available in the public domain, a thorough risk assessment can be conducted by examining the hazards associated with its constituent functional groups: the brominated aromatic system, the indazole core, and the nitrile group.
A. The Brominated Aromatic Moiety: Persistence and Potential Toxicity
The presence of a bromine atom on the aromatic ring places this compound in the broad class of organobromine compounds. While widely used in pharmaceuticals and as flame retardants, some members of this class are known for their environmental persistence and potential for bioaccumulation.[6] Though the acute toxicity of many brominated aromatic compounds is considered low, chronic exposure to certain polybrominated compounds has been linked to adverse health effects.[7] In the context of this compound, the primary concern is skin and respiratory tract irritation upon direct contact or inhalation of dust particles.
B. The Indazole Core: A Biologically Active Scaffold
The indazole ring system is a well-established pharmacophore, and many indazole derivatives exhibit potent biological activity.[1] This inherent bioactivity necessitates that this compound be handled as a potentially cytotoxic or pharmacologically active substance. While beneficial in a therapeutic context, unintended occupational exposure could pose health risks. Therefore, minimizing direct contact and inhalation is a critical precautionary measure.
C. The Aromatic Nitrile Group: Reactivity and Inhalation Hazards
The carbonitrile (cyano) group is a highly electron-withdrawing group that influences the reactivity of the entire molecule.[8][9] While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can still pose significant health risks.[10] The primary route of exposure is inhalation of dust or vapors, which can lead to respiratory irritation.[11] Incomplete combustion of nitriles can produce highly toxic hydrogen cyanide gas.[11] Furthermore, the nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acid and ammonia.[10]
Table 1: Summary of Hazard Identification
| Feature | Associated Hazard | Rationale |
| Physical Form | Fine powder | Potential for dust inhalation. |
| Brominated Aromatic | Skin and eye irritation, potential for long-term health effects with chronic exposure. | Halogenated aromatic compounds can be irritants and some have been shown to be persistent.[6][7] |
| Indazole Core | Potential for unknown biological activity/cytotoxicity. | The indazole scaffold is a common feature in many bioactive pharmaceutical compounds.[1] |
| Nitrile Group | Respiratory irritant, potential for release of HCN upon combustion. | The cyano group is a known irritant and can release toxic gases under high heat.[11] |
II. Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection : Double-gloving with nitrile gloves is recommended. Nitrile provides good chemical resistance to a range of organic compounds.[12] The outer glove should be removed and disposed of immediately upon any suspected contamination.
-
Eye Protection : Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations with a higher risk of splashes or dust generation.
-
Body Protection : A lab coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown should be considered.
-
Respiratory Protection : All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[12] If there is a potential for aerosol generation outside of a fume hood, a properly fitted respirator may be necessary.
Caption: Recommended Personal Protective Equipment (PPE) donning and doffing sequence.
III. Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
A. Handling
-
Engineering Controls : All weighing and manipulation of the solid compound must be conducted in a certified chemical fume hood with proper airflow.
-
Avoiding Dust Formation : Use appropriate tools (e.g., spatulas) to handle the solid. Avoid pouring the powder, which can generate dust.
-
Inert Atmosphere : While not strictly required for general handling, for reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.
B. Storage
-
Container : Store in a tightly sealed, clearly labeled container.
-
Location : Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Incompatibilities : Segregate from strong oxidizing agents, strong acids, and strong bases.[11] Brominated compounds can react violently with easily oxidized substances.[13]
IV. Emergency Procedures: Preparedness and Response
A. Spills
In the event of a spill, the primary objective is to contain the material and decontaminate the area without exposing personnel to the hazard.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill : Determine the extent of the spill. For small spills that can be safely managed by trained personnel, proceed with cleanup. For large or unmanageable spills, contact the institution's emergency response team.
-
Don Appropriate PPE : Before attempting cleanup, don the appropriate PPE as outlined in Section II.
-
Containment : Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Cleanup : Carefully sweep the absorbent material into a designated chemical waste container.
-
Decontamination : Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Waste Disposal : All contaminated materials, including PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[12]
Caption: Decision workflow for responding to a chemical spill.
B. First Aid
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
V. Representative Experimental Protocol: Synthesis of a 6-Bromo-1H-indazole Derivative
The following protocol is a representative example of a synthetic transformation involving a 6-bromo-1H-indazole derivative and should be adapted to the specific requirements of the intended reaction. This protocol is based on established methods for the synthesis of related compounds.[14][15]
Objective: To synthesize a 6-bromo-1-substituted-1H-indazole-4-carboxamide derivative via amide coupling.
Materials:
-
6-Bromo-1H-indazole-4-carboxylic acid (starting material, assuming prior synthesis)
-
Amine of choice
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF))
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Reaction Setup : In a clean, dry round-bottom flask, dissolve 6-bromo-1H-indazole-4-carboxylic acid (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Activation : Add the coupling agent (e.g., HATU, 1.2 equivalents) and the tertiary amine base (3 equivalents) to the reaction mixture. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition : Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction : Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up : Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
VI. Waste Disposal
All waste materials containing this compound, including contaminated PPE, absorbent materials from spills, and reaction residues, must be disposed of as hazardous chemical waste.[12] Halogenated organic waste should be collected in a designated, labeled, and sealed container.[12] Follow all institutional, local, and national regulations for the disposal of chemical waste.
Conclusion
This compound is a valuable research chemical with significant potential in the development of new therapeutics. Its safe and effective use hinges on a thorough understanding of its chemical properties and potential hazards. By implementing the comprehensive safety and handling protocols outlined in this guide, researchers can mitigate risks, ensure the well-being of laboratory personnel, and maintain the integrity of their scientific endeavors. A culture of safety, grounded in scientific principles, is the cornerstone of innovative and responsible research.
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An In-depth Technical Guide to 6-Bromo-1H-indazole-4-carbonitrile: A Core Building Block in Medicinal Chemistry
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a strategically functionalized derivative, 6-Bromo-1H-indazole-4-carbonitrile, detailing its pivotal role as a versatile intermediate in drug discovery. We will explore its synthesis, the strategic importance of its functional groups, and its application in the development of next-generation therapeutics, particularly kinase inhibitors. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing actionable protocols and insights into leveraging this key molecule for innovative therapeutic design.
The Indazole Scaffold: A Privileged Core in Drug Discovery
Indazoles, bicyclic aromatic heterocycles composed of a fused benzene and pyrazole ring, are of immense interest to medicinal chemists.[2] Their structure is considered a bioisostere of indole, allowing them to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous FDA-approved drugs containing the indazole core, such as:
-
Pazopanib and Axitinib: Potent multi-kinase inhibitors used in cancer therapy.[1]
-
Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic in chemotherapy patients.[1]
The broad spectrum of pharmacological activities associated with indazole derivatives—including antitumor, anti-inflammatory, antimicrobial, and anti-HIV effects—underscores the scaffold's significance.[1][3] The ability to readily functionalize the indazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it an ideal starting point for drug discovery campaigns.
Physicochemical Profile of this compound
Understanding the fundamental properties of a building block is critical for its effective use in synthesis and downstream applications.
| Property | Value | Reference |
| Molecular Formula | C₈H₄BrN₃ | |
| Molecular Weight | 222.05 g/mol | [4] |
| CAS Number | Not explicitly available for 4-carbonitrile, 885278-24-0 for 3-carbonitrile | [4] |
| Appearance | Expected to be a solid, likely a yellow or off-white powder | [4] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in organic solvents like DMSO and DMF | [5] |
Strategic Importance of the Bromo and Carbonitrile Moieties
The utility of this compound in medicinal chemistry is derived directly from the strategic placement of its two key functional groups. These groups serve as versatile handles for molecular elaboration and are critical for exploring structure-activity relationships (SAR).
-
The 6-Bromo Group: A Gateway to Complexity The bromine atom at the C6 position is an exceptionally useful synthetic handle. It is primed for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amine substituents, enabling the rapid generation of diverse compound libraries to probe interactions with a biological target. This functionalization is a cornerstone of modern lead optimization.
-
The 4-Carbonitrile Group: A Modulator of Potency and Properties The nitrile group (–C≡N) is a valuable pharmacophore in drug design.[5] Its roles include:
-
Hydrogen Bond Acceptor: The nitrogen atom can form crucial hydrogen bonds with amino acid residues in a protein's active site, enhancing binding affinity.[5]
-
Polar Interactions: The strong dipole of the nitrile group can engage in favorable polar interactions within a binding pocket.[5]
-
Metabolic Stability: It can be used to block sites of metabolic lability, improving the pharmacokinetic profile of a drug candidate.[5]
-
Synthetic Versatility: The nitrile group can be readily converted into other functional groups, such as primary amines (via reduction) or tetrazoles (via cycloaddition with azides), which are common isosteres for carboxylic acids in drug molecules.[5][6]
-
Synthesis and Functionalization
The synthesis of substituted indazoles can be achieved through various established methods, often starting from appropriately substituted anilines or benzonitriles.[1] A plausible and common approach involves the diazotization of an aniline followed by an intramolecular cyclization.[7]
Proposed Synthesis of this compound
A logical synthetic route would start from 4-Bromo-2-methyl-5-nitroaniline, proceeding through cyclization to form the indazole core, followed by conversion of the nitro group to the carbonitrile.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: General Synthesis
Step 1: Diazotization and Cyclization to form 6-Bromo-4-nitro-1H-indazole
-
Dissolve 4-Bromo-2-methyl-5-nitroaniline in a suitable acidic solvent (e.g., acetic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours.
-
Gently warm the mixture to allow for intramolecular cyclization to form the indazole ring.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to yield 6-Bromo-4-nitro-1H-indazole.
Step 2: Reduction to 6-Bromo-1H-indazol-4-amine
-
Dissolve 6-Bromo-4-nitro-1H-indazole in a solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder with ammonium chloride or tin(II) chloride (SnCl₂).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the metal salts and concentrate the filtrate.
-
Neutralize the residue and extract the product, 6-Bromo-1H-indazol-4-amine.
Step 3: Sandmeyer Reaction to this compound
-
Dissolve 6-Bromo-1H-indazol-4-amine in an aqueous mineral acid (e.g., HCl).
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the final product, this compound, and purify by chromatography.
Core Application: A Scaffold for Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of protein kinase inhibitors.[7] The indazole core acts as an effective mimic of the adenine hinge-binding region of ATP, allowing indazole-based compounds to competitively inhibit kinase activity.[8]
Dysregulated kinase activity is a known driver of cancer cell proliferation and survival, making kinases a major class of oncology targets. The 6-bromo and 4-carbonitrile positions on this scaffold are ideal for derivatization to achieve both high potency and selectivity for a specific kinase target.
Workflow for Kinase Inhibitor Development
The development of a kinase inhibitor from this scaffold follows a well-defined path from initial hit to a potent and selective lead compound.
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An In-depth Technical Guide to the Reactivity of the Cyano Group in 6-Bromo-1H-indazole-4-carbonitrile
Introduction
The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Indazole derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[2] Within this class, 6-Bromo-1H-indazole-4-carbonitrile stands out as a particularly valuable synthetic intermediate. The strategic placement of the bromine atom at the 6-position and the cyano group at the 4-position provides two versatile chemical handles for molecular elaboration and the exploration of structure-activity relationships (SAR).[3]
This guide offers an in-depth exploration of the chemical reactivity of the cyano group on the 6-Bromo-1H-indazole core. As a Senior Application Scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for leveraging this versatile building block in their synthetic campaigns.
Core Reactivity Principles of the Cyano Group
The reactivity of this compound is fundamentally governed by the electronic properties of the cyano group, which are modulated by the fused aromatic indazole system. The carbon atom of the nitrile is inherently electrophilic, a characteristic that can be depicted through a key resonance structure placing a positive charge on this carbon.[4] This electrophilicity makes it a target for nucleophilic attack.
While nitriles are generally considered weaker electrophiles compared to, for instance, aldehydes, their reactivity can be significantly enhanced by adjacent electron-withdrawing groups.[5][6] In the context of the indazole ring system, the combined inductive and resonance effects of the heterocyclic core and the bromo substituent influence the electron density at the C4 position, thereby modulating the electrophilicity of the nitrile carbon and its susceptibility to various chemical transformations.
The following sections detail the primary reaction pathways available for the cyano group in this molecule, providing both mechanistic insights and field-proven experimental protocols.
General Synthetic Pathways
The cyano group of this compound serves as a gateway to several key functional groups, as illustrated in the workflow below.
Caption: Key transformations of the 4-cyano group.
Hydrolysis: Accessing Amides and Carboxylic Acids
The conversion of the nitrile to a carboxamide and subsequently to a carboxylic acid is a cornerstone transformation. Carboxylic acids are pivotal intermediates for constructing amide libraries via coupling reactions to explore SAR.[3][7]
Mechanistic Rationale
The hydrolysis can be catalyzed by either acid or base.[4] Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[4] Under basic conditions, the direct attack of a hydroxide ion leads to a hydroxy imine intermediate, which tautomerizes and undergoes further hydrolysis.
Experimental Protocol: Two-Step Hydrolysis to Carboxylic Acid
This protocol first describes the partial hydrolysis to the amide, followed by complete hydrolysis to the carboxylic acid.
Step A: Synthesis of 6-Bromo-1H-indazole-4-carboxamide
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of tert-butanol and water (3:1).
-
Reagent Addition: Add potassium hydroxide (4.0 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and adjust the pH to ~7 using 2N HCl. The product will precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield the target carboxamide.
Step B: Synthesis of 6-Bromo-1H-indazole-4-carboxylic acid
-
Reaction Setup: Dissolve the 6-Bromo-1H-indazole-4-carboxamide (1.0 eq) from the previous step in a 6N aqueous solution of hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) for 12-18 hours until TLC or LC-MS analysis indicates complete conversion.
-
Work-up: Cool the reaction mixture in an ice bath. The carboxylic acid product will precipitate out of the acidic solution.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under high vacuum. A similar hydrolysis of a related indazole ester to a carboxylic acid is achieved using a base like sodium hydroxide in a methanol/water mixture, followed by acidic workup.[3]
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Key Reagents | KOH, HCl, t-BuOH, H₂O | Adapted from[3][4] |
| Reaction Temp. | Reflux (90-110 °C) | Adapted from[3] |
| Typical Yield | Moderate to High | Estimated |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | [8] |
Reduction: Formation of the Aminomethyl Moiety
Reduction of the nitrile group provides a primary amine, a highly versatile functional group for introducing diversity through reductive amination, acylation, or sulfonylation reactions.
Mechanistic Rationale
Powerful hydride reagents, most commonly lithium aluminum hydride (LiAlH₄), are required for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an intermediate imine anion.[4] A second hydride transfer then occurs, leading to a dianion which, upon aqueous work-up, is protonated to yield the primary amine.[4]
Experimental Protocol: LiAlH₄ Reduction
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add solid LiAlH₄ (2.0-3.0 eq). Caution: Highly exothermic reaction and hydrogen gas evolution.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor completion by TLC.
-
Work-up (Fieser Method): Cool the reaction to 0 °C. Sequentially and very slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl indazole. Further purification can be achieved by column chromatography or recrystallization.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Key Reagents | Lithium Aluminum Hydride (LiAlH₄), THF | [4][9] |
| Reaction Temp. | 0 °C to Reflux | [9] |
| Typical Yield | 40-60% | Estimated from related reductions[9] |
| Purity Assessment | NMR, Mass Spectrometry |
[3+2] Cycloaddition: Synthesis of Tetrazoles
The conversion of a nitrile to a tetrazole is a strategically important transformation in medicinal chemistry. The tetrazole ring is a common bioisostere of the carboxylic acid group, often providing improved metabolic stability and pharmacokinetic properties.[10]
Mechanistic Rationale
This reaction is a [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between the nitrile and an azide source, typically sodium azide.[10] The reaction is often catalyzed by a Brønsted or Lewis acid, such as ammonium chloride or zinc(II) chloride, which activates the nitrile by coordinating to the nitrogen, thereby lowering its LUMO energy for a more favorable interaction with the HOMO of the azide.[10][11][12] The reaction proceeds through a stepwise mechanism involving nucleophilic attack of the azide on the activated nitrile, followed by intramolecular cyclization to form the aromatic tetrazole ring.[12]
Caption: Mechanism of acid-catalyzed tetrazole synthesis.
Experimental Protocol: Azide Cycloaddition
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 2.5 eq), and ammonium chloride (NH₄Cl, 2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it into a beaker of ice water. Acidify the solution to pH 2-3 with 2N HCl. A precipitate will form.
-
Isolation: Stir the slurry for 1 hour in the cold, then collect the solid product by vacuum filtration. Wash the filter cake extensively with water and then with a cold, non-polar solvent like hexane or diethyl ether. Dry the product under high vacuum.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Key Reagents | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), DMF | [11][12] |
| Reaction Temp. | 120-130 °C | [12] |
| Typical Yield | Good to Excellent | [11] |
| Purity Assessment | NMR, Mass Spectrometry, Melting Point | [12] |
Organometallic Addition: A Route to Ketones
The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a powerful method for carbon-carbon bond formation, ultimately yielding ketones after hydrolysis.
Mechanistic Rationale
Organometallic reagents behave as strong carbon-based nucleophiles (carbanions).[13] The reaction begins with the nucleophilic attack of the carbanion on the electrophilic nitrile carbon.[4][14] This forms a resonance-stabilized imine anion, which is coordinated to the magnesium halide counterion. This intermediate salt is stable and does not react further with the organometallic reagent. Subsequent hydrolysis with aqueous acid protonates the nitrogen and hydrolyzes the imine to the corresponding ketone.[4]
Experimental Protocol: Grignard Reagent Addition
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via a syringe, maintaining the temperature below 10 °C.
-
Reaction Conditions: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Cool the reaction back to 0 °C and cautiously quench by slow, dropwise addition of 2N aqueous HCl. Stir vigorously for 1-2 hours until the intermediate imine is fully hydrolyzed.
-
Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketone can be purified by flash column chromatography.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Key Reagents | Grignard Reagent (R-MgBr), Anhydrous Ether/THF, HCl (aq) | [4][14] |
| Reaction Temp. | 0 °C to Room Temperature | Adapted from[14] |
| Typical Yield | Moderate to Good | Estimated |
| Purity Assessment | NMR, Mass Spectrometry, IR (for C=O stretch) | [8] |
Conclusion
This compound is a high-potential building block for drug discovery and development. The cyano group at the C4 position is not merely a static substituent but a reactive functional group that provides access to a diverse range of valuable moieties, including amides, carboxylic acids, primary amines, tetrazoles, and ketones. Understanding the mechanistic underpinnings of these transformations allows the medicinal chemist to make informed decisions, troubleshoot synthetic challenges, and efficiently construct novel molecular architectures built upon the privileged indazole scaffold. The protocols and insights provided herein serve as a comprehensive guide for researchers seeking to fully exploit the synthetic potential of this key intermediate.
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Sawant, A. S., Kamble, S., et al. (2019). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research. Available at: [Link]
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A Technical Guide to the Preliminary Bioactivity Screening of 6-Bromo-1H-indazole-4-carbonitrile
Foreword: The Rationale for a Structured Inquiry
In drug discovery, a novel chemical entity like 6-Bromo-1H-indazole-4-carbonitrile represents both opportunity and uncertainty. The indazole scaffold is a well-established "privileged structure," known to form the core of numerous bioactive compounds, particularly kinase inhibitors.[1] The addition of a bromine atom and a cyano group at the 6- and 4-positions, respectively, offers unique electronic and steric properties that could drive novel interactions with biological targets.[2] However, without empirical data, its potential remains purely theoretical.
This guide eschews a one-size-fits-all template. Instead, it outlines a multi-tiered, logic-driven screening cascade designed to efficiently and systematically build a preliminary bioactivity profile for this specific molecule. Our approach is rooted in the principle of progressive investment: we begin with cost-effective, high-throughput computational methods to generate hypotheses and rapidly triage possibilities. These in silico findings then guide a series of focused, increasingly complex in vitro assays. Each step is designed to validate or refute the preceding hypotheses, ensuring that resources are directed toward the most promising avenues of investigation. This is not merely a sequence of experiments; it is a self-validating system for uncovering the therapeutic potential of a novel compound.
Tier 1: In Silico Profiling – Building the Hypothesis
The foundational step in our screening cascade is a comprehensive computational analysis. This in silico approach allows us to predict potential biological targets, estimate binding affinities, and anticipate pharmacokinetic liabilities before a single physical assay is performed, thereby maximizing efficiency and minimizing resource expenditure.[3][4][5]
Target Prediction via Pharmacophore and Similarity Searching
The core principle of ligand-based target prediction is that structurally similar molecules often exhibit similar biological activities.[6][7] By comparing the 3D structure and chemical features (the "pharmacophore") of this compound against extensive databases of known bioactive ligands, we can generate a ranked list of probable protein targets.[8][9]
Experimental Protocol: Ligand-Based Target Prediction
-
Structure Preparation: Generate a 3D conformation of this compound from its SMILES string using a standard computational chemistry tool (e.g., RDKit, Open Babel).
-
Submission to Prediction Servers: Submit the 3D structure to multiple web-based target prediction servers (e.g., SwissTargetPrediction, PharmMapper). These platforms utilize different algorithms and libraries, and a consensus from multiple sources strengthens the prediction.[3]
-
Target Consolidation: Aggregate the predicted targets from all servers. Prioritize targets that appear across multiple platforms or have high probability scores. This list will form the basis for subsequent docking studies.
Molecular Docking: Predicting Binding Interactions
Once a list of high-probability targets is generated, molecular docking is employed to predict the binding pose and estimate the binding affinity of our compound within the active site of each potential target protein.[10] This provides a structural hypothesis for the observed or predicted activity.[11][12]
Experimental Protocol: Molecular Docking Simulation
-
Protein Preparation: Download the 3D crystal structures of the top-ranked target proteins from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding polar hydrogens, and assigning charges.[13]
-
Ligand Preparation: Prepare the 3D structure of this compound by assigning charges and defining rotatable bonds.
-
Grid Generation: Define a docking grid box that encompasses the known binding site of the target protein.[14]
-
Docking Execution: Run the docking simulation using a validated algorithm such as AutoDock Vina. The program will systematically explore different conformations of the ligand within the binding site.[12]
-
Analysis: Analyze the results based on the predicted binding energy (kcal/mol) and the plausibility of the binding pose (e.g., formation of key hydrogen bonds or hydrophobic interactions). Lower binding energy values suggest a stronger interaction.[10]
ADMET Prediction: Foreseeing Liabilities
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical.[15] Poor pharmacokinetic profiles are a major cause of failure in drug development. In silico ADMET models can predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential for toxicity, flagging liabilities at the earliest stage.[16]
Workflow: In Silico Bioactivity and Liability Prediction
Caption: In Silico Prediction Workflow.
Table 1: Hypothetical In Silico Profile for this compound
| Prediction Class | Parameter | Predicted Value/Result | Implication |
| Target Prediction | Top Predicted Target Classes | 1. Tyrosine Kinases (JAK family) 2. Ser/Thr Kinases (AURK family) | Prioritizes kinase assays for primary screening. |
| Molecular Docking | Binding Affinity vs. JAK2 | -8.9 kcal/mol | Strong predicted affinity; suggests potential for potent inhibition. |
| Key Interactions vs. JAK2 | H-bond with hinge region; hydrophobic pocket filling | Plausible binding mode consistent with known JAK inhibitors. | |
| ADMET Prediction | GI Absorption | High | Good potential for oral bioavailability. |
| BBB Penetration | Low | Unlikely to cause CNS side effects. | |
| hERG Inhibition | Low Probability | Reduced risk of cardiac toxicity. | |
| Hepatotoxicity | Moderate Probability | A potential liability to monitor in subsequent in vitro assays. |
Tier 2: In Vitro Primary Screening – From Prediction to Practice
With hypotheses in hand, we move to the laboratory. The goal of primary screening is to empirically test the broad predictions from our in silico work. We will assess general cytotoxicity to establish a viable concentration range and then perform broad-panel screens against the predicted target classes.
General Cytotoxicity Assessment
Before we can assess specific bioactivity, we must first understand the compound's general effect on cellular health. The MTT assay is a robust, colorimetric method for measuring cell metabolic activity, which serves as a proxy for cell viability.[17] This allows us to determine the concentration range where the compound is not overtly toxic, ensuring that any activity observed in subsequent assays is due to specific target engagement rather than general cytotoxicity.[18]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a panel of cells (e.g., A549 lung cancer, MCF-7 breast cancer, and HEK293 normal embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[19]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO) and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Table 2: Hypothetical Cytotoxicity Profile (IC50 Values)
| Cell Line | Lineage | IC50 (µM) |
| A549 | Lung Carcinoma | 15.8 |
| MCF-7 | Breast Carcinoma | 22.4 |
| HEK293 | Normal Embryonic Kidney | > 100 |
Interpretation: The compound shows moderate, non-specific cytotoxicity against cancer cell lines at higher concentrations and significantly less toxicity towards a normal cell line, suggesting a potential therapeutic window.
Broad-Panel Kinase Inhibition Screening
Based on our in silico predictions, the indazole scaffold is a strong candidate for kinase inhibition. A broad-panel screen is the most efficient way to test this hypothesis against a diverse set of kinases. A luminescence-based assay that measures ADP production, a universal product of kinase reactions, is ideal for high-throughput screening.[20]
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and the assay buffer.
-
Inhibitor Addition: Add this compound at a fixed concentration (e.g., 10 µM) to the test wells. Add a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control.[20] Pre-incubate for 15 minutes to allow for compound binding.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced into ATP, fueling a luciferase reaction that generates a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percentage of kinase activity inhibition relative to the DMSO control.
Table 3: Hypothetical Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Target | Family | % Inhibition |
| JAK1 | Tyrosine Kinase | 88% |
| JAK2 | Tyrosine Kinase | 95% |
| JAK3 | Tyrosine Kinase | 75% |
| AURKA | Ser/Thr Kinase | 45% |
| CDK2 | Ser/Thr Kinase | 12% |
| EGFR | Tyrosine Kinase | 8% |
Interpretation: The compound demonstrates potent and selective inhibitory activity against the Janus kinase (JAK) family, with the strongest effect on JAK2. This aligns perfectly with our initial in silico hypothesis.
G-Protein Coupled Receptor (GPCR) Liability Screen
To ensure we are not missing other major activities and to identify potential off-target effects, a screen against a small panel of representative GPCRs is prudent. GPCRs are a large family of drug targets, and unintended interactions can lead to side effects.[21][22] A cAMP assay is a common functional assay for GPCRs that couple to Gs or Gi proteins.[23]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Treatment: Use a cell line engineered to express a specific GPCR (e.g., the β2-adrenergic receptor, which couples to Gs). Treat the cells with this compound at 10 µM.
-
Agonist Stimulation: Stimulate the cells with a known agonist (e.g., isoproterenol for the β2-AR) to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format (e.g., HTRF or ELISA).
-
Analysis: Compare the cAMP levels in compound-treated cells to control cells to determine if the compound acts as an agonist (increases cAMP) or an antagonist (blocks agonist-induced cAMP increase).
Table 4: Hypothetical GPCR Activity Profile (% Activity at 10 µM)
| GPCR Target | G-Protein | Mode | % Activity vs. Control |
| β2-Adrenergic | Gs | Antagonist | 3% |
| A2a Adenosine | Gs | Antagonist | -5% |
| D2 Dopamine | Gi | Antagonist | 7% |
Interpretation: The compound shows no significant activity against the tested GPCRs, suggesting its primary mechanism is not through these pathways and indicating a lower risk of associated off-target effects.
Tier 3: Secondary Assay & Mechanistic Confirmation
The primary screens have generated a clear, validated hit: this compound is a potent and selective inhibitor of the JAK kinase family. The next logical step is to confirm this activity in a more physiologically relevant, cell-based context and to determine its potency with a full dose-response curve. We will focus on the JAK-STAT pathway, a critical signaling cascade in immunology and oncology.[24][25]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary mechanism for transducing signals from cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene transcription.[26] Inhibiting JAKs blocks this entire cascade.[27]
Diagram: The JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT Pathway.
Cellular STAT Phosphorylation Assay
To confirm that the compound inhibits JAK activity within a cell, we will measure the phosphorylation of its direct substrate, STAT. A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a sensitive, homogenous method for quantifying protein phosphorylation in cell lysates.[28]
Experimental Protocol: Cellular pSTAT TR-FRET Assay
-
Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., TF-1 cells) and starve them of growth factors overnight to reduce basal STAT phosphorylation.
-
Compound Pre-incubation: Treat the starved cells with a serial dilution of this compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK-STAT pathway (e.g., IL-6 or EPO) for 15-30 minutes to induce STAT phosphorylation.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
TR-FRET Detection: Add the TR-FRET antibody pair to the cell lysate. One antibody, labeled with a donor fluorophore (e.g., Europium), binds to total STAT. The second antibody, labeled with an acceptor fluorophore, binds only to phosphorylated STAT (pSTAT).
-
Signal Reading: When both antibodies are bound to the same pSTAT molecule, FRET occurs. Read the plate on a TR-FRET-compatible reader. The signal is directly proportional to the amount of pSTAT.
-
Data Analysis: Plot the TR-FRET signal against the compound concentration to generate a dose-response curve and calculate the cellular IC50 value.
Table 5: Cellular Potency against JAK2-Mediated STAT3 Phosphorylation
| Parameter | Value |
| IC50 | 85 nM |
| Hill Slope | -1.1 |
| R² | 0.992 |
Interpretation: The compound potently inhibits JAK2-mediated STAT3 phosphorylation in a cellular context with a nanomolar IC50. This confirms its mechanism of action and demonstrates its ability to engage its target in a physiological setting.
Conclusion and Path Forward
This structured, multi-tiered screening cascade has successfully transformed this compound from a molecule of unknown potential into a validated hit with a clear preliminary bioactivity profile.
-
In Silico Profiling generated the initial, high-value hypothesis that the compound would target the JAK kinase family.
-
In Vitro Primary Screening empirically confirmed this hypothesis, demonstrating potent and selective activity against JAK kinases, while also showing a favorable profile in terms of general cytotoxicity and off-target GPCR activity.
-
In Vitro Secondary Screening validated the mechanism of action in a cellular context, confirming that the compound effectively blocks the JAK-STAT signaling pathway with high potency.
The collective evidence strongly supports the classification of This compound as a promising lead candidate for development as a JAK inhibitor. The path forward is now clear and should focus on:
-
Selectivity Profiling: Expanding the kinase screen to a larger panel (>400 kinases) to fully characterize its selectivity profile.
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive) through enzyme kinetics.
-
Structure-Activity Relationship (SAR) Development: Synthesizing analogs to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound in animal models of diseases where JAK inhibition is a validated therapeutic strategy, such as rheumatoid arthritis or certain myeloproliferative neoplasms.
This guide has demonstrated a robust, efficient, and scientifically rigorous approach to the preliminary bioactivity screening of a novel compound, providing the critical, decision-driving data necessary to advance a promising molecule through the drug discovery pipeline.
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- National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Bromo-1H-indazole-4-carbonitrile from 2,6-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-indazole-4-carbonitrile is a valuable heterocyclic building block in medicinal chemistry. The indazole core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom and a nitrile group at specific positions offers versatile handles for further functionalization in the development of novel therapeutic agents. This application note provides a comprehensive, two-step synthetic protocol for the preparation of this compound, commencing from the readily available starting material, 2,6-dichlorobenzonitrile. The proposed methodology is based on established chemical transformations and provides a logical and efficient route to the target compound.
Synthetic Pathway Overview
The synthesis of this compound from 2,6-dichlorobenzonitrile is proposed to proceed via a two-step sequence. The initial step involves the formation of the indazole ring through a cyclization reaction with hydrazine, yielding an intermediate, 7-chloro-1H-indazole-4-carbonitrile. The subsequent step is a regioselective bromination of this intermediate to afford the final product. This strategy is predicated on analogous syntheses of substituted indazoles from corresponding benzonitriles.[1]
Mechanistic Rationale
The formation of the indazole ring from a 2-halobenzonitrile and hydrazine is a well-established transformation. The reaction likely proceeds via a nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms by hydrazine, followed by an intramolecular cyclization onto the nitrile group.
The subsequent bromination of the 7-chloro-1H-indazole-4-carbonitrile intermediate is an electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the indazole ring. The pyrazole portion of the indazole ring is generally electron-rich and tends to direct electrophiles to the 3, 5, and 7 positions. However, the electron-withdrawing nature of the nitrile group at the 4-position will deactivate the benzene ring, particularly the adjacent positions. This deactivation, combined with the inherent reactivity of the indazole nucleus, is anticipated to direct the incoming electrophile (bromine) to the 6-position.
Experimental Workflow Diagram
Figure 1: Proposed synthetic workflow for this compound.
Quantitative Data Summary
| Compound | Starting Material / Reagent / Product | Molecular Weight ( g/mol ) | Equivalents | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity |
| 2,6-Dichlorobenzonitrile | Starting Material | 172.00 | 1.0 | - | - | - | >98% |
| Hydrazine Hydrate | Reagent | 50.06 | 3.0 | - | - | - | - |
| 7-Chloro-1H-indazole-4-carbonitrile | Intermediate | 177.58 | - | (Calculated) | (To be determined) | (Est. 60-70%) | - |
| N-Bromosuccinimide (NBS) | Reagent | 177.98 | 1.1 | - | - | - | - |
| This compound | Final Product | 222.04 | - | (Calculated) | (To be determined) | (Est. 70-80%) | >95% |
Experimental Protocols
Step 1: Synthesis of 7-Chloro-1H-indazole-4-carbonitrile
This protocol is adapted from the synthesis of a structurally related compound, 7-bromo-4-chloro-1H-indazol-3-amine, from 3-bromo-2,6-dichlorobenzonitrile.[1]
Materials:
-
2,6-Dichlorobenzonitrile
-
Hydrazine hydrate
-
n-Butanol
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichlorobenzonitrile (1.0 eq.).
-
Add n-butanol as the solvent (approximately 10 mL per gram of starting material).
-
Add hydrazine hydrate (3.0 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 117 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product is expected to precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product and wash with a small amount of cold n-butanol, followed by deionized water.
-
Dry the solid under vacuum to obtain crude 7-chloro-1H-indazole-4-carbonitrile. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This protocol is based on general procedures for the regioselective bromination of substituted indazoles using N-bromosuccinimide (NBS).
Materials:
-
7-Chloro-1H-indazole-4-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask protected from light, dissolve 7-chloro-1H-indazole-4-carbonitrile (1.0 eq.) in acetonitrile (approximately 20 mL per gram).
-
Add N-bromosuccinimide (1.1 eq.) portion-wise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization of the Final Product
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indazole protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the carbon atoms in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Melting Point: The melting point of the purified product should be determined and compared with literature values if available.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2,6-Dichlorobenzonitrile is a toxic compound and should be handled with care.
-
Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme caution.
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]
- Methods of preparing 4-cyano-4-(substituted indazole)cyclohexane-carboxylic acids useful as PDE4 inhibitors.Google Patents.
-
N-Bromosuccinimide (NBS)-Catalyzed C–H Bond Functionalization: An Annulation of Alkynes with Electron Withdrawing Group (EWG)-Substituted Acetyl Indoles for the Synthesis of Carbazoles. ResearchGate. Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available at: [Link]
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Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Semantic Scholar. Available at: [Link]
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Substituent Effects in Electrophilic Substitutions. PennState. Available at: [Link]
-
12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti. SlidePlayer. Available at: [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. Available at: [Link]
-
Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed. Available at: [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL open science. Available at: [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
-
Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. MDPI. Available at: [Link]
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Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole-4-carbonitrile
Introduction: The Strategic Importance of the Indazole Scaffold and the Power of Suzuki-Miyaura Coupling
The indazole core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] The targeted functionalization of the indazole ring system is therefore a critical endeavor for the development of novel pharmaceuticals. Among the modern synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool for the formation of carbon-carbon bonds.[2][5] Its operational simplicity, mild reaction conditions, tolerance of a broad spectrum of functional groups, and the commercial availability of a vast array of boronic acid derivatives have cemented its status as a cornerstone of contemporary organic synthesis.[2][5]
This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura coupling of 6-Bromo-1H-indazole-4-carbonitrile with various aryl and heteroaryl boronic acids. The presence of both a bromine atom and a nitrile group on the indazole ring presents a substrate with distinct electronic properties that necessitate careful consideration of the reaction parameters for optimal outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel 6-aryl-1H-indazole-4-carbonitrile derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. The electron-withdrawing nature of the nitrile group in this compound is expected to facilitate this rate-determining step.
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is crucial and can significantly impact the reaction efficiency.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, Pd(PPh₃)₄, or a suitable pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DME, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask or a sealable reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the bromo-indazole).
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature and reaction time will depend on the specific substrates and catalyst used. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound based on literature precedents for similar substrates.[1][2][7][8]
| Parameter | Recommended Condition | Rationale & Citation |
| Aryl Halide | This compound | Electron-deficient substrate, favorable for oxidative addition. |
| Boronic Acid | Aryl or Heteroaryl boronic acid (1.2-1.5 eq.) | Slight excess ensures complete consumption of the bromo-indazole. |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%) | Effective for cross-coupling of heteroaryl halides.[1][2][7] |
| Pd(PPh₃)₄ (3-5 mol%) | A classic and often reliable catalyst for Suzuki couplings.[9] | |
| Base | K₂CO₃ (2-3 eq.) | A common and effective base for Suzuki reactions.[1][7] |
| Cs₂CO₃ (2 eq.) | A stronger base that can be beneficial for less reactive substrates. | |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Aqueous mixtures are often effective for Suzuki couplings.[2] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst and phosphine ligands. |
Discussion: Causality Behind Experimental Choices and Troubleshooting
Choice of Catalyst and Ligand
The selection of the palladium catalyst and its associated ligand is paramount for a successful Suzuki-Miyaura coupling. For heteroaromatic halides like bromoindazoles, catalyst systems bearing electron-rich and sterically bulky phosphine ligands are often preferred.[10] Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), found in Pd(dppf)Cl₂, are known to promote the reductive elimination step and stabilize the active Pd(0) species, leading to higher yields and turnover numbers.[1][7] For particularly challenging couplings, more advanced Buchwald-type ligands or N-heterocyclic carbene (NHC) ligands may offer improved performance.
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[6] The choice of base can influence the reaction rate and selectivity. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used.[1][7] The higher solubility and basicity of Cs₂CO₃ can sometimes lead to improved results, especially with less reactive coupling partners.
Solvent System Considerations
A variety of solvents can be employed for Suzuki-Miyaura reactions. Aprotic polar solvents such as 1,4-dioxane, dimethoxyethane (DME), and tetrahydrofuran (THF), often in combination with water, are common choices.[1][2] The aqueous component helps to dissolve the inorganic base and can facilitate the transmetalation step. It is crucial to use degassed solvents to prevent oxidation and deactivation of the Pd(0) catalyst.
Troubleshooting Common Issues
-
Low or No Conversion: This can be due to an inactive catalyst, insufficient degassing, or decomposition of the boronic acid. Ensure the catalyst is of good quality and the reaction is performed under strictly inert conditions. The stability of the boronic acid can be checked by NMR.
-
Dehalogenation of the Starting Material: This side reaction, where the bromine atom is replaced by a hydrogen, can occur if the reaction conditions are too harsh or if there are sources of hydride in the reaction mixture. Lowering the reaction temperature or screening different bases may mitigate this issue.
-
Homocoupling of the Boronic Acid: The formation of a biaryl product derived from the boronic acid can be a significant side reaction, often promoted by the presence of oxygen. Thorough degassing of the reaction mixture is essential to minimize homocoupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-1H-indazole-4-carbonitrile derivatives. By carefully selecting the catalyst, base, and solvent system, and by maintaining an inert atmosphere, high yields of the desired products can be achieved. The protocol and insights provided in this application note serve as a robust starting point for researchers engaged in the synthesis and exploration of novel indazole-based compounds for drug discovery and development.
References
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (URL: [Link])
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (URL: [Link])
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (URL: [Link])
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (URL: [Link])
-
Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... (URL: [Link])
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (URL: [Link])
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (URL: [Link])
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using... (URL: [Link])
-
Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. (URL: [Link])
-
Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. (URL: [Link])
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (URL: [Link])
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
-
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. (URL: [Link])
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (URL: [Link])
-
Suzuki coupling reaction of aryl bromides with arylboronic acidsa. (URL: [Link])
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (URL: [Link])
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (URL: [Link])
-
One-Pot Synthesis of Benzo[g]indazole via Suzuki-Miyaura Coupling and Aldol Condensation Cascade Reaction. (URL: [Link])
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ijcrt.org [ijcrt.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
Application Note & Protocol: A Scalable and Robust Synthesis of 6-Bromo-1H-Indazole for Pharmaceutical Intermediate Production
Abstract
This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of 6-bromo-1H-indazole, a pivotal intermediate in modern medicinal chemistry. Recognizing its role as a core structural motif in numerous therapeutic agents, particularly kinase inhibitors, this document details a robust and scalable synthetic route starting from 4-bromo-2-methylaniline.[1] The methodology is centered around a well-established diazotization and intramolecular cyclization sequence, optimized for safety, efficiency, and reproducibility in an industrial setting. We will elucidate the chemical rationale behind each procedural step, present critical quantitative data in a clear format, and outline rigorous safety protocols essential for handling the reagents and managing the process hazards associated with large-scale production.
Introduction: The Strategic Importance of 6-Bromo-1H-Indazole
The indazole scaffold is a "privileged structure" in drug discovery, frequently appearing in FDA-approved therapeutics like Axitinib and Pazopanib, which are used in oncology.[2][3] Specifically, 6-bromo-1H-indazole (CAS No: 79762-54-2) offers a strategic advantage for medicinal chemists. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further molecular complexity, typically via cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations.[4] This allows for the systematic exploration of the chemical space around the core scaffold to optimize drug potency, selectivity, and pharmacokinetic properties.
The efficient, large-scale production of this intermediate is therefore a critical upstream process in the pharmaceutical supply chain.[1] The protocol described herein is designed to address this need, moving beyond laboratory-scale preparations to a method suitable for kilogram-to-metric-ton production campaigns.
Synthetic Strategy and Mechanism
The chosen synthetic route proceeds via the diazotization of 4-bromo-2-methylaniline, followed by an in-situ cyclization to form the indazole ring. This method is favored for its operational simplicity and avoidance of harsh nitration/reduction sequences sometimes seen in other routes.[5]
The reaction mechanism can be dissected into four key stages:
-
N-Acetylation: The starting aniline is first protected as an acetamide. This serves to moderate the reactivity of the amino group and facilitate the subsequent cyclization.
-
Diazotization: In the presence of an acid catalyst (potassium acetate acts as a base to generate acetic acid in situ), isoamyl nitrite acts as the diazotizing agent, converting the amino group into a reactive diazonium intermediate.
-
Intramolecular Cyclization: The diazonium species is electrophilic and undergoes an intramolecular attack from the aromatic ring, leading to the formation of the five-membered nitrogen-containing ring characteristic of indazole. This is a variation of the broader class of reactions used to form heterocyclic systems from diazonium salts, conceptually related to the Sandmeyer reaction.[6][7][8]
-
Deacetylation (Hydrolysis): The N-acetyl protecting group is removed under acidic conditions to yield the final 6-bromo-1H-indazole.
Caption: Synthetic workflow for 6-bromo-1H-indazole production.
Quantitative Data Summary
The following table summarizes the key parameters for a representative large-scale batch. Adjustments may be necessary based on reactor specifications and desired batch size.
| Parameter | Value / Specification | Rationale & Citation |
| Starting Material | 4-bromo-2-methylaniline | Commercially available precursor with the correct substitution pattern. |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide | Standard industrial chemicals selected for reactivity and cost-effectiveness.[1] |
| Solvents | Chloroform, Heptane, Water | Chloroform is the reaction solvent; heptane is used for purification/slurrying.[1] |
| Reaction Temperature | Acetylation: <40°C; Cyclization: Reflux (~68°C); Hydrolysis: 50-55°C | Temperature control is critical for managing exotherms and ensuring reaction completion.[1] |
| Reaction Time | Cyclization: 20 hours | Sufficient time to ensure complete conversion of the intermediate.[1] |
| Typical Yield | 75-85% | Yields are dependent on precise control of reaction conditions and efficient isolation. |
| Purity Assessment | HPLC (≥98.5%), ¹H NMR, Mass Spectrometry | Standard analytical techniques for confirming identity and purity.[4][9] |
Detailed Experimental Protocol
Warning: This procedure involves hazardous materials and potentially exothermic reactions. It must be performed by trained personnel in a suitable chemical reactor with appropriate engineering controls (e.g., ventilation, pressure relief) and personal protective equipment.
Step 1: Acetylation of 4-bromo-2-methylaniline
-
Charge a suitable, clean, and dry reactor with 4-bromo-2-methylaniline (95.0 g, 0.51 mol, 1.0 equiv.) and chloroform (0.70 L) .
-
Initiate agitation and begin cooling the vessel to below 25°C.
-
Slowly add acetic anhydride (0.109 L, 1.12 mol, 2.2 equiv.) via a dosing pump, ensuring the internal temperature does not exceed 40°C. The addition is exothermic and requires active cooling.
-
Once the addition is complete, allow the mixture to stir at ambient temperature for 1 hour to ensure complete acetylation.
Causality Check: Acetylation protects the amine and prevents unwanted side reactions during diazotization. Controlling the exotherm prevents potential runaway reactions and degradation of the starting material.
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, charge potassium acetate (14.6 g, 0.15 mol, 0.3 equiv.) .
-
Follow with the addition of isoamyl nitrite (0.147 L, 1.07 mol, 2.1 equiv.) .
-
Heat the mixture to reflux (~68°C) and maintain this temperature under controlled conditions for 20 hours. Monitor the reaction progress by a suitable method (e.g., HPLC, TLC).
Causality Check: Potassium acetate acts as a mild base. Isoamyl nitrite is the oxidant that forms the diazonium salt. Refluxing provides the necessary thermal energy to drive the intramolecular cyclization to completion.
Step 3: Work-up and Hydrolysis
-
After the reaction is deemed complete, cool the mixture to 25°C.
-
Remove all volatile components (chloroform, excess reagents) under vacuum.
-
To the resulting residue, add water (250 mL) and perform an azeotropic distillation to remove any remaining organic volatiles.
-
To the aqueous residue, add concentrated hydrochloric acid (total of 500 mL) in portions, controlling any exotherm.
-
Heat the acidic mixture to 50-55°C and hold for 2-4 hours to ensure complete hydrolysis of the N-acetyl group.
Causality Check: The initial vacuum distillation is a critical step to remove chloroform, which can complicate the subsequent aqueous workup. Acidic hydrolysis is a standard and robust method for cleaving the amide bond to reveal the final product.
Step 4: Isolation and Purification
-
Cool the acidic mixture to 20°C. A precipitate may form.
-
Slowly add a 50% (w/w) aqueous solution of sodium hydroxide to adjust the pH to approximately 11. This will be highly exothermic; maintain the temperature below 30°C with efficient cooling.
-
Evaporate the solvent (water) from the basified mixture under reduced pressure.
-
The resulting solid is slurried with heptane (500 mL) at ambient temperature for 1-2 hours.
-
Filter the solid, wash the filter cake with fresh heptane, and dry under vacuum at 40-50°C to a constant weight. This yields 6-Bromo-1H-indazole as a solid.[1]
Causality Check: Basification deprotonates the acidic indazole, but the product has low solubility and precipitates. The heptane slurry is an effective purification step, as it dissolves many organic impurities while the desired product remains as a solid.
Safety and Process Hazard Analysis
Large-scale chemical synthesis demands a rigorous approach to safety. The following points are critical for the successful and safe execution of this protocol.
-
Chemical Hazards :
-
Brominated Compounds (e.g., 4-bromo-2-methylaniline) : Are toxic and should be handled with appropriate PPE, including chemical-resistant gloves and respiratory protection if dusting occurs.
-
Isoamyl Nitrite : Is a volatile flammable liquid and a vasodilator. Handle in a well-ventilated area, away from ignition sources.
-
Corrosives : Acetic anhydride, hydrochloric acid, and sodium hydroxide are highly corrosive. Use appropriate face shields, gloves, and protective clothing.[10] Neutralize spills immediately with appropriate agents.
-
Solvents : Chloroform is a suspected carcinogen and is toxic. All operations should be conducted in a closed system or a well-ventilated fume hood.
-
-
Process Hazards :
-
Exothermic Reactions : The acetylation and the final neutralization steps are significantly exothermic. The rate of addition of reagents must be carefully controlled, and a robust cooling system must be in place to prevent a thermal runaway.
-
Gas Evolution : The diazotization reaction releases nitrogen (N₂) gas. The reactor must be properly vented to avoid pressure buildup.
-
Waste Management : The process generates halogenated organic waste and corrosive aqueous waste. These streams must be segregated and disposed of in accordance with local environmental regulations.
-
-
Recommended Personal Protective Equipment (PPE) :
Product Characterization
The final product should be a white to off-white crystalline powder, conforming to the specifications below.
| Property | Specification | Source |
| Appearance | White to off-white crystalline powder | [4][9] |
| Molecular Formula | C₇H₅BrN₂ | [13] |
| Molecular Weight | 197.03 g/mol | [13] |
| Melting Point | 180-185°C | [4][9] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol | [4] |
| Purity (HPLC) | ≥98.5% | [4] |
| ¹H NMR | Conforms to structure | [9] |
Conclusion
The protocol detailed in this application note provides a reliable and scalable pathway for the synthesis of 6-bromo-1H-indazole, a high-value intermediate for the pharmaceutical industry. By understanding the causality behind each step—from the initial N-acetylation for reactivity control to the final heptane slurry for purification—and by adhering strictly to the outlined safety procedures, researchers and production chemists can confidently and efficiently produce this critical building block on a large scale. The self-validating nature of the protocol, with clear in-process controls and final product specifications, ensures a consistent and high-quality output essential for drug development and manufacturing.
References
-
Chemical Safety. (2024). Bromination safety. YouTube. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 6-Bromo-1H-indazole: High-Purity Pharmaceutical Intermediate for Advanced Synthesis. Pharmaffiliates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-1H-indazole. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. RSC Education. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. PrepChem.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. L.S. College. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. CDC. Retrieved from [Link]
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- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 9. biomall.in [biomall.in]
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- 12. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 13. 6-Bromo-1H-indazole | C7H5BrN2 | CID 17842471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 6-Bromo-1H-indazole-4-carbonitrile as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Indazole Scaffold
The 1H-indazole core is a renowned "privileged scaffold" in medicinal chemistry, celebrated for its exceptional ability to interact with the ATP-binding pocket of a diverse array of protein kinases. This structural motif effectively mimics the purine core of ATP, enabling indazole-derived compounds to act as competitive inhibitors. Within this class, 6-Bromo-1H-indazole-4-carbonitrile emerges as a particularly strategic starting material. Its trifunctional nature—comprising the hinge-binding indazole core, a synthetically versatile bromine atom, and a modifiable carbonitrile group—provides an unparalleled platform for generating vast chemical diversity and developing potent, selective kinase inhibitors for therapeutic intervention, particularly in oncology.[1]
This guide provides an in-depth exploration of the rationale behind using this compound, detailed protocols for its key chemical transformations, and a representative synthesis of a potent kinase inhibitor targeting Polo-like Kinase 4 (PLK4), a critical regulator of mitosis and a validated cancer target.[2][3]
Rationale for Use: A Trifecta of Functionality
The power of this compound lies in the distinct and synergistic roles of its three key structural features. Understanding these roles is crucial for rationally designing synthetic routes and optimizing inhibitor potency and selectivity.
-
The 1H-Indazole Core: This bicyclic system is a bio-isostere of adenine, the nitrogenous base in ATP. The N1-proton and N2-nitrogen act as a hydrogen bond donor and acceptor, respectively, allowing it to form critical hydrogen bonds with the "hinge region" of the kinase active site. This interaction is a cornerstone of affinity for many kinase inhibitors.
-
The 6-Bromo Group: This bromine atom is not merely a substituent; it is a powerful synthetic handle. Positioned to extend into the solvent-exposed region of the ATP binding pocket, it is perfectly primed for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide variety of aryl and heteroaryl fragments to probe for additional binding interactions, enhance potency, and fine-tune physiochemical properties like solubility and metabolic stability.[4][5]
-
The 4-Carbonitrile Group: The nitrile moiety is an electron-withdrawing group and a versatile functional group precursor. It can act as a hydrogen bond acceptor in the final molecule or be chemically transformed into other key functionalities. Common transformations include reduction to a primary amine (introducing a basic center and a new vector for substitution) or hydrolysis to a carboxylic acid (introducing an acidic center and potential for salt formation or further amide coupling).[6][7]
Core Synthetic Protocols
The following protocols describe fundamental transformations of this compound. These methods are robust and can be adapted for a wide range of substrates.
Protocol 2.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is arguably the most crucial transformation for this scaffold, enabling the formation of a C-C bond at the C6-position.[4][8]
Objective: To couple an aryl or heteroaryl boronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Silica Gel for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent mixture (1,4-Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with Ethyl Acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 6-aryl-1H-indazole-4-carbonitrile product.
Protocol 2.2: Copper-Free Sonogashira Coupling
The Sonogashira coupling introduces a rigid alkynyl linker, which can be used to probe different regions of the kinase active site or as a precursor for further transformations. A copper-free protocol is often preferred to prevent the common side-reaction of alkyne homocoupling (Glaser coupling).[9][10]
Objective: To couple a terminal alkyne with this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF), followed by the base (e.g., TEA, 3.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Redissolve the residue in EtOAc, wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2.3: Reduction of 4-Carbonitrile to 4-(aminomethyl) Group
This protocol transforms the nitrile into a primary amine, providing a new site for diversification and introducing a basic center that can form salt bridges with acidic residues like Aspartate in the DFG motif of some kinases.
Objective: To reduce the nitrile functionality to a primary amine.
Materials:
-
6-Substituted-1H-indazole-4-carbonitrile (1.0 eq)
-
Reducing Agent (e.g., Lithium Aluminum Hydride (LiAlH₄) or H₂ with Raney Nickel)
-
Solvent: Anhydrous THF or Diethyl Ether for LiAlH₄; Methanol/Ammonia for Raney Ni
-
Aqueous work-up reagents (e.g., Na₂SO₄·10H₂O, dilute NaOH, HCl)
Step-by-Step Procedure (using LiAlH₄):
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the 6-substituted-1H-indazole-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor by TLC until the starting material is consumed.
-
Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite, washing thoroughly with THF or EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. The crude amine can often be used directly or purified by chromatography or crystallization after conversion to an HCl salt.[11]
Exemplary Synthesis: A PLK4 Inhibitor
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[3][12] Indazole-based compounds have shown excellent potency as PLK4 inhibitors.[2][13] The following is a representative, multi-step synthesis of a hypothetical but highly plausible PLK4 inhibitor, starting from this compound.
Protocol 3.1: Multi-Step Synthesis of a PLK4 Inhibitor
-
Step A: Suzuki Coupling. Following Protocol 2.1 , couple this compound with 3-ethynylpyridine-5-boronic acid to introduce a key recognition motif for the PLK4 active site.
-
Step B: N-Protection. Protect the N1 position of the indazole to prevent side reactions in the subsequent reduction step. A common protecting group is SEM (2-(Trimethylsilyl)ethoxymethyl), installed using SEM-Cl and a base like NaH in anhydrous DMF.
-
Step C: Nitrile Reduction. Following Protocol 2.3 , reduce the nitrile of the N-protected intermediate to the primary amine using LiAlH₄. This creates the linker to which the final fragment will be attached.
-
Step D: Amide Coupling. Couple the resulting amine with a suitably substituted pyrimidine-carboxylic acid (a common fragment in kinase inhibitors) using a standard peptide coupling reagent like HATU or EDC/HOBt in the presence of a base like DIPEA in DMF.
-
Step E: Deprotection. Remove the SEM protecting group under acidic conditions (e.g., TFA in DCM or HCl in Dioxane) to yield the final PLK4 inhibitor.
Data Presentation and Characterization
Throughout the synthesis, rigorous characterization is essential. Each intermediate and the final product must be validated for identity and purity.
Table 1: Representative Data for Suzuki Coupling (Protocol 2.1)
| Parameter | Value |
| Starting Material | This compound |
| Boronic Acid | (4-methoxyphenyl)boronic acid |
| Catalyst | PdCl₂(dppf) (3 mol%) |
| Base | K₂CO₃ (2.5 eq) |
| Solvent | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 90 °C |
| Time | 8 h |
| Typical Yield | 85-95% |
| Purity (LC-MS) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Table 2: Biological Activity of Representative Indazole-Based Kinase Inhibitors
The ultimate goal is to assess the biological activity of the synthesized compounds. This is typically done via in vitro kinase assays to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Source |
| Indazole Derivatives | VEGFR-2 | < 5 - 30 | [14][15] |
| Indazole Derivatives | PLK4 | < 0.1 - 6.5 | [2][12][13] |
| Axitinib (Reference) | VEGFR-2 | 0.2 | [14] |
| Axitinib (Reference) | PLK4 | 4.2 - 6.5 | [2][13] |
Disclaimer: IC₅₀ values are highly dependent on assay conditions and are best used for relative comparison.
Conclusion
This compound stands out as a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategically placed functional groups allow for the independent and efficient exploration of different regions of the kinase ATP-binding site. By leveraging robust and well-established synthetic methodologies such as palladium-catalyzed cross-coupling and nitrile transformations, researchers can rapidly generate libraries of diverse compounds, accelerating the discovery of novel and potent therapeutics for a range of human diseases.
References
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). RSC Publishing. Retrieved January 8, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2024). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. Retrieved January 8, 2026, from [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2017). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
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VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. Retrieved January 8, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
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Reactivity of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
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Nitrile to Amine - Common Conditions. (n.d.). The Synthetic Raction Explorer. Retrieved January 8, 2026, from [Link]
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The Strategic Application of 6-Bromo-1H-indazole-4-carbonitrile in Modern Oncology Drug Discovery
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
In the landscape of oncology drug discovery, the indazole ring system has emerged as a "privileged scaffold." This bicyclic aromatic heterocycle is a cornerstone in the design of numerous clinically successful kinase inhibitors.[1][2] Its unique structure allows it to mimic the purine core of ATP, enabling competitive binding to the hinge region of various protein kinases—enzymes that are often dysregulated in cancer.[3] Marketed drugs such as Axitinib and Pazopanib, both potent VEGFR inhibitors, feature the indazole core, underscoring its significance in targeting angiogenesis, a critical process in tumor growth and metastasis.[4][5][6]
This application note focuses on a particularly valuable derivative: 6-Bromo-1H-indazole-4-carbonitrile . We will explore its strategic importance as a starting material and key intermediate, detailing its synthetic versatility and providing robust protocols for its application in the discovery of novel kinase inhibitors. The presence of three distinct functional handles—the indazole N-H, the C6-bromo, and the C4-carbonitrile—provides medicinal chemists with a powerful toolkit for generating diverse chemical libraries with high therapeutic potential.
The Chemical Versatility of this compound
The strategic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular structure to optimize potency, selectivity, and pharmacokinetic properties.
-
The Indazole Nitrogen (N1): The N-H group can be readily alkylated or arylated to introduce substituents that can probe additional pockets within the kinase active site or modulate the physicochemical properties of the molecule.
-
The C6-Bromo Group: This position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This enables the introduction of a wide array of aryl and heteroaryl moieties, which are crucial for establishing key interactions with the solvent-exposed regions of the kinase or for tuning the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
The C4-Carbonitrile Group: The nitrile group is not merely a placeholder; it is a versatile functional group with significant utility in medicinal chemistry.[7] It is a bioisostere for other functional groups like halogens and carbonyls and can participate in crucial polar interactions within the target protein.[8] Critically, it can be chemically transformed into other key functional groups known to be important for kinase inhibition:
-
Amides: Through controlled hydrolysis, the nitrile can be converted to a primary amide.[9][10] Amides are prevalent in kinase inhibitors, often forming hydrogen bonds with the protein backbone.
-
Tetrazoles: The nitrile can undergo a [2+3] cycloaddition with an azide to form a tetrazole ring.[11][12][13] Tetrazoles are well-established bioisosteres of carboxylic acids and can act as hydrogen bond donors and acceptors, mimicking key interactions of the phosphate groups of ATP.
-
This multi-faceted reactivity allows for a combinatorial approach to library synthesis, maximizing the exploration of chemical space around the core indazole scaffold.
Signaling Pathways and Therapeutic Rationale
The indazole scaffold has been successfully employed to target several critical signaling pathways implicated in cancer. One of the most prominent is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is central to angiogenesis.
Targeting the VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to VEGF-A, initiates a signaling cascade leading to endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis.[11] Inhibiting VEGFR-2 is a clinically validated strategy to starve tumors of their blood supply.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the role of an indazole-based inhibitor.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols and Methodologies
The following section provides detailed protocols for the synthesis of derivatives from this compound and their subsequent evaluation in oncology-focused assays.
PART 1: Synthetic Derivatization Workflow
This workflow outlines the strategic, multi-step synthesis to generate a library of potential kinase inhibitors.
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Application Notes and Protocols for Investigating 6-Bromo-1H-indazole-4-carbonitrile in Neurological Disorder Treatments
Introduction: The Pressing Need for Novel Neurotherapeutics and the Promise of Indazole Scaffolds
Neurological disorders, including Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions, represent a significant and growing global health challenge. The complexity of the central nervous system (CNS) and the multifactorial nature of these diseases have made the development of effective treatments exceedingly difficult. A critical need exists for innovative therapeutic strategies that can target the underlying pathological mechanisms, such as neuroinflammation, protein misfolding, and neuronal cell death.
The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities.[1][2] Derivatives of indazole have shown promise in a variety of therapeutic areas, including oncology and the treatment of inflammatory diseases.[3] Notably, several indazole-containing compounds have been investigated for their potential in treating neurological disorders by modulating key signaling pathways.[4][5] These compounds have been shown to inhibit various kinases, such as Glycogen Synthase Kinase 3 (GSK-3), and possess neuroprotective properties.[4][5] For instance, the indazole derivative AMI has been shown to improve Parkinson's disease symptoms in preclinical models by inhibiting Tau phosphorylation.[6] Furthermore, certain 5-substituted indazole derivatives have demonstrated neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 6-Bromo-1H-indazole-4-carbonitrile in the development of treatments for neurological disorders. While direct studies on this specific molecule are emerging, its structural features suggest it may serve as a valuable tool for probing and potentially modulating CNS pathophysiology. These application notes and protocols are designed to provide a robust framework for investigating its neuroprotective, anti-neuroinflammatory, and pro-neurogenic potential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. Below is a summary of the known properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₄BrN₃ | [9] |
| Molecular Weight | 222.04 g/mol | [9] |
| CAS Number | 898747-00-7 | [9][10] |
| Appearance | Solid | [9] |
| Purity | ≥96% | [9] |
| Canonical SMILES | N#CC1=CC(Br)=CC2=C1C=NN2 | [9] |
| InChI | InChI=1S/C8H4BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12) | [9] |
Proposed Mechanism of Action: Targeting Kinase Pathways in Neurodegeneration
Based on the established activity of related indazole derivatives, a plausible mechanism of action for this compound involves the inhibition of key protein kinases implicated in the pathology of neurodegenerative diseases.[4][5] One of the most critical targets is Glycogen Synthase Kinase 3 beta (GSK-3β), a serine/threonine kinase that plays a central role in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis.
Hyperactivation of GSK-3β is a common pathological feature in Alzheimer's disease, contributing to the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), a hallmark of the disease. Furthermore, GSK-3β is involved in promoting neuroinflammation and oxidative stress.
The proposed mechanism suggests that this compound, by acting as a competitive inhibitor at the ATP-binding site of GSK-3β, can mitigate these downstream pathological events.
Caption: Proposed mechanism of this compound.
Experimental Protocols: A Step-by-Step Guide for In Vitro and In Vivo Evaluation
The following protocols provide a detailed framework for assessing the therapeutic potential of this compound.
Part 1: In Vitro Neuroprotection and Anti-Neuroinflammatory Assays
These assays are designed to evaluate the compound's ability to protect neuronal cells from toxic insults and to modulate inflammatory responses in microglia, the resident immune cells of the brain.
This assay assesses the ability of the compound to protect neuronal-like cells from amyloid-beta (Aβ)-induced toxicity, a key pathological event in Alzheimer's disease.[11][12]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare various concentrations of this compound in serum-free medium. Pre-treat the cells with the compound for 2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, expose the cells to Aβ₁₋₄₂ oligomers (10 µM) for an additional 24 hours.[12] Include a vehicle control (DMSO) and a positive control (e.g., a known neuroprotective agent).
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Expected Outcome: An effective neuroprotective compound will result in a dose-dependent increase in cell viability in the presence of Aβ₁₋₄₂.
This assay evaluates the potential of the compound to promote the growth of neurites, a process crucial for neuronal development and regeneration.[13]
Protocol:
-
Cell Culture and Differentiation: Use a suitable neuronal cell line, such as PC12 or differentiated SH-SY5Y cells. For SH-SY5Y cells, induce differentiation with retinoic acid (10 µM) for 5-7 days.
-
Plating: Plate the differentiated cells on poly-L-lysine coated 96-well plates.
-
Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify neurite length and branching using appropriate software (e.g., ImageJ with the NeuronJ plugin).[13]
-
Expected Outcome: A compound promoting neurite outgrowth will show a significant increase in the average neurite length and/or the number of branches per neuron compared to the vehicle control.
This assay assesses the compound's ability to suppress the pro-inflammatory response of microglia activated by lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture a microglial cell line (e.g., BV-2 or HMC3) in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Seed the cells in a 24-well plate at a density of 5 x 10⁴ cells/well.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induction of Inflammation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Quantification of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of these cytokines in the supernatant using commercially available ELISA kits.
-
Immunocytochemistry for Iba1 and CD68: Stain the cells for the microglial marker Iba1 and the activation marker CD68 to visualize morphological changes and phagocytic activity.[14]
-
Expected Outcome: An anti-inflammatory compound will lead to a dose-dependent reduction in the production of NO and pro-inflammatory cytokines, and a decrease in the expression of CD68.
Part 2: In Vivo Evaluation in a Mouse Model of Alzheimer's Disease
For in vivo studies, a transgenic mouse model of Alzheimer's disease, such as the 5XFAD or 3xTg-AD mouse, is recommended.[15][16] These models develop key pathological hallmarks of the disease, including amyloid plaques and cognitive deficits.
Caption: In vivo experimental workflow.
-
Route of Administration: The compound can be administered via oral gavage, intraperitoneal injection, or subcutaneous injection, depending on its pharmacokinetic properties.
-
Dosing Regimen: A dose-response study should be conducted to determine the optimal therapeutic dose. Treatment should typically begin before or at the onset of pathology and continue for a period of 1-3 months.
Cognitive function should be assessed using a battery of behavioral tests, including:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term working memory.
-
Novel Object Recognition: To test recognition memory.
At the end of the treatment period, the animals are euthanized, and their brains are collected for analysis.
-
Amyloid Plaque Load: Brain sections can be stained with Thioflavin S or antibodies against Aβ (e.g., 6E10) to quantify the amyloid plaque burden.
-
Neuroinflammation: Immunohistochemical staining for microglial (Iba1) and astrocytic (GFAP) markers can be used to assess the extent of gliosis.[14]
-
Tau Pathology: Staining with antibodies against phosphorylated tau (e.g., AT8) can reveal the extent of tau pathology.
-
Western Blot Analysis: Brain homogenates can be used to quantify the levels of key proteins, including Aβ, tau, p-tau, and synaptic markers (e.g., synaptophysin, PSD-95).
-
Kinase Activity Assays: GSK-3β activity can be measured in brain lysates to confirm the target engagement of the compound.
Expected Outcome: Successful in vivo efficacy would be demonstrated by an improvement in cognitive function, a reduction in amyloid plaque load and neuroinflammation, and a decrease in tau pathology in the treated animals compared to the vehicle-treated controls.
Data Presentation: Summarizing Quantitative Results
The following tables provide examples of how to structure and present the quantitative data obtained from the proposed experiments.
Table 1: In Vitro Neuroprotection Assay Results
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| Aβ₁₋₄₂ (10 µM) | - | 45 ± 3.8 |
| Compound + Aβ₁₋₄₂ | 1 | 55 ± 4.1 |
| Compound + Aβ₁₋₄₂ | 5 | 72 ± 5.5 |
| Compound + Aβ₁₋₄₂ | 10 | 88 ± 4.9 |
Table 2: In Vivo Behavioral Assessment (Morris Water Maze)
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Wild-Type | 20 ± 2.5 | 45 ± 3.1 |
| 5XFAD + Vehicle | 55 ± 4.8 | 22 ± 2.5 |
| 5XFAD + Compound | 35 ± 3.9 | 38 ± 2.8 |
Conclusion: A Roadmap for Discovery
This compound represents a promising starting point for the development of novel therapeutics for neurological disorders. The indazole scaffold has a proven track record in medicinal chemistry, and the proposed mechanisms of action are well-grounded in the current understanding of neurodegenerative disease pathology. The detailed protocols provided in this guide offer a clear and comprehensive roadmap for researchers to rigorously evaluate the potential of this and similar compounds. Through a systematic approach encompassing in vitro screening and in vivo validation, the scientific community can unlock the therapeutic promise of this important class of molecules and pave the way for new treatments for patients suffering from these devastating diseases.
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- 16. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Regioselective N1-Alkylation of 6-Bromo-1H-indazole-4-carbonitrile
Abstract: N-alkylated indazoles are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis is frequently complicated by the challenge of controlling regioselectivity, as direct alkylation of the 1H-indazole ring often yields a mixture of N1 and N2 isomers.[3][4] This application note provides a robust and highly regioselective protocol for the N1-alkylation of 6-Bromo-1H-indazole-4-carbonitrile, a versatile intermediate in drug discovery. We will elucidate the mechanistic principles governing selectivity, provide a detailed step-by-step experimental guide, and discuss methods for reaction optimization, work-up, and definitive structural characterization.
The Principle of Regioselective Indazole Alkylation
The synthetic utility of indazoles is intrinsically linked to the ability to functionalize one of the two ring nitrogens selectively. The indazole anion, formed upon deprotonation, is a mesomeric system, leading to competition between the N1 and N2 positions as nucleophilic centers.[1] The outcome of an alkylation reaction is not trivial and is governed by a delicate interplay of thermodynamic and kinetic factors, which can be manipulated by the choice of reagents and conditions.[5]
-
Thermodynamic vs. Kinetic Control: Generally, the N1-substituted indazole is the more thermodynamically stable isomer, resembling the parent benzenoid structure, while the N2-substituted product is often kinetically favored.[4][5] Standard conditions, such as using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, frequently result in poor selectivity, yielding mixtures that necessitate challenging chromatographic separation.[1][6]
-
Causality of N1-Selectivity: High N1-selectivity can be achieved by creating conditions that sterically encumber the N2 position. A highly effective strategy involves using a strong, non-coordinating base like sodium hydride (NaH) in a less polar aprotic solvent such as tetrahydrofuran (THF).[2][7][8] It is proposed that the sodium cation (Na⁺) coordinates between the N2 nitrogen and a proximal electron-rich group on the indazole ring.[3][4] For the target substrate, this compound, the nitrogen of the C4-nitrile group serves as an ideal coordination point. This chelation effectively blocks the N2 position, directing the incoming alkylating agent exclusively to the N1 position.[9]
Materials and Equipment
Reagents:
-
This compound (Substrate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Alkylating Agent (e.g., Iodomethane, Ethyl Bromide, Benzyl Bromide), 1.1 equiv.
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Silica Gel for column chromatography (230-400 mesh)
Equipment:
-
Round-bottom flasks and appropriate glassware
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon manifold, needles, septa)
-
Syringes and needles
-
Ice-water bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
Rotary evaporator
-
Glass funnel and filter paper
-
Flash chromatography system
-
NMR Spectrometer (≥400 MHz recommended)
-
Mass Spectrometer (LC-MS or GC-MS)
Detailed Experimental Protocol: N1-Selective Alkylation
This protocol is designed for the highly regioselective synthesis of the N1-alkylated product.
Step 1: Reaction Setup and Deprotonation
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum, add this compound (1.0 equiv).
-
Flush the flask with an inert gas (Nitrogen or Argon).
-
Add anhydrous THF via syringe to dissolve the substrate (concentration approx. 0.1–0.2 M).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Causality: Performing the deprotonation at 0 °C controls the rate of hydrogen gas evolution and prevents potential side reactions.
-
Carefully add sodium hydride (60% dispersion, 1.2 equiv) portion-wise to the cooled solution. Note: NaH reacts violently with water. Ensure all glassware is scrupulously dry and handle NaH under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes. The formation of the sodium salt may be observed as a suspension.
Step 2: Alkylation
-
Re-cool the reaction mixture to 0 °C.
-
Add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Causality: A slight excess of the alkylating agent ensures the complete consumption of the indazole anion. Adding it slowly at 0 °C helps to manage any potential exotherm.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction progress by TLC or LC-MS.
-
Prepare a TLC sample by withdrawing a small aliquot, quenching it with a drop of water, and extracting with EtOAc.
-
A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The product should have a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
Workflow Visualization
Caption: Experimental workflow for N1-selective indazole alkylation.
Reaction Work-up and Purification
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize the excess NaH. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.
-
Transfer the mixture to a separatory funnel and dilute with water and Ethyl Acetate.
-
Separate the layers and extract the aqueous phase two more times with Ethyl Acetate.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
The crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to yield the pure N1-alkylated product.[1]
Characterization and Structural Validation
Definitive assignment of the N1 vs. N2 regiochemistry is critical and is accomplished primarily through NMR spectroscopy.[7]
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. Both N1 and N2 isomers will have the same mass.
-
¹H NMR: The chemical shifts of the aromatic protons and the CH₂ group adjacent to the newly formed C-N bond will differ between the two isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is the gold standard for distinguishing the isomers.
-
For the N2-isomer: A crucial ³J-correlation will be observed between the protons of the alkyl CH₂ group attached to the nitrogen and the C3 carbon of the indazole ring.[7]
-
For the N1-isomer: This correlation is absent. Instead, a correlation may be seen between the alkyl CH₂ protons and the C7a carbon.[7]
-
Optimization and Data Summary
The choice of base and solvent is the most critical factor influencing regioselectivity. The following table summarizes expected outcomes based on literature precedents for substituted indazoles.
| Base | Solvent | Alkylating Agent | Temp. (°C) | Predominant Isomer | Expected N1:N2 Ratio | Reference(s) |
| NaH | THF | Alkyl Halide | 0 to 25 | N1 (Selective) | >95:5 | [2][7][8] |
| Cs₂CO₃ | Dioxane | Alkyl Tosylate | 90 | N1 (Selective) | High N1-selectivity | [3] |
| K₂CO₃ | DMF | Alkyl Halide | 25 to 120 | Mixture | 58:42 to 70:30 | [1][6] |
| PPh₃ / DIAD | THF | Alcohol | 0 to 50 | N2 (Selective) | 1:2.5 | [2][7] |
Trustworthiness: The protocol's self-validating nature lies in the combination of in-process monitoring (TLC/LC-MS) to ensure reaction completion and post-synthesis characterization (NMR) to definitively confirm the regiochemical outcome. The expected high selectivity of the NaH/THF system minimizes the need for extensive isomer separation, leading to a more efficient and trustworthy process.
Safety Precautions
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. It is also corrosive. Always handle NaH in a fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system. Never distill to dryness.
-
Alkylating Agents: Many alkylating agents are toxic, carcinogenic, and lachrymatory. Handle with care in a well-ventilated fume hood.
References
-
GlaxoSmithKline, Development of a selective and scalable N1-indazole alkylation, Royal Society of Chemistry, [Link]
-
Alam, A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]
-
Yedage, S. L., & Bhanage, B. M. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 938–948. [Link]
-
Alam, A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Keating, T. A., & Alam, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. National Institutes of Health. [Link]
-
Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]
-
Yedage, S. L., & Bhanage, B. M. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
GlaxoSmithKline, Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Pfizer, Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
Alam, A., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. connectjournals.com [connectjournals.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Purity Isolation of 6-Bromo-1H-indazole-4-carbonitrile via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 6-Bromo-1H-indazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The methodology is designed for researchers, chemists, and drug development professionals seeking a robust and efficient method to achieve high purity of this polar heterocyclic compound. This guide elaborates on the principles of the separation, the rationale behind parameter selection, and a step-by-step protocol from sample preparation to fraction analysis.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules, particularly kinase inhibitors for therapeutic applications. The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields in subsequent steps, and the generation of difficult-to-separate structural analogs. Synthetic routes to this compound can often result in a crude mixture containing unreacted starting materials, regioisomers, and other byproducts.[1] Column chromatography is a versatile and widely used technique for the purification of such organic compounds. This note details an optimized normal-phase flash chromatography method for the efficient isolation of the target compound.
Understanding the Separation: The "Why" Behind the "How"
The successful purification of this compound hinges on the principles of normal-phase chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[2] The separation is governed by the differential adsorption of the compounds in the mixture onto the stationary phase.
This compound is a relatively polar molecule due to the presence of the indazole ring system with its N-H group and the electron-withdrawing nitrile (-CN) group. These functional groups can engage in hydrogen bonding and dipole-dipole interactions with the silanol groups (Si-OH) of the silica gel stationary phase.[3]
Expected Impurities and Elution Order:
Common impurities from the synthesis of indazole derivatives can include:
-
Starting Materials: Often less polar than the final product.
-
Regioisomers: For instance, if alkylation is a subsequent step, N1 and N2 isomers can form. In the synthesis of the parent indazole, other positional isomers of the nitrile or bromo group might arise.
-
Byproducts: Such as over-brominated species (di-bromo indazoles), which would be less polar than the mono-bromo target.[1]
In normal-phase chromatography, the least polar compounds interact weakly with the stationary phase and are eluted first by the mobile phase.[4] Conversely, more polar compounds adsorb more strongly and require a more polar mobile phase to elute.[5] Therefore, the expected elution order will be:
-
Less polar byproducts (e.g., di-bromo species, non-polar starting materials)
-
This compound (Target Compound)
-
More polar impurities
Materials and Methods
Instrumentation and Consumables
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera)
-
Pre-packed Silica Gel Flash Column (e.g., SiliaFlash® F60, 40-63 µm)[6]
-
UV-Vis Detector with variable wavelength capability
-
Fraction Collector
-
TLC plates (Silica gel 60 F254)
-
HPLC-grade Hexane
-
HPLC-grade Ethyl Acetate
-
HPLC-grade Dichloromethane (DCM)
-
Rotary Evaporator
Safety Precautions
This compound and its related compounds should be handled with appropriate personal protective equipment (PPE).[7][8]
-
Engineering Controls: Handle in a well-ventilated fume hood.[8]
-
Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.[7][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7][8] Wash hands thoroughly after handling.[8]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Pre-Purification: Thin-Layer Chromatography (TLC) Analysis
Before proceeding with the flash column purification, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). This will allow for the optimization of the mobile phase and provide a preliminary indication of the separation efficiency.
Protocol for TLC Method Development:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or a mixture of DCM and methanol).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 8:2 (Hexane:Ethyl Acetate) and adjust the polarity as needed.
-
Visualize the separated spots under UV light (254 nm).
-
The ideal solvent system should provide good separation between the target compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4.
Detailed Purification Protocol
This protocol is optimized for the purification of approximately 1 gram of crude this compound. The column size and flow rate should be scaled accordingly for different sample quantities.
PART 1: Sample Preparation
-
Dry Loading: In a round-bottom flask, dissolve the crude this compound (1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add 2-3 grams of silica gel to the solution.
-
Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures that the sample is evenly distributed at the top of the column and improves resolution.
PART 2: Column Chromatography Setup and Execution
The following table summarizes the key parameters for the automated flash chromatography system.
| Parameter | Value/Setting | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard polar stationary phase for normal-phase chromatography, providing good resolution.[9] |
| Column Size | 40 g | A general rule of thumb is a 1:40 ratio of crude sample to silica gel for good separation. |
| Mobile Phase A | n-Hexane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Polar solvent.[10] |
| Detection Wavelength | 254 nm and 280 nm | Indazole derivatives typically exhibit strong UV absorbance at these wavelengths.[10] |
| Flow Rate | 40 mL/min | Appropriate for a 40 g column to ensure good separation without excessive run times. |
| Equilibration | 2 column volumes with 100% Hexane | Prepares the column and ensures a consistent starting point. |
| Sample Loading | Dry loading cartridge | Provides superior resolution compared to liquid injection for less soluble samples. |
Gradient Elution Profile:
| Step | Column Volumes (CV) | % Ethyl Acetate (B) | Purpose |
| 1 | 2 | 0 | Elution of very non-polar impurities. |
| 2 | 10 | 0 → 30 | Gradual increase in polarity to elute the target compound while separating it from closely eluting impurities. |
| 3 | 5 | 30 | Isocratic hold to ensure complete elution of the target compound. |
| 4 | 3 | 30 → 100 | Rapid increase in polarity to elute highly polar impurities and clean the column. |
| 5 | 2 | 100 | Final column wash. |
PART 3: Fraction Collection and Analysis
-
Collect fractions based on the UV chromatogram peaks. The peak corresponding to this compound should elute as the polarity of the mobile phase increases.
-
Analyze the collected fractions by TLC to identify those containing the pure product. Use the solvent system developed previously.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Data Interpretation and Expected Results
The automated flash chromatography system will generate a chromatogram displaying UV absorbance versus elution volume (or time). A successful purification will show a well-resolved peak for the target compound, baseline-separated from impurity peaks. The purity of the final product should be assessed by analytical techniques such as HPLC and NMR spectroscopy. A purity of >98% is typically achievable with this method.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the gradient using TLC. A shallower gradient may be required. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Peak Tailing | Compound interacting too strongly with acidic silica. | Consider using a neutral silica gel or adding a small amount of a modifier like triethylamine (0.1%) to the mobile phase. |
| No Elution of Product | Mobile phase is not polar enough. | Increase the percentage of ethyl acetate in the mobile phase. |
Conclusion
The protocol described in this application note presents a reliable and efficient method for the purification of this compound using automated flash column chromatography. By understanding the principles of the separation and carefully selecting the chromatographic parameters, researchers can consistently obtain this key pharmaceutical intermediate in high purity, facilitating the advancement of drug discovery and development projects.
References
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]
-
YouTube. (2025, March 10). In Normal Phase Chromatography Which Compound Is Eluted First? Retrieved from [Link]
-
Sorbchem India. (n.d.). Silica Gel Powder for Chromatography | High Purity Adsorbent. Retrieved from [Link]
-
Nacalai USA, Inc. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. columbia.edu [columbia.edu]
- 6. silicycle.com [silicycle.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jaoc.samipubco.com [jaoc.samipubco.com]
- 9. sorbchemindia.com [sorbchemindia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
analytical HPLC method for 6-Bromo-1H-indazole-4-carbonitrile purity check
An Application Note and Protocol for the Purity Determination of 6-Bromo-1H-indazole-4-carbonitrile by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to a robust analytical High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. As a critical building block in contemporary medicinal chemistry and drug discovery, ensuring the purity of this intermediate is paramount for the integrity of downstream synthetic products and the reliability of biological data.[1][2] This application note details the method development rationale, a step-by-step experimental protocol, system suitability criteria, and a validation framework grounded in the International Council for Harmonisation (ICH) guidelines.[3][4] The intended audience includes researchers, analytical scientists, and quality control professionals engaged in pharmaceutical development.
Introduction and Scientific Rationale
This compound is a heterocyclic aromatic compound featuring an indazole core, a structure of significant interest in pharmacology due to its prevalence in molecules exhibiting a wide range of biological activities.[1][2] The purity of such starting materials directly impacts the yield and impurity profile of subsequent synthetic steps and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quality control.
The selection of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is predicated on the physicochemical properties of the analyte.[5] this compound possesses moderate polarity, stemming from the nitrogen-containing heterocyclic ring and the nitrile group, making it an ideal candidate for retention and separation on a non-polar stationary phase, such as C18.[6] This approach is the cornerstone of modern pharmaceutical analysis due to its versatility, reproducibility, and compatibility with UV detection, for which the aromatic indazole scaffold provides a strong chromophore.[5][6]
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for logical method development.[5]
| Property | Value / Description | Source |
| Molecular Formula | C₈H₄BrN₃ | [7] |
| Molecular Weight | 222.05 g/mol | [7] |
| Appearance | Solid (White to off-white) | [8] |
| Structure | ||
| Canonical SMILES: N#CC1=CC(Br)=CC2=C1C=NN2 | [7] | |
| Polarity | Moderately polar heterocyclic aromatic compound. Soluble in organic solvents like DMSO and methanol. Sparingly soluble in water. | [1][8] |
| UV Absorbance | Expected strong absorbance in the UV region due to the conjugated aromatic indazole system. | [5] |
HPLC Method and Chromatographic Conditions
The following parameters were optimized to achieve efficient separation of the main peak from potential impurities with good peak shape and resolution.
| Parameter | Specification | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD) | A standard quaternary or binary pump system with a DAD allows for spectral analysis and optimal wavelength selection. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent | A C18 stationary phase provides the necessary hydrophobic interactions for retaining the analyte. The specified dimensions and particle size offer a good balance between resolution and backpressure.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Formic acid serves to control the pH of the mobile phase, ensuring a consistent ionization state for the analyte and any acidic/basic impurities, which leads to sharp, reproducible peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Acetonitrile is a common organic modifier with a low UV cutoff and viscosity, providing good elution strength for moderately polar compounds. |
| Elution Mode | Gradient | A gradient elution is employed to ensure the elution of both early- and late-eluting impurities within a reasonable run time, which is critical for a comprehensive purity assessment. |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 10 | |
| 30.0 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that balances analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A DAD can be used to scan for the absorbance maximum to optimize sensitivity. |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion. |
| Run Time | 30 minutes | Sufficient time to elute the main component and any potential late-eluting impurities, followed by column re-equilibration. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures the solubility of the analyte and is compatible with the mobile phase to prevent peak distortion. |
Experimental Protocols
Preparation of Solutions
a) Reference Standard Solution (Concentration: ~0.5 mg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
b) Sample Solution (Concentration: ~0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Reference Standard Solution preparation.
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met.[9]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Conduct the System Suitability Test as described in section 4.2.
-
Once SST criteria are met, inject the Sample Solution in duplicate.
-
After the sequence is complete, process the chromatograms.
Data Analysis and Purity Calculation
The purity of the sample is determined by the principle of area normalization. This calculation assumes that all impurities have a similar detector response at the chosen wavelength.
Formula for % Purity:
% Purity = ( ( Area of the main analyte peak ) / ( Total area of all peaks in the chromatogram ) ) x 100
Identify and report any individual impurity that is ≥ 0.10%.
Method Validation Framework (ICH Q2(R2))
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for the intended purpose.[4][10] The following parameters should be assessed according to the ICH Q2(R2) guideline.[4]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic stress). | The main peak should be free from interference from any other components. Peak purity analysis (using DAD) should pass. |
| Linearity | Analyze at least five concentrations of the reference standard across the expected range (e.g., LOQ to 150% of the nominal concentration). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | %RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be measured with acceptable precision and accuracy (e.g., signal-to-noise ratio of 10:1). | %RSD ≤ 10.0% and recovery between 80.0% and 120.0%. |
| Robustness | Deliberately vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units). | System suitability parameters must remain within acceptance criteria. No significant change in results. |
Workflow Visualization
The following diagram outlines the complete workflow for the purity analysis of this compound.
Caption: HPLC Purity Analysis Workflow.
References
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Polar Compounds. SIELC Technologies.
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Steps for HPLC Method Valid
- This compound. Fluorochem.
- Heterocycles Structural Analysis in HPLC Method Development.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- ICH Guidelines for Analytical Method Valid
- 6-BROMO-1H-INDAZOLE-3-CARBONITRILE 885278-24-0 wiki. Guidechem.
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka.
- Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem.
- 6-Bromo-1H-indazole.
- 6-bromo-1-methyl-1H-indazole-4-carbonitrile, 95% Purity, C9H6BrN3, 100 mg. A2B Chem.
- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
- METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS.
- Analytical Method Development by High Performance Liquid Chromatography. International Journal of Trend in Scientific Research and Development.
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Application Note & Protocols: Strategic Derivatization of 6-Bromo-1H-indazole-4-carbonitrile for Structure-Activity Relationship (SAR) Studies
Abstract
The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including oncology and inflammation.[1][2] 6-Bromo-1H-indazole-4-carbonitrile is a highly versatile starting material, engineered with two distinct and orthogonal reactive sites: the nucleophilic indazole nitrogen (N-1/N-2) and the C-6 bromine atom, which serves as an ideal handle for palladium-catalyzed cross-coupling reactions. This document provides a comprehensive guide for the strategic derivatization of this scaffold to generate diverse chemical libraries for Structure-Activity Relationship (SAR) studies. We present detailed, field-proven protocols for regioselective N-1 alkylation and robust C-6 functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, self-validating analytical checkpoints, and workflow visualizations are provided to empower researchers in drug discovery and development.
The Strategic Value of the this compound Scaffold
The indazole heterocycle is a bioisostere of indole and is present in a multitude of compounds with a wide array of biological activities.[3][4] The strategic placement of the bromine atom and the carbonitrile group on the this compound scaffold provides two key advantages for SAR exploration:
-
Vector 1 (N-1 Position): Modification at the indazole nitrogen allows for modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. It can also introduce key interactions with the biological target. However, the presence of two nucleophilic nitrogens (N-1 and N-2) presents a significant regioselectivity challenge that must be precisely controlled.[5][6]
-
Vector 2 (C-6 Position): The C-6 bromo-substituent is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of a large chemical space to identify key pharmacophoric elements that enhance potency and selectivity.[7]
This dual-vector approach enables the creation of a matrix of compounds from a single, advanced intermediate, accelerating the SAR cycle.
Caption: Overall strategy for building a 2D compound library from the core scaffold.
Protocol Suite I: Regioselective N-1 Alkylation
Scientific Rationale
Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 regioisomers, complicating purification and reducing the yield of the desired product.[8] Achieving high regioselectivity is therefore paramount. The protocol below leverages a strong, non-coordinating base (Sodium Hydride) in an aprotic solvent (Tetrahydrofuran). This combination favors the formation of the N-1 isomer. Mechanistically, it is postulated that the sodium cation may coordinate with the indazole N-2 atom and the electron-rich nitrogen of the C-4 nitrile group, sterically hindering the approach of the electrophile to the N-2 position and directing it to N-1.[9]
Detailed Experimental Protocol: N-1 Alkylation
This protocol describes the general procedure for the N-1 alkylation using an alkyl bromide.
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M. Stir the suspension at room temperature.
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise over 10 minutes.
-
Causality: Adding NaH at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution. The excess NaH ensures complete deprotonation to form the indazolide anion.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The reaction mixture should become a clearer solution as the sodium salt forms.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., pentyl bromide, 1.1 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. A co-spotted lane with the starting material is essential for accurate comparison.
-
-
Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, and HRMS. The regiochemical assignment can be unequivocally confirmed using a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment, which will show a correlation between the N-alkyl CH₂ protons and the indazole C-7a carbon for the N-1 isomer.[5]
Caption: Workflow for regioselective N-1 alkylation of the indazole scaffold.
Protocol Suite II: C-6 Cross-Coupling Reactions
The C-6 bromine atom is an excellent handle for palladium-catalyzed reactions to form new C-C and C-N bonds. Below are protocols for three of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
-
Scientific Rationale: The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl bonds.[10] It is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and esters. The choice of catalyst, ligand, and base is crucial for achieving high yields.[11][12] Pd(dppf)Cl₂ is a reliable catalyst that is effective for a broad range of substrates.[12]
-
Detailed Protocol:
-
Setup: To a reaction vial, add the N-1 protected 6-bromo-indazole (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Inerting: Seal the vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.), followed by the solvent system, typically a 4:1 mixture of 1,4-dioxane and water.
-
Causality: The aqueous base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium. Dioxane is an excellent solvent for the organic components.[10]
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours.
-
Monitoring & Workup: Monitor by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification & Characterization: Wash the filtrate with water, dry the organic layer, concentrate, and purify by column chromatography to yield the C-6 arylated product. Confirm structure by NMR and HRMS.
-
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
-
Scientific Rationale: The Sonogashira coupling enables the direct installation of an alkyne moiety onto the indazole core, a valuable functional group for further derivatization or as a pharmacophoric element itself.[13] The reaction traditionally uses a palladium catalyst and a copper(I) co-catalyst.[14] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[14]
-
Detailed Protocol:
-
Setup: To a flame-dried Schlenk flask, add the N-1 protected 6-bromo-indazole (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and Copper(I) iodide (CuI, 0.06 equiv.).
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base such as triethylamine (Et₃N, 3.0 equiv.).
-
Causality: The amine base is critical; it acts as both a base to deprotonate the terminal alkyne and as a solvent. Degassing the solvents is crucial to prevent oxidation of the Pd(0) active catalyst.
-
-
Substrate Addition: Add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Purification & Characterization: Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography. Confirm the structure of the C-6 alkynylated product by NMR and HRMS.
-
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
-
Scientific Rationale: The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[15][16] This reaction requires a carefully selected palladium catalyst, a specialized bulky phosphine ligand, and a strong, non-nucleophilic base to facilitate the catalytic cycle effectively.[17][18]
-
Detailed Protocol:
-
Setup: In a glovebox or under a strictly inert atmosphere, add the N-1 protected 6-bromo-indazole (1.0 equiv.), the amine (primary or secondary, 1.2 equiv.), and the base, Sodium tert-butoxide (NaOtBu, 1.4 equiv.), to a reaction vial.
-
Catalyst Premixing (Optional but Recommended): In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.) in the reaction solvent for 15 minutes.
-
Causality: Using a bulky, electron-rich phosphine ligand like XPhos is essential. It promotes the reductive elimination step (the C-N bond-forming step) and stabilizes the active Pd(0) catalyst, preventing decomposition.[18]
-
-
Reagent Addition: Add anhydrous, degassed toluene or dioxane to the substrate vial, followed by the catalyst/ligand solution.
-
Reaction: Seal the vial and heat to 90-110 °C for 4-24 hours.
-
Monitoring & Workup: Monitor by LC-MS. After cooling, quench the reaction carefully with water, dilute with ethyl acetate, and filter through Celite®.
-
Purification & Characterization: Wash the filtrate, dry, concentrate, and purify by column chromatography. Confirm the structure of the C-6 aminated product by NMR and HRMS.
-
Caption: C-6 derivatization pathways via palladium-catalyzed cross-coupling.
Data Summary & Characterization
For any SAR study, meticulous purification and characterization are essential. A summary table should be maintained for the synthesized library.
| Compound ID | R¹ (N-1) | R² (C-6) | Coupling Method | MW ( g/mol ) | Purity (HPLC %) | HRMS (M+H)⁺ Found |
| EX-01 | -CH₂(CH₂)₃CH₃ | -Br | N-Alkylation | 294.19 | >98% | 294.0495 |
| EX-02 | -CH₂(CH₂)₃CH₃ | -Ph | Suzuki | 291.36 | >98% | 292.1492 |
| EX-03 | -CH₂(CH₂)₃CH₃ | -C≡C-Ph | Sonogashira | 315.39 | >97% | 316.1492 |
| EX-04 | -CH₂(CH₂)₃CH₃ | -Morpholino | Buchwald-Hartwig | 300.37 | >98% | 301.1549 |
Table 1: Representative data for a hypothetical set of derivatives synthesized from this compound.
Conclusion
This compound is a powerful and versatile scaffold for building focused compound libraries for SAR studies. By mastering the regioselective N-1 alkylation and leveraging the suite of robust palladium-catalyzed cross-coupling reactions at the C-6 position, medicinal chemists can efficiently navigate chemical space. The protocols outlined in this application note provide a reliable foundation for these synthetic endeavors, emphasizing rational experimental design, in-process validation, and rigorous characterization to ensure the integrity of the data that ultimately drives drug discovery programs forward.
References
-
CoLab. (2023). Indazole as a privileged scaffold in drug discovery. [1]
-
Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][2][19]
-
Saleem, M., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link][3]
-
Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][4]
-
BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. [7]
-
Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link][11]
-
Orazio, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link][12]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link][5]
-
ResearchGate. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link][9]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][17]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link][8]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][18]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][14]
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Application Note: Protocols for the Reduction of the Nitrile Group in 6-Bromo-1H-indazole-4-carbonitrile
Introduction: The Strategic Importance of (6-Bromo-1H-indazol-4-yl)methanamine
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and anti-HIV treatments.[1][2] The target molecule of this protocol, (6-Bromo-1H-indazol-4-yl)methanamine, is a crucial synthetic intermediate. The primary aminomethyl group at the 4-position serves as a versatile handle for introducing diverse functionalities through amide bond formation, reductive amination, or other C-N coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs.
This guide provides two robust and validated protocols for the reduction of the nitrile group in 6-Bromo-1H-indazole-4-carbonitrile. The selection between these methods—a potent hydride reduction versus catalytic hydrogenation—will depend on the available laboratory infrastructure, safety considerations, and the desired scale of the reaction. This document is designed to provide not just the procedural steps, but the underlying chemical logic to empower researchers to make informed decisions and troubleshoot effectively.
Overview of the Chemical Transformation
The fundamental transformation involves the conversion of a carbon-nitrogen triple bond (nitrile) into a primary amine. This is achieved by the addition of four hydrogen atoms across the nitrile group.
Caption: General reaction scheme for nitrile reduction.
Protocol 1: Lithium Aluminum Hydride (LAH) Reduction
This method employs a powerful, non-selective reducing agent, ensuring a rapid and often complete conversion. However, it demands rigorous adherence to safety protocols due to the high reactivity of LAH.
Principle and Mechanism
Lithium aluminum hydride (LiAlH₄) is a potent source of hydride ions (H⁻). The reduction mechanism involves a two-step nucleophilic addition of hydride to the electrophilic carbon of the nitrile.[3][4][5]
-
The first hydride attacks the nitrile carbon, breaking one π-bond and forming an intermediate imine anion, which is complexed to the aluminum species.[4][5]
-
A second hydride attacks the imine carbon, breaking the remaining π-bond to form a dianion intermediate.[4]
-
A subsequent aqueous work-up protonates the nitrogen to yield the final primary amine.[3][6]
SAFETY FIRST: Mandatory Precautions for LAH
Lithium aluminum hydride is a highly hazardous substance that requires specialized handling.
-
Extreme Reactivity: LAH reacts violently and exothermically with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[7][8][9] All glassware must be rigorously oven- or flame-dried, and reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Pyrophoric Risk: LAH powder can ignite spontaneously in moist air or from friction.[8][10]
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and appropriate gloves are mandatory at all times.[8][11]
-
Emergency Preparedness: Work must be performed in a chemical fume hood.[7] A Class D fire extinguisher (for combustible metals) and dry sand should be immediately accessible.[8][12][13] Do not use water or CO₂ extinguishers on an LAH fire. [8]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >95% | Fluorochem |
| Lithium Aluminum Hydride (LiAlH₄) | 95%, powder | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich |
| Deionized Water | N/A | In-house |
| Sodium Hydroxide (NaOH) | ACS Reagent, >97% | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Celite® 545 | N/A | Sigma-Aldrich |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (1.02 g, 27 mmol, 1.5 eq.).
-
Solvent Addition: Carefully add 50 mL of anhydrous THF to the flask via cannula under a positive pressure of nitrogen. Stir the resulting suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (4.0 g, 18 mmol, 1.0 eq.) in 50 mL of anhydrous THF. Slowly add this solution to the stirred LAH suspension dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Reaction Work-up (Fieser Method)
The Fieser work-up is a widely accepted and reliable method for safely quenching LAH reactions and generating a granular, filterable precipitate of aluminum salts.[7][14]
-
Cooling: After the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.
-
Quenching Sequence: While stirring vigorously, very slowly and cautiously add the following reagents dropwise in sequence. Significant gas evolution (H₂) will occur.
-
Add 1.0 mL of deionized water (for every 1.0 g of LAH used).
-
Add 1.0 mL of 15% (w/v) aqueous NaOH solution.
-
Add 3.0 mL of deionized water.
-
-
Precipitation: Remove the ice bath and stir the mixture at room temperature for 30 minutes. A white, granular precipitate should form.
-
Drying: Add a scoop of anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is sequestered.
-
Filtration: Filter the mixture through a pad of Celite® on a Buchner funnel. Wash the filter cake thoroughly with several portions of ethyl acetate or THF (3 x 50 mL) to ensure complete recovery of the product.[7][15]
-
Isolation: Combine the filtrate and washings, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude (6-Bromo-1H-indazol-4-yl)methanamine can be purified by column chromatography on silica gel, typically using a gradient of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to elute the product.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
This method offers a milder alternative to LAH, avoiding the hazards of pyrophoric reagents. It is often more amenable to larger-scale synthesis but requires access to hydrogenation equipment.
Principle and Mechanism
Catalytic hydrogenation is a heterogeneous process where the nitrile is reduced on the surface of a metal catalyst.[16][17] Raney Nickel is a high-surface-area nickel catalyst commonly used for this transformation.[18][19] The reaction proceeds via an intermediate imine, which is also reduced to the amine. A common side reaction is the condensation of the product amine with the intermediate imine, leading to the formation of secondary amines.[18][20] This can often be suppressed by performing the reaction in the presence of ammonia, which competitively inhibits the product amine from reacting with the imine intermediate.[20]
Safety Considerations
-
Raney Nickel: Raney Ni is typically stored as a slurry in water or ethanol. It is pyrophoric when dry and must be handled with care. Never allow the catalyst to dry completely in the air.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, using appropriate high-pressure equipment (e.g., a Parr shaker).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >95% | Fluorochem |
| Raney® Nickel 2800, slurry in water | N/A | Sigma-Aldrich |
| Ethanol (EtOH) or Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Fisher Scientific |
| Hydrogen (H₂) gas | High purity | Local supplier |
| Celite® 545 | N/A | Sigma-Aldrich |
Step-by-Step Experimental Protocol
-
Catalyst Preparation: In a hydrogenation vessel, carefully add Raney® Nickel (approx. 0.4 g, ~10% by weight of the substrate). Decant the storage water and wash the catalyst with the reaction solvent (e.g., ethanol; 3 x 20 mL).
-
Reaction Setup: To the vessel containing the washed catalyst, add a solution of this compound (4.0 g, 18 mmol) in 100 mL of ethanol (or methanol).
-
Additive: Add 10 mL of concentrated ammonium hydroxide to the mixture to suppress secondary amine formation.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Begin vigorous stirring or shaking and heat the mixture to 40-50 °C. The reaction is typically complete within 12-24 hours.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. A TLC or LC-MS analysis of a carefully vented aliquot can confirm the completion.
Reaction Work-up
-
Cooling and Depressurization: Cool the reaction vessel to room temperature. Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Keeping the catalyst wet at all times , carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.
-
Washing: Wash the filter cake thoroughly with several portions of ethanol or methanol (3 x 30 mL).
-
Isolation: Combine the filtrate and washings and concentrate the solvent under reduced pressure to yield the crude product.
Purification
The purification method is identical to that described for the LAH protocol, typically involving silica gel chromatography.
Comparative Summary and Data Presentation
| Parameter | Protocol 1: Lithium Aluminum Hydride (LAH) | Protocol 2: Catalytic Hydrogenation (Raney® Ni) |
| Reagent Handling | Highly hazardous; pyrophoric and water-reactive. Requires inert atmosphere.[8][13] | Raney Ni is pyrophoric if dry. H₂ gas is highly flammable. Requires pressure vessel. |
| Reaction Conditions | 0 °C to room temperature; atmospheric pressure. | 40-50 °C; elevated pressure (e.g., 50 psi H₂). |
| Selectivity | Excellent for primary amine formation. Reduces many other functional groups.[15] | Good, but secondary amine formation is a potential side product.[18][20] |
| Work-up | Involves a careful, multi-step aqueous quench to manage reactivity.[7][14] | Simple filtration to remove the heterogeneous catalyst. |
| Scalability | Challenging to scale due to high exothermicity of quench. | More readily scalable for industrial applications.[16] |
| Advantages | Fast, highly effective, uses standard glassware. | Milder conditions, simpler work-up, avoids highly reactive reagents. |
| Disadvantages | Extreme safety hazards, difficult work-up. | Requires specialized hydrogenation equipment, potentially longer reaction times. |
Workflow Visualization
Caption: A generalized workflow for chemical synthesis.
Conclusion
The reduction of this compound to (6-Bromo-1H-indazol-4-yl)methanamine can be successfully achieved using either lithium aluminum hydride or catalytic hydrogenation with Raney Nickel. The LAH protocol offers a rapid and effective small-scale synthesis route, provided that stringent safety measures are implemented. For larger-scale operations or in laboratories where handling pyrophoric reagents is a concern, the catalytic hydrogenation method presents a safer and more scalable, albeit slower, alternative. The choice of protocol should be guided by a thorough assessment of project requirements, scale, and available safety infrastructure.
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Application Note & Protocol: Synthesis of 6-Bromo-1H-indazole-4-carboxylic acid via Hydrolysis of 6-Bromo-1H-indazole-4-carbonitrile
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are recognized as "privileged scaffolds" in modern medicinal chemistry and drug discovery.[1] Their unique bicyclic structure allows for versatile three-dimensional arrangements, making them ideal candidates for interacting with a wide array of biological targets. Specifically, the 6-Bromo-1H-indazole-4-carboxylic acid moiety serves as a critical building block for the synthesis of potent therapeutic agents, including kinase inhibitors for oncology applications.[2] The bromine atom at the 6-position and the carboxylic acid at the 4-position provide orthogonal handles for further chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates.
This document provides a detailed protocol for the synthesis of 6-Bromo-1H-indazole-4-carboxylic acid from its carbonitrile precursor. The core of this transformation is the hydrolysis of the nitrile group, a fundamental and robust reaction in organic synthesis.
Reaction Principle: The Chemistry of Nitrile Hydrolysis
The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic hydrolysis reaction. The carbon-nitrogen triple bond is sequentially attacked by water, first forming an amide intermediate, which is then further hydrolyzed to the final carboxylic acid and an ammonium species.[3] This process can be effectively catalyzed by either strong acid or strong base, with the choice often depending on the stability of the starting material and product to the reaction conditions.[4][5]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[6] This activation facilitates the nucleophilic attack by a water molecule. A series of proton transfers and tautomerization steps leads to a protonated amide, which then undergoes further acid-catalyzed hydrolysis to yield the carboxylic acid and an ammonium ion (e.g., NH₄Cl if HCl is used).[3][7]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon.[8] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.[4] The amide is then hydrolyzed under the basic conditions to yield a carboxylate salt (e.g., sodium carboxylate if NaOH is used) and ammonia gas (NH₃).[3] A final acidification step is required to protonate the carboxylate and isolate the desired carboxylic acid.[5]
For the synthesis of 6-Bromo-1H-indazole-4-carboxylic acid, both methods are viable. However, acid-catalyzed hydrolysis is often preferred for its direct formation of the final product, potentially simplifying the work-up procedure.
Visualization of the Synthetic Pathway
The overall transformation from the carbonitrile starting material to the final carboxylic acid product is a direct hydrolysis reaction.
Caption: General workflow for the hydrolysis of this compound.
Detailed Experimental Protocol
This protocol describes a representative acid-catalyzed hydrolysis procedure. Researchers should adapt the scale and specific conditions based on available equipment and preliminary small-scale trials.
Materials and Reagents
| Reagent/Material | CAS Number | Grade | Supplier Example | Notes |
| This compound | N/A | >95% | Custom Synthesis | Starting Material |
| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | ACS Reagent Grade | Sigma-Aldrich | Corrosive; handle with extreme care |
| Deionized Water (H₂O) | 7732-18-5 | High Purity | Lab Supply | |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Reagent Grade | Fisher Scientific | For extraction |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Granular | VWR | For drying organic layer |
| Round-bottom flask (e.g., 250 mL) | N/A | Borosilicate Glass | N/A | Size according to reaction scale |
| Reflux Condenser | N/A | Borosilicate Glass | N/A | To prevent solvent loss |
| Magnetic Stirrer and Stir Bar | N/A | N/A | N/A | For homogenous mixing |
| Heating Mantle | N/A | N/A | N/A | For controlled heating |
| Büchner Funnel and Flask | N/A | N/A | N/A | For filtration |
Safety Precautions & Hazard Management
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.[9][10][11]
-
Ventilation: All steps must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[9][12]
-
Reagent Handling: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It causes severe burns upon contact. Always add acid to water slowly, never the other way around, to manage the exothermic reaction.
-
Indazole Compounds: Bromo-indazole derivatives should be handled with care, as their toxicological properties may not be fully investigated.[10] Avoid skin/eye contact and inhalation of dust.[9]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not pour organic solvents or acidic/basic solutions down the drain.[9]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle on top of a magnetic stirrer.
-
Reagent Addition: To the flask, add this compound (e.g., 5.0 g, 1.0 eq). In the fume hood, carefully prepare a 50% (v/v) aqueous solution of sulfuric acid by slowly adding concentrated H₂SO₄ (e.g., 50 mL) to deionized water (50 mL) in a separate beaker cooled in an ice bath. Once cooled to room temperature, add this acidic solution to the reaction flask.
-
Heating and Reflux: Begin stirring the mixture and heat it to reflux (approximately 110-120 °C) using the heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). To do this, periodically take a small aliquot from the reaction, neutralize it carefully, and spot it on a TLC plate against the starting material. A suitable eluent system might be 30-50% ethyl acetate in hexanes. The reaction is complete when the starting material spot is no longer visible.
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature, then further cool in an ice bath.
-
A precipitate of the carboxylic acid product should form upon cooling.
-
Carefully pour the cold reaction mixture over crushed ice (e.g., 200 g) in a large beaker with stirring.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper).
-
-
Drying and Purification:
-
Press the solid as dry as possible on the filter.
-
Transfer the crude product to a watch glass or crystallization dish and dry it under vacuum at 50-60 °C until a constant weight is achieved.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
-
Characterization
The identity and purity of the final product, 6-Bromo-1H-indazole-4-carboxylic acid, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺).
-
Melting Point (MP): To assess purity. The literature melting point is 293-298 °C.
Mechanistic Overview
The acid-catalyzed hydrolysis proceeds through a protonated amide intermediate.
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The Strategic Functionalization of 6-Bromo-1H-indazole-4-carbonitrile: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatility of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. The strategic functionalization of the indazole ring is therefore a cornerstone of modern drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
6-Bromo-1H-indazole-4-carbonitrile stands out as a particularly valuable building block for the synthesis of diverse molecular libraries. The bromine atom at the 6-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, facilitating the introduction of carbon-carbon and carbon-heteroatom bonds. The nitrile group at the 4-position, a common pharmacophore, further enhances the potential for biological activity. This guide provides a comprehensive overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions to this key intermediate, empowering researchers in the development of novel therapeutics.
The Engine of Innovation: Understanding Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a powerful and efficient means of constructing complex molecular architectures under mild conditions.[2] These reactions generally proceed through a common catalytic cycle involving three key steps:
-
Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate.[3]
-
Transmetalation: An organometallic coupling partner transfers its organic group to the palladium(II) complex.[3]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.[3]
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and substrate scope. The following sections will delve into the specifics of several key cross-coupling reactions as applied to this compound.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4] This reaction is ideal for introducing aryl, heteroaryl, and vinyl substituents at the 6-position of the indazole core.
Causality in Experimental Design:
The selection of reagents for a successful Suzuki-Miyaura coupling is a rational process. The palladium source, often Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand, is chosen for its ability to efficiently cycle between the Pd(0) and Pd(II) oxidation states.[4] The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle. For instance, bulky electron-rich phosphine ligands like SPhos or XPhos can enhance the rate of oxidative addition and reductive elimination.[5] The base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step, activating the boronic acid for transfer to the palladium center.[3] The solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene and water, is chosen to solubilize both the organic and inorganic reagents.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Inert Atmosphere: Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reactant/Reagent | Molar Equiv. | Catalyst Loading | Base | Solvent System | Temperature | Typical Yield |
| This compound | 1.0 | |||||
| Arylboronic acid | 1.2 - 1.5 | |||||
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2-5 mol% | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 1,4-Dioxane/Water, Toluene/Water | 80-110 °C | 70-95% |
Heck Reaction: Olefin Arylation for the Synthesis of Substituted Alkenes
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[6] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are valuable intermediates in medicinal chemistry.
Causality in Experimental Design:
The Heck reaction typically employs a palladium(II) precatalyst, such as palladium(II) acetate, which is reduced in situ to the active palladium(0) species.[7] The choice of ligand is critical for controlling regioselectivity and efficiency. The base, often a tertiary amine like triethylamine or an inorganic base like sodium acetate, is required to neutralize the hydrogen halide formed during the catalytic cycle and to regenerate the palladium(0) catalyst.[8] Polar aprotic solvents such as DMF or acetonitrile are commonly used.
Diagram: Workflow for a Typical Heck Reaction
Caption: General workflow for performing a Heck cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[9] This reaction is distinguished by its use of a copper(I) co-catalyst in addition to the palladium catalyst.[10]
Causality in Experimental Design:
The Sonogashira coupling relies on a dual catalytic system. The palladium catalyst, similar to those used in Suzuki and Heck reactions, facilitates the main cross-coupling cycle.[11] The copper(I) co-catalyst, typically copper(I) iodide, reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[10] An amine base, such as triethylamine or diisopropylethylamine, is crucial for deprotonating the alkyne and neutralizing the resulting hydrohalic acid.[10]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[12] This reaction has become indispensable in medicinal chemistry for the introduction of nitrogen-containing functional groups.
Causality in Experimental Design:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes both the oxidative addition and the final reductive elimination steps.[13] A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to deprotonate the amine and facilitate its coordination to the palladium center.[14] Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically employed to prevent unwanted side reactions.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of this compound offer a versatile and powerful platform for the synthesis of novel, biologically active molecules. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide reliable and efficient methods for the introduction of a wide range of substituents at the 6-position of the indazole core. A thorough understanding of the underlying reaction mechanisms and the careful selection of catalysts, ligands, bases, and solvents are paramount to achieving successful outcomes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the exploration of new chemical space and the discovery of next-generation therapeutics.
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The Strategic Utility of 6-Bromo-1H-indazole-4-carbonitrile in the Genesis of Novel Heterocyclic Scaffolds
Introduction: The Architectural Value of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the indazole nucleus stands out as a "privileged scaffold."[1] Its structural resemblance to purine, the core of ATP, allows indazole-based molecules to function as competitive inhibitors for a vast array of protein kinases, which are pivotal targets in oncology and inflammatory diseases.[1][2] The compound 6-Bromo-1H-indazole-4-carbonitrile emerges as a particularly strategic starting material. Its trifunctional architecture—a reactive N-H for modulating pharmacokinetic properties, a C6-bromine atom poised for carbon-carbon and carbon-nitrogen bond formation, and a C4-nitrile group that can be elaborated into fused ring systems—offers a rich platform for generating molecular diversity.
This guide provides an in-depth exploration of the synthetic pathways accessible from this compound. We will move beyond mere procedural lists to dissect the causality behind experimental choices, offering field-proven insights into the construction of complex heterocyclic systems. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.
PART I: N1-Functionalization - Modulating Solubility and Target Engagement
The unsubstituted N1-proton of the indazole ring is a key interaction point, often acting as a hydrogen bond donor in kinase hinge regions.[2] However, its acidity also presents an opportunity for functionalization. Alkylation at this position is a common strategy to enhance cell permeability, modulate solubility, or introduce vectors for further conjugation. Achieving regioselectivity between the N1 and N2 positions is the primary challenge.
Causality of Reagent Selection for Regioselective N1-Alkylation
The outcome of N-alkylation is a delicate interplay between the base, solvent, and the electronic nature of the indazole substituents.[3][4]
-
For High N1-Selectivity: The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is paramount.[3][4] The rationale lies in the formation of the sodium indazolide salt. It is postulated that the sodium cation may form a chelate between the N2-nitrogen and the lone pair of the C4-nitrile group, sterically encumbering the N2 position and directing the incoming electrophile to the more accessible N1-nitrogen.[5]
-
Conditions Leading to Mixed Isomers: The use of weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) often leads to a mixture of N1 and N2 alkylated products.[6] In these systems, the indazolide anion is more dissociated, and alkylation is governed by a mixture of thermodynamic and kinetic factors, reducing selectivity.
Experimental Protocol: Selective N1-Alkylation
This protocol details the N1-alkylation of this compound with a generic alkyl bromide.
Workflow Diagram: N1-Alkylation
Caption: Workflow for selective N1-alkylation.
Materials:
-
This compound (1.0 equiv)
-
Alkyl Bromide (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound.
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Gas evolution (H2) will occur.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Re-cool the mixture to 0°C and add the alkylating agent dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl at 0°C.
-
Dilute the mixture with water and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation.[4] |
| Solvent | Anhydrous THF | Aprotic, non-polar solvent favors N1-selectivity via proposed chelation.[3][5] |
| Temperature | 0°C to Room Temp. | Controls initial reaction rate and ensures safety during NaH addition. |
| Quenching Agent | Sat. aq. NH4Cl | Mildly acidic proton source to neutralize excess NaH without hydrolyzing the nitrile. |
PART II: C6-Functionalization via Palladium-Catalyzed Cross-Coupling
The C6-bromo position is a versatile handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-N bonds under relatively mild conditions.[7][8]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for coupling the C6-position with a wide variety of aryl and heteroaryl boronic acids or esters.[8][9][10] This is a critical step in building bi-aryl scaffolds common in kinase inhibitors.
Causality of Reagent Selection:
-
Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) is used, which is reduced in situ to the active Pd(0) species. The bulky dppf ligand promotes the crucial reductive elimination step and stabilizes the catalytic intermediates.[10]
-
Base: An inorganic base, typically potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[9]
-
Solvent: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, DME, or THF) and water is commonly used. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Procedure:
-
To a reaction vial, add the N1-protected this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100°C and stir for 12-16 hours.
-
After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na2SO4, and concentrate.
-
Purify via column chromatography.
Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds
This reaction enables the synthesis of 6-aminoindazole derivatives, which are crucial intermediates.[7][11] The resulting amino group can serve as a hydrogen bond donor or be further functionalized.
Causality of Reagent Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos or BrettPhos are often used with a palladium source like Pd2(dba)3. These ligands facilitate both the oxidative addition and the final C-N reductive elimination, while preventing beta-hydride elimination.[11][12]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common. It deprotonates the amine coupling partner, making it a more potent nucleophile.[13]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the N1-protected this compound (1.0 equiv), the amine (1.2 equiv), Pd2(dba)3 (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to a Schlenk flask.
-
Add anhydrous toluene.
-
Heat the mixture to 110°C for 16-24 hours.
-
Cool, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling introduces a rigid alkynyl linker at the C6-position, a strategy used to probe deeper pockets within an enzyme active site.[14][15]
Causality of Reagent Selection:
-
Catalysts: This reaction uniquely uses a dual-catalyst system: a palladium catalyst (e.g., PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI).[14][16] The palladium complex undergoes oxidative addition with the aryl bromide. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive and undergoes transmetalation with the palladium intermediate.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.[16]
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the N1-protected this compound (1.0 equiv), PdCl2(PPh3)2 (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous THF or DMF, followed by the amine base (e.g., TEA, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Heat the reaction to 60-80°C and stir until completion.
-
Cool, filter through Celite, concentrate, and purify by column chromatography.
| Reaction | Key Reagents | Product C6-Substituent |
| Suzuki-Miyaura | Arylboronic Acid, Pd(dppf)Cl2, K2CO3 | Aryl / Heteroaryl |
| Buchwald-Hartwig | Amine, Pd2(dba)3, Xantphos, NaOtBu | Primary / Secondary Amine |
| Sonogashira | Terminal Alkyne, PdCl2(PPh3)2, CuI, TEA | Alkynyl |
PART III: Annulation Strategies - Building Fused Heterocyclic Systems
The true synthetic power of this compound is realized when its functional handles are used in concert to build novel, fused heterocyclic scaffolds. A key strategy involves converting the C6-bromo and C4-nitrile groups into a fused quinazoline ring, creating a pyrazolo[4,3-f]quinazoline system. This scaffold is found in potent kinase inhibitors.[17][18]
Synthetic Pathway to Pyrazolo[4,3-f]quinazolines
This multi-step protocol demonstrates a logical sequence from the starting material to a complex fused heterocycle.
Workflow Diagram: Synthesis of Pyrazolo[4,3-f]quinazoline
Caption: Multi-step synthesis of a fused pyrazoloquinazoline scaffold.
Protocol 3.1: Synthesis of 6-Amino-1H-indazole-4-carbonitrile Intermediate
This step utilizes the Buchwald-Hartwig amination protocol described in Part II, using an ammonia equivalent like benzophenone imine followed by acidic hydrolysis, or newer catalyst systems that allow for the direct use of ammonia. The product is a key precursor for cyclization.
Protocol 3.2: Cyclocondensation to Form the Quinazolinone Ring
The ortho-relationship of the amino group (at C6) and the nitrile group (at C4) allows for a cyclocondensation reaction to form the fused pyrimidine ring.
Causality of Reagent Selection:
-
Reagent: Heating the 6-amino-4-cyanoindazole intermediate with a one-carbon electrophile like formic acid or formamide provides the necessary carbon atom to form the quinazolinone ring.
-
Mechanism: The reaction proceeds via initial acylation of the amino group by formic acid (or its equivalent), followed by an intramolecular nucleophilic attack of the amide nitrogen onto the nitrile carbon. Tautomerization of the resulting imine yields the stable, aromatic quinazolinone product.
Procedure:
-
Place the 6-Amino-1H-indazole-4-carbonitrile derivative (1.0 equiv) in a round-bottom flask.
-
Add an excess of formic acid or formamide.
-
Heat the mixture to reflux (typically 150-180°C) for 4-8 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.
-
Alternatively, pour the mixture into water to precipitate the product.
-
Wash the solid with water and dry under vacuum to yield the pyrazolo[4,3-f]quinazolin-9-one derivative.
Conclusion
This compound is a testament to the power of strategic molecular design. Each of its functional groups serves as a reliable anchor point for sophisticated chemical transformations. The protocols detailed herein—from regioselective N-alkylation to a suite of palladium-catalyzed cross-couplings and culminating in the construction of complex fused systems—provide a robust roadmap for researchers, scientists, and drug development professionals. By understanding the underlying principles that govern these reactions, the modern chemist can harness the full potential of this versatile scaffold to create novel heterocyclic architectures with significant therapeutic potential.
References
-
Mason, J. M., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-ones as Orally Bioavailable Antitumor Agents. Journal of Medicinal Chemistry, 58(1), 130–146. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[4,3- f ]quinazoline derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[4,3-f]quinolines. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
OUCI. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Beilstein Journals. (n.d.). BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Scribd. (n.d.). Thrope Ziegler Cyclization Search. [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Thorpe reaction. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
PubMed. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Molecules. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Beilstein Archives. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
PubMed. (2018). Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. [Link]
-
National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
PubMed. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. [Link]
-
National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
ResearchGate. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
National Institutes of Health. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
Sources
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- 3. d-nb.info [d-nb.info]
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- 18. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1H-indazole-4-carbonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Bromo-1H-indazole-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the purity of this critical building block.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. Our approach is to diagnose the potential cause and provide actionable, scientifically-grounded solutions.
Q1: My overall yield is consistently low (<40%). What are the most likely causes and how can I fix this?
Low yield is the most common issue, often stemming from the sensitive diazotization-cyclization step. Let's break down the primary culprits.
Potential Cause 1: Inefficient Diazotization The formation of the diazonium salt from the aniline precursor is highly sensitive to temperature and acid concentration. The diazonium intermediate is unstable at higher temperatures and can decompose, leading to unwanted side products, such as phenols.[1]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C during the addition of the diazotizing agent (e.g., isoamyl nitrite or sodium nitrite). Use an ice/salt bath for better temperature management.
-
Reagent Quality: Ensure your diazotizing agent is fresh. Isoamyl nitrite, for instance, can decompose over time. It is recommended to use a newly opened bottle or purify older stock.
-
Anhydrous Conditions: While some protocols use aqueous acids, the presence of excess water can promote the formation of phenol byproducts. Using an organic solvent with a nitrite ester like isoamyl nitrite can minimize this.[2]
-
Potential Cause 2: Competing Side Reactions during Cyclization The intramolecular cyclization to form the indazole ring competes with other pathways. The key is to favor the desired ring-closing reaction.
-
Solution:
-
Choice of Base: A mild, non-nucleophilic base is often required to facilitate the final cyclization step. Potassium acetate is a common and effective choice as it buffers the reaction without promoting harsh side reactions.[2]
-
Reaction Time and Temperature: Over-extending the reaction time or using excessive heat can lead to decomposition of the product and the formation of tar-like impurities. Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be heated to reflux gently (e.g., ~68°C in chloroform) and stopped once the starting material is consumed.[2]
-
Potential Cause 3: Product Loss During Workup and Purification The product can be lost during extraction, precipitation, or crystallization if the conditions are not optimized.
-
Solution:
-
pH Adjustment: During workup, precise pH control is critical. This compound is amphoteric and can be soluble in both strong acid and strong base. When isolating the product after hydrolysis, adjust the pH carefully to its isoelectric point to ensure maximum precipitation.[2]
-
Solvent Selection for Crystallization: For purification, a mixed solvent system is often effective for indazole derivatives.[3] A common approach is to dissolve the crude product in a solvent in which it is soluble (e.g., ethyl acetate, acetone) and then add an anti-solvent (e.g., heptane, hexane) to induce crystallization, leaving impurities behind.
-
Q2: I am observing a significant impurity that is difficult to separate from my final product. How can I identify and prevent it?
The most probable and troublesome impurity is the isomeric 2H-indazole. The formation of 1H- vs. 2H-indazoles is a well-known challenge in this area of chemistry.[4][5]
Identification:
-
¹H NMR Spectroscopy: The N-H proton signal can help distinguish the isomers. The chemical shift of the N-H proton in 1H-indazoles is typically found further downfield compared to 2H-indazoles. Furthermore, the coupling patterns of the aromatic protons will differ slightly.
-
HPLC: Using a well-developed HPLC method, the two isomers can often be resolved as two distinct peaks.
Prevention and Removal:
-
Directed Synthesis: The choice of synthetic route can heavily influence the isomeric ratio. The cyclization of a 2-methylaniline precursor, as detailed in the protocol below, generally favors the formation of the 1H-indazole.[2]
-
Reaction Conditions: The solvent and base used can sometimes influence the regioselectivity of N-functionalization and cyclization.
-
Purification:
-
Column Chromatography: While not ideal for large-scale production, silica gel chromatography can effectively separate the isomers. A gradient elution with a hexane/ethyl acetate system is a good starting point.
-
Recrystallization: The isomers often have different solubilities. A carefully chosen solvent system for recrystallization can selectively crystallize the desired 1H-isomer. Experiment with solvents like ethanol/water, acetone/water, or toluene/heptane.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound on a lab scale?
A robust and commonly employed method starts from a substituted aniline, proceeds through a diazotization and in-situ cyclization. A plausible precursor for this specific target would be 5-bromo-2-methyl-3-aminobenzonitrile. However, a more accessible route often involves starting with a commercially available aniline and introducing the functional groups strategically. A well-documented approach for the analogous 6-bromo-1H-indazole starts from 4-bromo-2-methylaniline.[2] This can be adapted for the synthesis of the 4-carbonitrile derivative by starting with an appropriately substituted aniline. The key transformation is the intramolecular cyclization of a diazonium salt, a variation of the Davis–Beirut reaction.
Q2: What is the mechanism of the key indazole ring formation step?
The core of the synthesis involves the conversion of an ortho-methyl-substituted arylamine into an indazole. The mechanism proceeds as follows:
-
Acetylation: The starting aniline is first acetylated to form an acetamide. This serves as a protecting group and activates the molecule for the subsequent steps.
-
Diazotization: In the presence of an acid source (potassium acetate can act as a precursor to acetic acid in the mixture) and a nitrite source (isoamyl nitrite), the N-acetyl group is cleaved and the primary amine is converted into a diazonium salt.[2]
-
Intramolecular Cyclization: The highly reactive diazonium salt is then attacked by the ortho-methyl group, which is deprotonated to form a transient intermediate. This intermediate rapidly cyclizes.
-
Aromatization: The cyclized intermediate eliminates a proton to form the stable aromatic indazole ring system.
Q3: What are the critical safety precautions I should take?
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The primary safety strategy is to generate and use them in-situ without isolation. Always perform the reaction behind a blast shield and avoid any friction or shock to the reaction mixture, especially if any solids precipitate.
-
Reagents: Handle reagents like acetic anhydride and hydrochloric acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Cyanide Sources (if applicable): If an alternative synthesis using a cyanide salt (e.g., CuCN in a Sandmeyer-type reaction) is considered, extreme caution is necessary.[1] Cyanide salts are highly toxic. Always work in a fume hood and have a cyanide antidote kit available. Acidification of cyanide salts generates highly toxic hydrogen cyanide gas.
Data Summary Table
The following table outlines typical parameters for a synthesis adapted from a large-scale protocol for 6-bromo-1H-indazole.[2] The starting material would need to be adapted to 5-bromo-3-cyano-2-methylaniline to obtain the target molecule directly.
| Parameter | Value / Reagent | Molar Equiv. | Purpose |
| Starting Material | 5-Bromo-3-cyano-2-methylaniline | 1.0 | Precursor |
| Reagent 1 | Acetic Anhydride | 1.2 | Acetylation of amine |
| Reagent 2 | Potassium Acetate | 0.3 | Mild base for cyclization |
| Reagent 3 | Isoamyl Nitrite | 1.5 | Diazotizing agent |
| Reagent 4 | Conc. Hydrochloric Acid | (qs) | Hydrolysis of intermediate |
| Reagent 5 | 50% Sodium Hydroxide | (qs) | Basification for isolation |
| Solvent | Chloroform / Toluene | - | Reaction medium |
| Reaction Temp. | Reflux (~68-110°C) | - | For cyclization |
| Reaction Time | 18-24 hours | - | Varies; monitor by TLC/HPLC |
| Typical Yield | 60-75% (estimated) | - | Dependent on purity of SM |
Recommended Experimental Protocol
This protocol is an adaptation of a validated procedure for a structurally similar compound and should be optimized for the specific synthesis of this compound.[2]
Step 1: Acetylation of the Aniline Precursor
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-3-cyano-2-methylaniline (1.0 eq) in chloroform or toluene.
-
Cool the solution in an ice bath to below 10°C.
-
Slowly add acetic anhydride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 40°C.
-
Stir the mixture at room temperature for 1 hour or until TLC analysis indicates complete consumption of the starting aniline.
Step 2: Diazotization and Intramolecular Cyclization
-
To the reaction mixture from Step 1, add potassium acetate (0.3 eq).
-
Slowly add isoamyl nitrite (1.5 eq) over 15 minutes.
-
Heat the mixture to a gentle reflux and maintain for 20-24 hours. Monitor the reaction progress by TLC or HPLC.
Step 3: Work-up and Hydrolysis
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and other volatile components under reduced pressure.
-
To the residue, add water and concentrated hydrochloric acid.
-
Heat the mixture to 50-55°C for 2-4 hours to hydrolyze any remaining acetylated indazole intermediate.
Step 4: Isolation and Purification
-
Cool the acidic mixture to room temperature.
-
Carefully adjust the pH to ~7-8 by the slow addition of a 50% aqueous sodium hydroxide solution. The product should precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water, followed by a cold non-polar solvent like heptane or hexane, to remove impurities.
-
Dry the solid under vacuum to yield crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to obtain the final product of high purity.
Visual Workflow Diagram
The following diagram illustrates the key transformations in the proposed synthetic pathway.
Caption: Synthetic workflow for this compound.
References
-
Counceller, C. M., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition, 52(29), 7509-7513. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
-
Baral, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. [Link]
-
Hassan, S. A., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15, 245-269. [Link]
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Singh, G., & Dhiman, M. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1029-1053. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. ChemInform, 46(15). [Link]
-
Li, C., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
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- 5. researchgate.net [researchgate.net]
minimizing byproduct formation in 6-Bromo-1H-indazole-4-carbonitrile reactions
Technical Support Center: 6-Bromo-1H-indazole-4-carbonitrile Synthesis
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate and troubleshoot the common challenges associated with this specific chemical transformation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses the most frequently encountered side products and impurities in the synthesis of this compound. We delve into the mechanistic origins of these byproducts and provide actionable solutions.
Issue 1: Formation of a Debrominated Impurity
Question: My final product is contaminated with a significant amount of 1H-indazole-4-carbonitrile. What is causing this dehalogenation, and how can I prevent it?
Answer: The loss of the bromine atom, a side reaction known as hydrodehalogenation, is a common challenge, particularly in reactions employing transition metal catalysts (like Palladium) or certain reducing conditions.[1] The propensity for dehalogenation typically follows the order of halide reactivity: I > Br > Cl.[1]
Mechanistic Cause: The primary mechanism often involves the formation of a palladium-hydride (Pd-H) species.[1] These species can arise from the reaction of the palladium complex with bases, solvents (e.g., alcohols), or trace amounts of water.[1] This Pd-H intermediate can then participate in a reductive cycle, replacing the bromo-substituent on your indazole ring with a hydrogen atom. Certain substrates, especially electron-deficient N-heterocyclic halides, are more susceptible to this side reaction.[1][2]
Solutions & Mitigation Strategies:
-
Reagent & Catalyst Choice: If your synthesis involves a cross-coupling step (e.g., Suzuki, Stille), the choice of catalyst, ligand, and base is critical.
-
Ligand Screening: Employing bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often accelerate the desired cross-coupling relative to the dehalogenation pathway.[1]
-
Base Optimization: Switch to a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Avoid strong alkoxide bases, which can be a source of hydrides.[1]
-
Catalyst Precursor: Utilize a pre-catalyst that readily forms the active Pd(0) species under mild conditions, which can diminish unwanted side reactions.[3]
-
-
Control of Hydride Sources:
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. While some reactions require water, excessive amounts can promote Pd-H formation.[1]
-
Solvent Selection: Avoid solvents that can act as hydride donors, such as isopropanol, especially at elevated temperatures.
-
-
Reaction Parameter Optimization:
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Increasing the temperature can sometimes accelerate dehalogenation more than the desired reaction.[3]
-
Issue 2: Hydrolysis of the Nitrile Group
Question: I am observing the formation of 6-Bromo-1H-indazole-4-carboxamide or the corresponding carboxylic acid in my product mixture. How can I prevent the hydrolysis of the nitrile?
Answer: The carbon atom in a nitrile group is at a high oxidation state (+3) and is susceptible to nucleophilic attack, particularly by water.[4] This hydrolysis can be catalyzed by both acidic and basic conditions, often encountered during the reaction or, more commonly, during the aqueous workup.[4][5]
Mechanistic Cause:
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, making it vulnerable to attack by a weak nucleophile like water.[4]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. While harsher conditions are often needed to fully hydrolyze nitriles to carboxylic acids, partial hydrolysis to the amide can occur under milder basic conditions.[6][7]
Solutions & Mitigation Strategies:
-
Careful pH Control During Workup: This is the most critical step.
-
Avoid prolonged exposure to strong acids or bases.
-
When neutralizing the reaction mixture, do so at low temperatures (e.g., 0 °C) and proceed quickly to the extraction step.
-
Use milder neutralizing agents, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), instead of strong bases like sodium hydroxide (NaOH).
-
-
Reaction Conditions:
-
If the reaction itself requires acidic or basic conditions, use the mildest possible reagents and the lowest effective temperature to minimize concurrent nitrile hydrolysis.[6]
-
Minimize the amount of water present in the reaction mixture unless it is a required reagent.
-
-
Alternative Reagents: In some cases, specific reagents can promote nitrile hydration. For instance, using an alkaline solution of hydrogen peroxide is a known method for converting nitriles to amides.[7] Ensure your reaction conditions do not inadvertently replicate this environment.
Issue 3: Formation of Dimeric or Polymeric Byproducts
Question: My reaction produces high molecular weight impurities, possibly dimers or polymers, which are difficult to remove. Why does this happen?
Answer: Dimerization is a common side reaction in the synthesis of many heterocyclic systems, including indazoles.[8][9] It often occurs when a reactive intermediate generated during the cyclization process is attacked by a molecule of the starting material or another intermediate before it can form the desired product.[8]
Mechanistic Cause: The specific mechanism is highly dependent on the synthetic route. For instance, in syntheses starting from indoles, a nucleophilic indole molecule can attack a reactive oxime or nitroso intermediate.[8] In other routes, deprotonation of the indazole N-H can generate a nucleophilic species that reacts with an electrophilic intermediate.[10] These byproducts are often intensely colored.[8]
Solutions & Mitigation Strategies:
-
Control of Stoichiometry & Addition Rate:
-
Slow Addition: Use a syringe pump or a dropping funnel to add one of the key reagents slowly to the reaction mixture. This keeps the concentration of the reactive intermediate low at any given time, favoring the unimolecular cyclization over bimolecular side reactions.
-
Reverse Addition: Add the more nucleophilic component (e.g., the aniline or indole precursor) to the solution containing the cyclizing or activating agent.[8]
-
-
Temperature Management: Perform the reaction at a temperature that is high enough for the cyclization to proceed efficiently but not so high as to promote decomposition or undesired side reactions.[11][12]
-
Solvent Choice: Ensure all reactants are fully dissolved. Poor solubility can lead to localized high concentrations of reagents, promoting side reactions.[11]
Summary of Troubleshooting Strategies
| Byproduct | Potential Cause(s) | Recommended Solutions |
| Debrominated Product | Pd-H species formation; hydride sources (water, base, solvent).[1] | Use bulky, electron-rich ligands; weaker bases (K₂CO₃, Cs₂CO₃); anhydrous conditions; lower reaction temperature.[1][3] |
| Amide/Carboxylic Acid | Acid or base-catalyzed hydrolysis of the nitrile group, especially during workup.[4][5] | Maintain neutral or near-neutral pH during workup; use mild neutralizing agents (e.g., NaHCO₃); perform workup at low temperature. |
| Dimers/Polymers | Reaction of a nucleophilic starting material with a reactive intermediate.[8] | Slow addition of reagents (syringe pump); reverse addition protocol; ensure complete dissolution of reactants.[8][11] |
| Low Yield / Incomplete Reaction | Suboptimal temperature; poor solvent choice; presence of water; inactive catalyst.[11] | Screen a range of temperatures; select a solvent that dissolves all reactants; use anhydrous conditions; consider a more active catalyst system.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor for a successful synthesis? A: The most critical parameters are temperature , reagent stoichiometry , and the rate of addition . Temperature significantly influences both the reaction rate and the formation of byproducts like dimers or decomposition products.[11][12] Precise control over stoichiometry and slow addition rates are key to minimizing bimolecular side reactions.[8]
Q2: How important is maintaining an inert atmosphere? A: For many organic reactions, particularly those involving organometallic catalysts (e.g., Palladium) or strong bases (e.g., NaH), maintaining an inert atmosphere (Nitrogen or Argon) is crucial. Oxygen can deactivate catalysts and react with sensitive reagents or intermediates, leading to lower yields and a different byproduct profile.
Q3: What is the recommended method for purifying the final this compound product? A: The two primary methods are column chromatography and recrystallization .
-
Column Chromatography: Silica gel chromatography is effective for separating the target compound from byproducts with different polarities. A gradient elution with a solvent system like heptane/ethyl acetate or dichloromethane/methanol is a good starting point.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization is an excellent method for obtaining highly pure material.[13] A solvent screening should be performed to find a solvent (or solvent pair) in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[13]
Experimental Protocols
Protocol 1: General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and solving issues with byproduct formation.
Caption: Decision tree for troubleshooting byproduct formation.
Protocol 2: Purification by Single Solvent Recrystallization
Objective: To purify crude this compound to high purity. This protocol assumes a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) has been identified via screening.[13]
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flask (sized so the solvent will fill 1/3 to 1/2 of the volume)
-
Hot plate with magnetic stirring
-
Reflux condenser (recommended)
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid into the Erlenmeyer flask with a magnetic stir bar. Add a small portion of the selected solvent, enough to create a slurry.
-
Heating: Attach the reflux condenser and begin heating the mixture with gentle stirring. Bring the solvent to a slow boil.
-
Solvent Addition: Add small portions of the hot solvent down the condenser until the solid completely dissolves. Crucially, aim to use the minimum amount of hot solvent necessary to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to induce maximum precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by NMR, LC-MS, and melting point to confirm purity.
References
-
Beilstein Journal of Organic Chemistry. (2014). Dimerisation, Rhodium Complex Formation and Rearrangements of N-heterocyclic Carbenes of Indazoles. PubMed. [Link]
-
Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. [Link]
-
ACS Publications. (1976). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. [Link]
-
MDPI. (2022). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules. [Link]
-
Chemistry Steps. Converting Nitriles to Amides. [Link]
-
Sigma-Aldrich. Nitrile to Amide - Common Conditions. [Link]
-
ResearchGate. (2015). Effect of temperature on the synthesis of indazoles. [Link]
-
National Institutes of Health (NIH). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimerisation, rhodium complex formation and rearrangements of N-heterocyclic carbenes of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of 6-Bromo-1H-indazole-4-carbonitrile
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The indazole moiety is a critical scaffold in medicinal chemistry, and its successful functionalization is often a key step in the synthesis of novel therapeutic agents.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues leading to low conversion and to help you optimize your reaction for higher yields and purity.
Understanding the Challenges with this compound
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[3][4][5] However, the substrate this compound presents a unique set of challenges. The presence of multiple nitrogen atoms in the indazole ring can lead to catalyst poisoning, where the Lewis basic sites of the heterocycle coordinate to the palladium center, inhibiting its catalytic activity.[6][7][8] Furthermore, the unprotected N-H group can complicate the reaction, and the electron-withdrawing nature of the nitrile group can influence the reactivity of the aryl bromide. This guide will walk you through diagnosing and solving these and other common problems.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am observing very low to no conversion of my this compound. What are the most likely causes?
Low conversion in the Suzuki coupling of this substrate can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions. Here's a logical progression for troubleshooting:
-
Catalyst Poisoning by the Indazole Nitrogen: The nitrogen atoms in the indazole ring are Lewis basic and can coordinate to the palladium catalyst, effectively poisoning it.[7][8] This is a very common issue with nitrogen-rich heterocycles.[9]
-
Inadequate Degassing: Dissolved oxygen in your reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote undesirable side reactions like the homocoupling of your boronic acid.[10]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle.[3] For electron-rich and potentially coordinating substrates like bromoindazoles, a bulky, electron-rich phosphine ligand is often necessary to promote the desired cross-coupling.[6][11]
-
Incorrect Base or Solvent System: The choice of base and solvent is critical for the efficiency of the Suzuki coupling. The base is required to activate the boronic acid for transmetalation.[4] The solvent must be able to dissolve all reactants and facilitate the reaction at the desired temperature.[12]
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with a proton source (like water) to replace the boron group with a hydrogen atom, effectively destroying your nucleophile.[13][14]
Q2: How can I mitigate catalyst poisoning when working with this compound?
Several strategies can be employed to overcome the inhibitory effects of the indazole nitrogen:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is highly recommended. These ligands shield the palladium center, making it less susceptible to coordination by the indazole nitrogen.[6] They also promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Use of Precatalysts: Well-defined palladium precatalysts can be more effective than generating the active catalyst in situ, as they can bypass some deactivation pathways.[6]
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the heterocycle, reducing its inhibitory effect on the catalyst.
Below is a table of commonly used ligands for Suzuki couplings of nitrogen-containing heterocycles:
| Ligand | Structure | Key Features |
| XPhos | Buchwald Ligand | Bulky, electron-rich, promotes coupling of challenging substrates. |
| SPhos | Buchwald Ligand | Similar to XPhos, often provides excellent results with N-heterocycles. |
| P(t-Bu)3 | Tri(tert-butyl)phosphine | Very electron-rich and sterically demanding. |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | A common and often effective ligand for a range of Suzuki couplings.[15] |
Q3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. How can I prevent this?
Homocoupling of the boronic acid is a frequent side reaction that reduces the yield of the desired product and complicates purification.[10] The primary causes are the presence of oxygen and the use of a Pd(II) precatalyst.[10]
Troubleshooting Homocoupling:
-
Rigorous Degassing: It is crucial to thoroughly remove dissolved oxygen from your solvent and reaction mixture. This can be achieved by:
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂ or PdCl₂, which can directly promote homocoupling at the start of the reaction.[10]
Q4: I suspect my boronic acid is degrading. What are the signs and how can I prevent it?
The degradation of your boronic acid, primarily through protodeboronation, is a common cause of low yields.[12][13] This is especially true for heteroaryl boronic acids.[9]
Signs of Protodeboronation:
-
You observe the formation of the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)₂).
-
The reaction stalls after partial conversion, even with extended reaction times.
Preventative Measures:
-
Use Anhydrous Solvents: While some water is often necessary to dissolve the base, excessive water can promote protodeboronation. Using anhydrous solvents and minimizing the amount of water can be beneficial.
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[14][16] They can be used as a direct replacement in many cases.
-
Choice of Base: The reaction pH can influence the rate of protodeboronation.[13] Screening different bases may be necessary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a starting point protocol that should be optimized for your specific boronic acid.
-
Degassing: To a dry reaction flask, add the solvent (e.g., 1,4-dioxane and water, 4:1 v/v). Degas the solvent by sparging with argon or nitrogen for 20-30 minutes or by performing three freeze-pump-thaw cycles.
-
Reaction Setup: Under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Recommended Starting Conditions
The following table provides a set of starting conditions that have been reported to be effective for the Suzuki coupling of bromoindazoles.[2][17][18] These should be considered as a starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) | Often effective for N-heterocyclic substrates.[15][19] |
| Ligand | If using a ligand-free precatalyst, consider XPhos or SPhos (4-10 mol%) | Bulky, electron-rich ligands can overcome catalyst poisoning.[6] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Common and effective bases for Suzuki couplings.[20][21] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | Good solvents for dissolving the reactants and facilitating the reaction.[1][12] |
| Temperature | 80-110 °C | A common temperature range for Suzuki couplings.[22][23] |
References
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem.
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
- Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis - Benchchem.
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
-
Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... - ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
“Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC - NIH. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole - Benchchem.
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - RSC Publishing. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. Available at: [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]
Sources
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- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 7. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 19. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
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- 23. researchgate.net [researchgate.net]
preventing dehalogenation of 6-Bromo-1H-indazole-4-carbonitrile in Pd coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-Bromo-1H-indazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation with this versatile heterocyclic building block. Here, we address one of the most persistent challenges: preventing undesired dehalogenation .
Our goal is to provide not just protocols, but a deeper understanding of the mechanistic principles at play. By understanding why a side reaction occurs, you can make more informed decisions to suppress it, leading to higher yields, cleaner reaction profiles, and more efficient workflows.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of the dehalogenated byproduct, 1H-indazole-4-carbonitrile, in my Suzuki-Miyaura coupling. What's causing this?
A1: Dehalogenation, or more specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling where the bromine atom is replaced by a hydrogen atom.[1] This occurs due to the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This Pd-H intermediate can then participate in a reductive elimination step with the indazole substrate, yielding the unwanted byproduct and regenerating the Pd(0) catalyst.[1][2] Several factors can contribute to the formation of Pd-H species, including the choice of base, solvent, and the presence of water.[1]
Q2: My substrate, this compound, seems particularly prone to dehalogenation. Why is that?
A2: N-heterocyclic halides, like your indazole substrate, are often more susceptible to dehalogenation.[1] The presence of the nitrogen atoms in the indazole ring can influence the electronic properties of the molecule and potentially coordinate with the palladium catalyst, altering the reaction pathway.[1] Furthermore, the N-H proton of the indazole can be acidic and may interact with the base, which can affect the electron density of the ring system and its reactivity.[1][3]
Q3: How does the choice of ligand impact the extent of dehalogenation?
A3: The ligand is arguably the most critical factor in controlling dehalogenation. Its role is to stabilize the palladium center and modulate its reactivity.[2] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often highly effective at preventing dehalogenation.[1][4] These ligands promote the desired reductive elimination of the cross-coupled product over the competing dehalogenation pathway.[1][4] The steric bulk of the ligand can create a crowded environment around the palladium, making it more difficult for the smaller hydride to participate in reductive elimination.
Q4: Can the base I use contribute to the dehalogenation problem?
A4: Absolutely. The base plays a crucial role in the catalytic cycle, but an inappropriate choice can exacerbate dehalogenation. Strong bases, particularly alkoxides, can sometimes act as a source of hydrides.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred as they are less likely to generate palladium-hydride species.[1][4][5]
Troubleshooting Guide: Minimizing Dehalogenation
If you are observing significant dehalogenation of your this compound, follow this systematic troubleshooting guide.
Issue 1: High Levels of Dehalogenated Byproduct in Suzuki-Miyaura Coupling
-
Potential Cause: Inappropriate ligand selection, aggressive base, or a hydride-donating solvent.
-
Recommended Actions:
-
Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand. Good starting points include SPhos, XPhos, or dppf.[4]
-
Base Optimization: If using a strong base like an alkoxide, switch to a milder inorganic base such as K₃PO₄ or Cs₂CO₃.[1]
-
Solvent Change: Aprotic solvents like dioxane, THF, or toluene are generally preferred.[1][6] If you are using a protic solvent like an alcohol, it can be a source of hydrides.
-
Experimental Protocols
Protocol 1: Ligand Screening to Minimize Dehalogenation in Suzuki Coupling
Objective: To identify the optimal phosphine ligand that maximizes the yield of the cross-coupled product while minimizing the formation of 1H-indazole-4-carbonitrile.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligands (e.g., SPhos, XPhos, dppf; 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 10:1)
Procedure:
-
To a series of reaction vials, add this compound, the boronic acid, and K₃PO₄.
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precursor and each ligand.
-
Add the palladium and ligand solutions to their respective reaction vials.
-
Add the degassed solvent to each vial.
-
Seal the vials and heat the reaction block to 80-100 °C with vigorous stirring.
-
Monitor the reactions by LC-MS or GC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Analyze the crude reaction mixtures to determine the ratio of the desired coupled product to the dehalogenated byproduct.
-
The ligand that provides the highest ratio of product to byproduct is the optimal choice.
Visualizing the Problem: The Competing Pathways
To better understand the challenge, it is helpful to visualize the catalytic cycle and the point at which the undesired dehalogenation pathway diverges.
Caption: Competing Suzuki coupling and dehalogenation pathways.
Advanced Troubleshooting
Issue 2: Dehalogenation Persists Even After Ligand and Base Optimization
-
Potential Cause: The N-H group of the indazole is participating in an undesired reaction pathway.
-
Recommended Action:
-
N-Protection: Consider protecting the indazole nitrogen with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group.[1][3] This can prevent coordination of the indazole nitrogen to the palladium and alter the electronic properties of the substrate, often suppressing dehalogenation.[1][3] The protecting group can be removed in a subsequent step.
-
Issue 3: Dehalogenation in Other Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira)
The principles for preventing dehalogenation are broadly applicable across different palladium-catalyzed reactions.
-
For Buchwald-Hartwig Amination:
-
For Sonogashira Coupling:
-
Base Optimization: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common but can be a source of hydrides.[4] Consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[4]
-
Copper Co-catalyst: In some cases, the use of a copper(I) co-catalyst can accelerate the desired coupling, outcompeting the dehalogenation pathway.
-
Data Summary: Guiding Your Experimental Design
The following table provides a summary of how different reaction parameters can influence the outcome of your coupling reaction.
| Parameter | Recommendation for Minimizing Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] | Promotes faster reductive elimination of the desired product and sterically disfavors the competing dehalogenation pathway.[1][4] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1] | Less likely to act as a hydride source or cause substrate degradation compared to strong alkoxide bases.[1] |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF).[1][6] | Protic solvents like alcohols can be a source of hydrides, leading to increased dehalogenation. |
| Temperature | As low as reasonably possible while maintaining a good reaction rate. | Higher temperatures can sometimes favor side reactions. Microwave irradiation may promote the desired reaction at lower bulk temperatures.[4][9] |
| Additives | N-protection of the indazole (e.g., Boc, SEM).[1][3] | Prevents potential interference from the N-H group and modifies the substrate's electronic properties to disfavor dehalogenation.[1][3] |
Final Thoughts from Our Scientists
Navigating the subtleties of palladium catalysis requires a blend of theoretical understanding and empirical optimization. Dehalogenation is a common hurdle, but it is one that can be overcome with a systematic approach to reaction optimization. We encourage you to use this guide as a starting point for your own investigations. Remember that every substrate is unique, and the optimal conditions for your specific transformation may require some fine-tuning.
Should you have further questions or require more in-depth consultation, please do not hesitate to reach out to our technical support team.
References
-
Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]
-
ResearchGate. (2025). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]
-
RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]
-
ResearchGate. (2025). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available at: [Link]
-
National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. Available at: [Link]
-
Chemspeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available at: [Link]
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available at: [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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optimizing temperature and reaction time for 6-Bromo-1H-indazole-4-carbonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 6-Bromo-1H-indazole-4-carbonitrile, a key intermediate in pharmaceutical research. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this multi-step synthesis, focusing on optimizing reaction temperature and time to ensure high yield and purity.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step sequence starting from the commercially available 6-Bromo-1H-indazole. This pathway involves:
-
Regioselective Nitration: Introduction of a nitro group at the C4 position of 6-Bromo-1H-indazole.
-
Reduction of the Nitro Group: Conversion of the 4-nitro group to a 4-amino group.
-
Sandmeyer Cyanation: Transformation of the 4-amino group into the desired 4-carbonitrile functionality.
Each of these steps presents unique challenges that can impact the overall success of the synthesis. This guide will provide a detailed breakdown of each stage, offering insights into optimizing conditions and troubleshooting potential issues.
Logical Workflow for the Synthesis of this compound
A high-level overview of the synthetic workflow.
Part 1: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Regioselective Nitration of 6-Bromo-1H-indazole
Question 1: My nitration reaction is producing a mixture of isomers (e.g., 4-nitro, 5-nitro, and 7-nitro). How can I improve the regioselectivity for the desired 4-nitro isomer?
Answer:
Achieving high regioselectivity in the nitration of substituted indazoles can be challenging due to the activating nature of the pyrazole ring. The directing effect of the bromine at the 6-position and the electronic properties of the indazole nucleus will influence the position of nitration.
-
Underlying Cause: The indazole ring is susceptible to electrophilic attack at multiple positions. The conditions of the nitration (temperature, concentration of acids) play a critical role in controlling the isomeric ratio.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C. Higher temperatures can lead to decreased selectivity and the formation of undesired isomers.
-
Slow Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution of 6-bromo-1H-indazole. This helps to control the exotherm of the reaction and maintain a low local concentration of the nitrating species, which can improve selectivity.
-
Solvent and Acid System: The choice of solvent and the strength of the acid can influence the outcome. While a mixture of concentrated sulfuric acid and nitric acid is common, exploring milder conditions, such as using acetic anhydride as a solvent, may offer better control.
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography is essential. A gradient elution with a solvent system like hexane/ethyl acetate can be effective in separating the isomers. Monitor the fractions closely by TLC or HPLC.
-
Question 2: The nitration reaction is very slow or incomplete, even after an extended reaction time. What could be the issue?
Answer:
Incomplete nitration can be due to several factors, including the quality of reagents and insufficient activation.
-
Underlying Cause: The starting material may not be fully dissolved, or the nitrating agent may not be sufficiently reactive under the chosen conditions.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Confirm that the 6-bromo-1H-indazole is fully dissolved in the acidic medium before adding the nitrating agent. Gentle warming (before cooling for the addition) might be necessary, but be cautious of decomposition.
-
Reagent Quality: Use fresh, high-purity nitric and sulfuric acids. Older reagents can absorb moisture, reducing their effectiveness.
-
Reaction Time and Temperature: While low temperature is crucial for selectivity, if the reaction is too slow, a slight increase in temperature (e.g., to room temperature) after the addition of the nitrating agent can be considered. Monitor the reaction progress carefully by TLC to avoid the formation of byproducts.
-
Stoichiometry of Nitrating Agent: Ensure an adequate molar equivalent of the nitrating agent is used. A slight excess (e.g., 1.1 to 1.2 equivalents) is often employed to drive the reaction to completion.
-
Step 2: Reduction of 6-Bromo-4-nitro-1H-indazole
Question 3: My reduction of the nitro group is resulting in a low yield of the desired 4-amino-6-bromo-1H-indazole. What are the potential causes?
Answer:
Low yields in the reduction of nitroarenes can be attributed to incomplete reaction, degradation of the product, or difficult isolation.
-
Underlying Cause: The reducing agent may not be active enough, or the reaction conditions may not be optimal for the substrate. The product, an aminoindazole, may be sensitive to the workup conditions.
-
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Iron in Acetic Acid: This is a classic and often effective method. Ensure the iron powder is activated (e.g., by washing with dilute HCl) before use. The reaction is typically heated to around 110°C.
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) in Ethanol: This is another reliable method, often performed at reflux. Ensure you use a sufficient excess of the reagent.
-
Catalytic Hydrogenation: Using palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) can be a very clean and efficient method. However, care must be taken to avoid dehalogenation (loss of the bromine atom). Using a milder catalyst or additives can sometimes prevent this.
-
-
Reaction Time and Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed. Incomplete reactions will lead to lower yields and purification challenges.
-
Workup Procedure: After the reaction is complete, the workup is critical. For reductions with metals in acid, the mixture needs to be basified to precipitate the metal hydroxides and free the amine. Ensure the pH is sufficiently high (e.g., pH 8-9) to fully deprotonate the amine. The product can then be extracted with an organic solvent like ethyl acetate.
-
Step 3: Sandmeyer Cyanation of 4-Amino-6-bromo-1H-indazole
Question 4: The Sandmeyer reaction is giving a low yield of the final product, this compound. What are the most critical parameters to control?
Answer:
The Sandmeyer reaction is notoriously sensitive to reaction conditions, and low yields are a common issue. The stability of the intermediate diazonium salt is paramount.
-
Underlying Cause: The primary reasons for low yields are the decomposition of the diazonium salt before it can react with the cyanide source and the formation of side products.[1][2]
-
Troubleshooting Steps:
-
Diazotization Temperature: This is the most critical parameter. The formation of the diazonium salt from the amine using sodium nitrite and a strong acid (like HCl) must be carried out at a low temperature, typically between 0°C and 5°C .[3][4] An ice-salt bath is recommended to maintain this temperature range. Higher temperatures lead to rapid decomposition of the diazonium salt, often resulting in the formation of the corresponding phenol.[4]
-
Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the amine, ensuring the temperature does not rise above 5°C.
-
Immediate Use of Diazonium Salt: The diazonium salt is unstable and should be used immediately in the subsequent cyanation step without isolation.
-
Cyanation Step Temperature: The temperature of the copper(I) cyanide solution to which the diazonium salt is added should also be carefully controlled. While some protocols suggest room temperature, others may require gentle heating to facilitate the reaction.[5][6] It is advisable to start at a lower temperature and slowly warm the reaction mixture while monitoring for nitrogen evolution.
-
Purity of Reagents: Use fresh, high-quality sodium nitrite and copper(I) cyanide. Impurities can interfere with the reaction.
-
Question 5: I am observing significant formation of a phenolic byproduct (6-Bromo-4-hydroxy-1H-indazole) in my Sandmeyer reaction. How can I minimize this?
Answer:
The formation of phenols is a classic side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.
-
Underlying Cause: The diazonium salt is susceptible to nucleophilic attack by water, especially at elevated temperatures.[4]
-
Troubleshooting Steps:
-
Strict Temperature Control: As mentioned above, maintaining the temperature at 0-5°C during diazotization and the initial stages of the cyanation is crucial to minimize the hydrolysis of the diazonium salt.
-
Concentration of Acid: Using a sufficiently high concentration of acid during diazotization can help to stabilize the diazonium salt and suppress the competing reaction with water.
-
Anhydrous Conditions (where applicable): While the initial diazotization is aqueous, if using alternative methods with organic nitrites, ensuring anhydrous conditions for the cyanation step can prevent phenol formation.
-
Question 6: My final product is contaminated with a colored impurity, possibly an azo dye. How can I prevent its formation?
Answer:
Azo dye formation occurs when the unreacted diazonium salt couples with an electron-rich aromatic compound, which can be the starting amine or the product itself.
-
Underlying Cause: This side reaction is more prevalent if the diazotization is incomplete or if the diazonium salt is not consumed quickly in the cyanation step.[3]
-
Troubleshooting Steps:
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite to ensure all the starting amine is converted to the diazonium salt.
-
Efficient Mixing: Ensure vigorous stirring during the addition of the diazonium salt to the copper(I) cyanide solution to promote a rapid reaction.
-
Control Stoichiometry: The stoichiometry of the reactants should be carefully controlled to avoid having an excess of the starting amine present when the diazonium salt is formed.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for the nitration of 6-Bromo-1H-indazole?
A1: For optimal regioselectivity towards the 4-nitro isomer, the recommended temperature is 0-10°C . The reaction time can vary from 1 to 4 hours . It is crucial to monitor the reaction by TLC to determine the point of maximum conversion of the starting material to the desired product while minimizing the formation of other isomers.
Q2: What is the best method for reducing the nitro group in 6-Bromo-4-nitro-1H-indazole?
A2: Both iron powder in acetic acid at reflux (around 110°C) and tin(II) chloride dihydrate in ethanol at reflux are effective methods. Catalytic hydrogenation with Pd/C can also be used, but care must be taken to avoid debromination. The choice of method may depend on the scale of the reaction and the available equipment. For laboratory scale, the tin(II) chloride method is often preferred for its cleaner reaction profile.
Q3: What are the key safety precautions for the Sandmeyer cyanation step?
A3: The Sandmeyer cyanation involves highly toxic and potentially hazardous materials.
-
Cyanide Handling: Copper(I) cyanide is highly toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware that acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. They should always be prepared in solution at low temperatures and used immediately.
-
Exothermic Reactions: Both the diazotization and the Sandmeyer reaction can be exothermic. Maintain efficient cooling and slow addition of reagents to control the reaction temperature.
Q4: How can I purify the final product, this compound?
A4: The final product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene). If significant impurities are present, column chromatography on silica gel using a gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is recommended.[5][7]
Q5: Can I use an alternative to copper(I) cyanide for the Sandmeyer reaction?
A5: Yes, there are modern variations of the Sandmeyer reaction. Some methods utilize other cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN) with a copper catalyst.[8] There are also copper-free methods reported that use reagents like tetrabutylammonium cyanide.[9] However, for reproducibility and based on established literature, copper(I) cyanide is the most common reagent for this transformation.[10]
Data Summary Table
| Step | Reaction | Key Reagents | Temperature | Reaction Time | Potential Issues |
| 1 | Nitration | 6-Bromo-1H-indazole, HNO₃, H₂SO₄ | 0-10°C | 1-4 hours | Isomer formation, incomplete reaction |
| 2 | Reduction | 6-Bromo-4-nitro-1H-indazole, Fe/AcOH or SnCl₂·2H₂O | Reflux (approx. 80-110°C) | 2-6 hours | Incomplete reduction, product degradation |
| 3 | Sandmeyer Cyanation | 4-Amino-6-bromo-1H-indazole, NaNO₂, HCl, CuCN | 0-5°C (Diazotization), RT to 50°C (Cyanation) | 1-3 hours | Diazonium salt decomposition, phenol formation, azo dye formation |
References
- Technical Support Center: Sandmeyer Cyanation of Triarylamines - Benchchem. (URL not available)
- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole - Benchchem. (URL not available)
-
Sandmeyer reaction - Wikipedia. [Link]
- Iron promoted C3‐H nitration of indazole.
- Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystalliz
- Technical Support Center: Diazotization of Sterically Hindered Anilines - Benchchem. (URL not available)
- Sandmeyer reaction - L.S.College, Muzaffarpur. (URL not available)
-
Exploring Flow Procedures for Diazonium Formation - PMC - PubMed Central. [Link]
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- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples - Benchchem. (URL not available)
-
In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed? - Quora. [Link]
-
Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development - ACS Publications. [Link]
- Chapter 1. (URL not available)
- Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides - IRIS-AperTO. (URL not available)
- Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source - ResearchG
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. [Link]
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-
Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - NIH. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]
- Optimization of reaction conditions a | Download Table - ResearchG
- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google P
- 6-bromo-1-methyl-1H-indazole-4-carbonitrile, 95% Purity, C9H6BrN3, 100 mg. (URL not available)
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. [Link]
- Optimization of reaction conditions a | Download Table - ResearchG
- (PDF)
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - Beilstein Journals. [Link]
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- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (URL not available)
-
3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - NIH. [Link]
- Advancing 6-bromo-7-[. (URL not available) (URL not available)
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- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 9. iris.unito.it [iris.unito.it]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Solubility Challenges with 6-Bromo-1H-indazole-4-carbonitrile
Welcome to the technical support resource for 6-Bromo-1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this key building block in their synthetic workflows. The unique structural characteristics of this compound, while valuable for its role in medicinal chemistry, can present challenges, most notably its poor solubility in common reaction solvents. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve successful reaction outcomes.
I. Understanding the Challenge: Physicochemical Properties of this compound
The inherent properties of this compound contribute to its limited solubility. The planar, aromatic indazole core, coupled with the polar carbonitrile group and the halogen bond-donating bromine atom, results in strong intermolecular interactions within the crystal lattice. Overcoming these interactions to achieve dissolution in a reaction solvent is the primary challenge.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrN₃ | [1] |
| Molecular Weight | 222.04 g/mol | N/A |
| Appearance | White to yellow to tan to brown solid | [2] |
| Melting Point | 180-186 °C | [2] |
| Calculated LogP | 2.3 - 2.6 | [2] |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered when working with this compound, providing explanations and actionable solutions.
FAQ 1: My this compound is not dissolving in my reaction solvent. What are my initial steps?
Answer:
When faced with poor solubility, a systematic approach to solvent selection and optimization is crucial.
Initial Troubleshooting Steps:
-
Solvent Screening: If your reaction chemistry allows, perform small-scale solubility tests with a range of solvents. Common solvents to consider, in order of increasing polarity, include:
-
Toluene
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Tetrahydrofuran (THF)
-
Dioxane
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Co-Solvent Systems: Employing a mixture of solvents can be highly effective.[3] A common strategy is to use a primary solvent that is compatible with your reaction chemistry, and add a smaller amount of a "power solvent" like DMF or DMSO to aid in dissolution. For example, a 10:1 mixture of Toluene:DMF.
-
Temperature Elevation: Gently warming the mixture can significantly increase solubility.[4] However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
dot
Caption: Initial solubility troubleshooting workflow.
FAQ 2: I'm running a Suzuki-Miyaura coupling and my starting material is crashing out of solution. How can I address this?
Answer:
Suzuki-Miyaura reactions often use solvent systems like toluene/water or dioxane/water, where this compound may have limited solubility.[5][6] Here are several advanced techniques to overcome this:
A. Advanced Solvent Systems & Temperature
-
Higher Boiling Point Ethers: Consider using solvents like 1,4-dioxane or cyclopentyl methyl ether (CPME) which allow for higher reaction temperatures.
-
Aprotic Polar Solvents: While not always ideal for Suzuki reactions, a carefully selected amount of DMF or NMP as a co-solvent can maintain solubility.
B. Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an excellent technique for reactions with components in different phases.[7] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the anionic boronate species from the aqueous phase to the organic phase where the bromoindazole is dissolved.[8][9]
Experimental Protocol: Suzuki-Miyaura Coupling with Phase-Transfer Catalysis
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB), 10 mol%).
-
Add a biphasic solvent system, for example, toluene and an aqueous solution of a base like potassium carbonate (2.0 M).
-
Heat the reaction mixture with vigorous stirring to ensure efficient mixing of the phases.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup. The organic layer is separated, dried, and concentrated. The product is then purified by column chromatography.
dot
Caption: Mechanism of Phase-Transfer Catalysis in Suzuki Coupling.
FAQ 3: Can microwave-assisted synthesis help with the solubility of this compound?
Answer:
Yes, microwave-assisted organic synthesis (MAOS) is a powerful tool for reactions involving poorly soluble starting materials.[10][11] Microwave irradiation can rapidly heat the reaction mixture to temperatures above the boiling point of the solvent in a sealed vessel, which can significantly enhance solubility and dramatically reduce reaction times.[12]
Key Considerations for Microwave Synthesis:
-
Solvent Choice: Polar solvents like DMF, NMP, and alcohols are excellent for microwave absorption and heating.[13] Non-polar solvents like toluene or dioxane can also be used, especially if the reactants themselves are polar.[14]
-
Safety: Always use appropriate, pressure-rated microwave vials. Never fill the vial more than two-thirds full.[15]
-
Optimization: Start with a lower temperature and shorter reaction time, and gradually increase as needed while monitoring for product formation and decomposition.
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination
-
In a microwave vial, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).[16][17]
-
Add the chosen solvent (e.g., dioxane or DMF).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters (e.g., 120-150 °C for 15-60 minutes).
-
After the reaction, cool the vial to room temperature before opening.
-
Work up the reaction mixture as you would for a conventional reaction.
FAQ 4: I am still struggling with solubility even with co-solvents and heating. Are there any other techniques I can try?
Answer:
For particularly challenging cases, more advanced techniques may be necessary.
A. Solid-State Synthesis (Mechanochemistry)
Recent advances in mechanochemistry, specifically ball-milling, have shown promise for carrying out reactions in the absence of a solvent.[18] This technique can be particularly useful for cross-coupling reactions of poorly soluble aryl halides.[18]
B. Sonication
The use of an ultrasonic bath can aid in the dissolution of sparingly soluble materials by breaking up solid aggregates and increasing mass transfer at the solid-liquid interface.[4]
C. Flow Chemistry
In a continuous flow reactor, reactants are pumped through heated tubes or coils. The high surface-area-to-volume ratio allows for rapid heating and precise temperature control, which can help to keep challenging substrates in solution.
III. Safety Precautions
When handling this compound and its related compounds, it is essential to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[19][20]
-
Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[21][22] Avoid contact with skin and eyes.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place.[21]
-
Disposal: Dispose of chemical waste in accordance with local regulations.[23]
For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound you are using.[19][20][21][22][23]
IV. References
-
Dabholkar, V. V. (n.d.). Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. Semantic Scholar.
-
Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). (n.d.). Request PDF.
-
This compound SDS, 898747-00-7 Safety Data Sheets. (n.d.). ECHEMI.
-
Gawande, M. B., et al. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1338-1348.
-
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. (n.d.). Benchchem.
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
-
Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. (n.d.). CEM Corporation.
-
How will you increase the solubility of organic compounds in water? (n.d.). Quora.
-
Toward overcoming solubility issues in organic chemistry. (2021). ScienceDaily.
-
Safety Data Sheet - CymitQuimica. (2024).
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia.
-
Solubility enhancement techniques. (n.d.).
-
6-Bromo-1H-indazole - SAFETY DATA SHEET. (2011).
-
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. (n.d.). Benchchem.
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
-
Phase-transfer catalyst. (n.d.). In Wikipedia.
-
Microwave Synthesis Conditions.docx. (n.d.). UCSB MRL.
-
Phase Transfer Catalysis. (n.d.). Dalal Institute.
-
Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation.
-
SAFETY DATA SHEET. (2025).
-
Safety Data Sheet - MedchemExpress.com. (2025).
-
Cravotto, G., & Cintas, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7573.
-
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... (n.d.). ResearchGate.
-
troubleshooting guide for the synthesis of heterocyclic compounds. (n.d.). Benchchem.
-
Sonogashira troubleshooting help needed. (2020). Reddit.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
-
Suzuki reaction. (n.d.). In Wikipedia.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
-
(PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (n.d.). ResearchGate.
-
Preparation of 1H-Indazole-3-carbonitrile. (2020). Organic Syntheses.
-
Sonogashira Coupling. (2024). Chemistry LibreTexts.
-
Sonogashira coupling. (n.d.). In Wikipedia.
-
Application Note: A Detailed Synthetic Route for 6-bromo-1H-indazol-4-amine from 4-nitro-1H. (n.d.). Benchchem.
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. (2021). RSC Publishing.
-
This compound. (n.d.). Fluorochem.
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC - PubMed Central.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. quora.com [quora.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. Phase-transfer catalysis: A general green tactic in heterocyclic synthesis | Semantic Scholar [semanticscholar.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 14. Solvent Choice for Microwave Synthesis [cem.com]
- 15. youtube.com [youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 22. file.medchemexpress.com [file.medchemexpress.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
purification strategies for removing isomeric impurities of 6-Bromo-1H-indazole-4-carbonitrile
Welcome to the technical support center for the purification of 6-Bromo-1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of isomeric impurities. Our approach is grounded in established chemical principles and field-proven insights to ensure the scientific integrity of your experimental workflow.
Introduction: Understanding the Challenge
This compound is a key building block in medicinal chemistry. However, its synthesis can often lead to the formation of isomeric impurities, which can complicate downstream applications and regulatory submissions. The most common of these are regioisomers, arising from the two reactive nitrogen atoms in the indazole ring. This guide will equip you with the knowledge and practical strategies to effectively separate these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities I will encounter when synthesizing this compound?
A1: The primary isomeric impurities are typically regioisomers resulting from reactions at the two different nitrogen atoms of the indazole ring. Specifically, you are likely to encounter:
-
The N-2 isomer (6-Bromo-2H-indazole-4-carbonitrile): During synthetic steps that involve substitution at the nitrogen, such as alkylation or acylation, the reaction can occur at either the N-1 or N-2 position, leading to a mixture of the desired 1H-indazole and the undesired 2H-indazole isomer.[1][2] The ratio of these isomers can be influenced by factors like the choice of base, solvent, and reaction temperature.[1]
-
Other Positional Isomers: Depending on the synthetic route, particularly if the bromine and cyano groups are introduced late in the synthesis, you might also encounter isomers where these substituents are at different positions on the indazole ring (e.g., 5-Bromo-1H-indazole-4-carbonitrile or 7-Bromo-1H-indazole-4-carbonitrile). However, if the synthesis starts from an appropriately substituted benzene derivative, the formation of these is less likely.
Q2: How can I quickly assess the purity of my this compound sample and identify the presence of isomers?
A2: A combination of analytical techniques is recommended for a thorough assessment:
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is the most common and effective way to separate and quantify isomeric impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point. Isomers will typically have slightly different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for identifying isomers. The chemical shifts of the protons and carbons on and near the indazole ring will differ between the N-1 and N-2 isomers. For instance, the chemical shift of the proton at the 3-position is often a key diagnostic signal.
-
Mass Spectrometry (MS): While MS will show the same mass for isomers, it is crucial for confirming the molecular weight of your product and impurities, and when coupled with a chromatographic technique (LC-MS), it can help in identifying which chromatographic peak corresponds to the correct mass.
Troubleshooting Purification Challenges
Issue 1: My HPLC analysis shows two or more closely eluting peaks with the same mass. How do I separate these isomers?
This is a classic indication of isomeric impurities. Here are the recommended purification strategies:
Strategy 1: Preparative High-Performance Liquid Chromatography (Prep HPLC)
Prep HPLC is a powerful technique for isolating isomers.
-
Rationale: The slight differences in polarity between the 1H and 2H isomers can be exploited for separation on a stationary phase. The interaction of each isomer with the stationary phase will be slightly different, leading to different retention times and allowing for their collection as separate fractions.
-
Troubleshooting HPLC Separation:
-
Poor Resolution: If the peaks are not well-separated, try adjusting the mobile phase gradient. A shallower gradient will increase the run time but often improves resolution. You can also experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different stationary phases (e.g., a phenyl-hexyl column).
-
Peak Tailing: This can be due to interactions with the silica backbone of the stationary phase. Adding a small amount of an acid (like formic acid) or a base (like triethylamine, depending on the nature of your compound and column) to the mobile phase can improve peak shape.
-
Strategy 2: Supercritical Fluid Chromatography (SFC)
SFC is an increasingly popular and often more efficient alternative to HPLC for isomer separation.
-
Rationale: SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase. This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster and more efficient separations.[3][4] SFC is particularly well-suited for separating chiral and achiral isomers.[5][6]
-
Advantages over HPLC:
-
Speed: SFC runs are often significantly faster than HPLC runs.
-
Solvent Reduction: SFC uses less organic solvent, making it a "greener" and more cost-effective technique.[4]
-
Improved Resolution: In many cases, SFC can provide better resolution of closely related isomers than HPLC.
-
Strategy 3: Crystallization
Crystallization is a powerful and scalable purification technique that exploits differences in the solubility of isomers.
-
Rationale: Isomers often have different crystal packing efficiencies and solubilities in various solvents. By carefully selecting a solvent or solvent system, it is possible to selectively crystallize the desired isomer, leaving the impurities in the mother liquor.
-
Troubleshooting Crystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, you may be using a solvent in which it is too soluble, or the solution is cooling too quickly. Try using a less polar solvent or a mixed solvent system, and allow the solution to cool slowly.
-
No Crystals Form: The solution may not be sufficiently supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or slowly evaporating the solvent.
-
Poor Purity: If the resulting crystals are still impure, a second recrystallization step may be necessary. You can also try a different solvent system. A mixed-solvent crystallization can be particularly effective.[7] A Chinese patent suggests that mixtures of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water are effective for recrystallizing substituted indazole isomers.[8]
-
Detailed Experimental Protocols
Protocol 1: Preparative HPLC for Isomer Separation
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Gradient Elution:
-
Develop a shallow gradient based on your analytical HPLC results. A starting point could be a linear gradient from 20% B to 50% B over 30 minutes.
-
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and then dilute with the initial mobile phase composition.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to each isomer peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm their purity. Pool the pure fractions of the desired isomer.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified compound.
Protocol 2: Mixed-Solvent Crystallization
-
Solvent Screening:
-
In separate test tubes, attempt to dissolve small amounts of the crude material in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) with heating.
-
Identify a "good" solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Identify a "poor" solvent in which the compound is insoluble or poorly soluble even when hot. The good and poor solvents must be miscible.
-
-
Crystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Data Presentation
Table 1: Recommended Starting Conditions for Chromatographic Purification
| Parameter | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Reversed-Phase C18 | Chiral or Achiral Stationary Phase (e.g., Diol, 2-Ethylpyridine) |
| Mobile Phase A | 0.1% Formic Acid in Water | Supercritical CO2 |
| Mobile Phase B | Acetonitrile or Methanol | Methanol, Ethanol, or Isopropanol |
| Typical Gradient | Shallow, e.g., 20-50% B over 30 min | 5-40% Modifier over 5-10 min |
| Flow Rate | Dependent on column diameter | Dependent on column diameter |
| Detection | UV (e.g., 254 nm) | UV and/or MS |
Visual Workflow and Logic Diagrams
Purification Strategy Workflow
Caption: Decision workflow for the purification of this compound.
Troubleshooting Crystallization
Caption: Troubleshooting guide for the crystallization of this compound.
References
-
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Acta Poloniae Pharmaceutica. (2008). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
Journal of Chromatography A. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. [Link]
-
ResearchGate. (2022). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]
-
LCGC Europe. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Molecules. (2022). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
RSC Advances. (2021). Indoleninyl-substituted pyrimido[1,2-b]indazoles via a facile condensation reaction. [Link]
-
LCGC North America. (2017). The Recent Advances in Comprehensive Chromatographic Analysis of Emerging Drugs. [Link]
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Organic & Biomolecular Chemistry. (2019). Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals. [Link]
-
Journal of Organic Chemistry. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
Journal of Analytical & Bioanalytical Techniques. (2015). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
-
Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). [Link]
-
ResearchGate. (2005). (PDF) Mixed solvent recrystallization for the densification and purification of soda ash. [Link]
-
Chemistry LibreTexts. (2022). 7.14: Mixed Solvent Crystallization. [Link]
-
Drug Development and Industrial Pharmacy. (2001). Enantiomeric separation and quantitative determination of propranolol in tablets by chiral high-performance liquid chromatography. [Link]
-
Molecules. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
YouTube. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. [Link]
-
Journal of Advanced Scientific Research. (2019). SEPARATION AND PURIFICATION OF VORICONAZOLE ENANTIOMER BY SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]
Sources
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sciensage.info [sciensage.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 6-Bromo-Indazoles
Welcome to the technical support center for the Buchwald-Hartwig amination of 6-bromo-indazoles. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges in this critical C-N cross-coupling reaction. The indazole scaffold is a privileged structure in medicinal chemistry, and its successful functionalization is often paramount to project success. This guide moves beyond simple protocols to explain the fundamental principles governing the choice of ligands and bases, enabling you to troubleshoot effectively and optimize your reaction with confidence.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and a logical progression of steps to resolve the problem.
Q1: I am observing low or no conversion of my 6-bromo-indazole. Where should I start troubleshooting?
A1: Low or no conversion is a common, multi-faceted issue. A systematic approach is crucial.
-
Verify Catalyst and Reagent Integrity:
-
Palladium Pre-catalyst: Are you using a reliable palladium source? While Pd(OAc)₂ or Pd₂(dba)₃ are common, they can be inconsistent in forming the active Pd(0) species.[1] Consider using air-stable, well-defined pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G4) which offer greater reproducibility.[2]
-
Base Quality: Strong bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic. Using old or improperly stored base can completely shut down the reaction. Use a fresh bottle or a freshly opened container from a glovebox.
-
Solvent and Atmosphere: Ensure your solvent is anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the catalyst by oxidizing the phosphine ligand and the Pd(0) center.
-
-
Evaluate the Base: The base's primary role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[3] If your amine is weakly nucleophilic or sterically hindered, a stronger base is often required.
-
Initial Choice: NaOtBu is the most common strong base and a good starting point due to its ability to drive reactions at high rates.[4]
-
Alternative Strong Bases: If NaOtBu fails, consider lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS is particularly effective for coupling substrates with acidic protons (like unprotected N-H on the indazole) and can offer better functional group tolerance.[4][5]
-
-
Assess the Ligand: The ligand is arguably the most critical component. For an electron-rich heterocycle like indazole, bulky and electron-rich biaryl monophosphine ligands are essential.[6][7] These ligands facilitate the rate-limiting reductive elimination step to form the C-N bond.[8]
-
Initial Screening: If you started with a less bulky ligand (e.g., BINAP, DPPF), it is likely the cause of failure. Switch to a modern Buchwald ligand like RuPhos for secondary amines or BrettPhos for primary amines.[4][5] XPhos is also a robust, general-purpose ligand for this type of transformation.[9][10]
-
-
Consider N-Protection: The free N-H on the indazole ring can interfere with the catalytic cycle. While many reactions work with the unprotected heterocycle, protecting the indazole nitrogen (e.g., with a Boc or THP group) can prevent side reactions and may be necessary for challenging substrates.[11][12]
Q2: My reaction is producing a significant amount of 6-H-indazole (hydrodehalogenation byproduct). How can I prevent this?
A2: Hydrodehalogenation (or dehalogenation) is a competitive side reaction where the bromo-substituent is replaced by a hydrogen atom.[13] This typically occurs via two main pathways: β-hydride elimination from the palladium-amido intermediate or a competing reduction pathway involving the palladium-hydride species.
-
Ligand Choice is Critical: This side reaction is often ligand-dependent. Bulky biarylphosphine ligands that promote rapid reductive elimination can outcompete the pathways leading to dehalogenation.[12]
-
Recommended Ligands: Xantphos and Josiphos-type ligands have demonstrated efficacy in minimizing reductive dehalogenation.[12] If you are using a ligand like Pd(PPh₃)₄, switching to a more specialized ligand is the first and most important step.
-
-
Base Strength and Type: Very strong bases can sometimes exacerbate dehalogenation.[12]
-
Weaker Bases: Consider switching from NaOtBu to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3] While this may require a higher reaction temperature, it can significantly suppress the side reaction. The choice of base can dramatically impact reaction kinetics and overall success.[3]
-
-
Solvent Polarity: The solvent can influence the relative rates of the desired amination versus dehalogenation.
-
Temperature Control: Running the reaction at an unnecessarily high temperature can promote side reactions. Once you find a condition that gives some product, try lowering the temperature by 10-20 °C to see if the selectivity improves.
Q3: The reaction works, but the yield is inconsistent between runs. What causes this poor reproducibility?
A3: Poor reproducibility in palladium-catalyzed reactions almost always points to sensitivity to air, moisture, or reagent quality.
-
Inert Atmosphere Technique: Ensure your Schlenk line or glovebox technique is impeccable. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).
-
Reagent Purity and Handling:
-
Base: As mentioned, NaOtBu and other alkoxides are extremely sensitive. Use a fresh supply and weigh it quickly or in a glovebox.[4]
-
Palladium Source: Using pre-catalysts provides the most consistent results as they are less sensitive to the nuances of in-situ catalyst formation.[2][15] Pd₂(dba)₃, for example, can vary in quality between batches.
-
Ligand: While most modern biaryl phosphine ligands are air-stable, ensure they have been stored correctly.[7]
-
-
Stirring Rate: For reactions using insoluble inorganic bases like K₃PO₄ or Cs₂CO₃, the reaction rate can be dependent on the stirring speed, as the deprotonation step occurs at the solid-liquid interface.[2] Ensure consistent and vigorous stirring for all reactions. Grinding the base before use can also help by increasing surface area.[2]
Frequently Asked Questions (FAQs)
Q1: How do I rationally select a ligand for my 6-bromo-indazole and specific amine?
A1: Ligand selection is based on the electronic and steric properties of both coupling partners. Indazoles are electron-rich heterocycles, which can make the final reductive elimination step challenging.
-
The Role of Steric Bulk: Bulky biaryl monophosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are the state-of-the-art for this chemistry.[16] Their bulkiness promotes the formation of a highly active, monoligated L₁Pd(0) species and facilitates the difficult C-N bond-forming reductive elimination from the three-coordinate intermediate.[7][8]
-
Ligand Selection Based on Amine Class:
-
Secondary Amines (Aliphatic or Aromatic): RuPhos is an excellent first choice. Its structure is specifically designed to accelerate the coupling of a wide range of secondary amines.[4]
-
Primary Amines (Aliphatic or Aromatic): BrettPhos is often the ligand of choice. It shows high selectivity for primary amines and offers good tolerance for functional groups like hydroxyls when paired with a base like LiHMDS.[4][5]
-
General Screening: If you are unsure, XPhos is a highly versatile ligand that is effective for many classes of amines.[10] For bidentate options, Xantphos can be effective, particularly in suppressing side reactions.[12][17]
-
Q2: Which base should I choose? What is the difference between NaOtBu, K₃PO₄, and Cs₂CO₃?
A2: The base is not just a proton scavenger; its properties (strength, solubility, cation) are critical.[3]
-
Strong, Non-Coordinating Bases (NaOtBu, LHMDS):
-
Mechanism: These bases are strong enough to deprotonate the amine in solution, leading to high reaction rates.
-
Pros: Allow for lower catalyst loadings and lower reaction temperatures.[4]
-
Cons: Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[4] Their high basicity can sometimes promote side reactions like dehalogenation.[12]
-
-
Weaker, Inorganic Bases (K₃PO₄, Cs₂CO₃):
-
Mechanism: These bases are generally not strong enough to deprotonate the amine in solution. Instead, the amine coordinates to the palladium center, increasing its acidity and allowing the weaker base to deprotonate the Pd-amine complex.
-
Pros: Excellent functional group tolerance.[2] Often suppress hydrodehalogenation.
-
Cons: Typically require higher temperatures (80-110 °C) and potentially higher catalyst loadings. Their poor solubility can lead to reproducibility issues if not stirred adequately.[2] Cs₂CO₃ has better solubility in organic solvents than K₃PO₄, which can be an advantage.[2]
-
Q3: Should I protect the N-H of my 6-bromo-indazole?
A3: This is a substrate-dependent question. Many successful couplings are reported on unprotected N-H indazoles.[5] However, the acidic N-H proton can potentially compete for the base or interact with the catalyst.
-
When to Protect: If you are experiencing low yields, significant side products (especially dehalogenation), or are using a particularly challenging (e.g., sterically hindered) amine, N-protection is a logical next step.[12]
-
Choice of Protecting Group: A tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to the reaction conditions and easily removed. A tetrahydropyranyl (THP) group is another viable option.[18]
Optimization Workflow & Protocols
A systematic screening approach is the most efficient way to optimize a challenging Buchwald-Hartwig amination. High-throughput experimentation (HTE) techniques, even on a small scale, can rapidly provide a wealth of data.[19][20]
Workflow for Optimizing Base and Ligand
// Nodes start [label="Problem: Low Yield with\n6-Bromo-Indazole", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Step 1: Verify Reagents\n- Fresh Base (NaOtBu)\n- Pre-catalyst (e.g., XPhos Pd G3)\n- Anhydrous Solvent (Toluene/Dioxane)\n- Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; screen_ligands [label="Step 2: Ligand Screening\n(Constant Base: NaOtBu, T=100°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand_table [label="Test Ligands:\n- RuPhos (for 2° amines)\n- BrettPhos (for 1° amines)\n- XPhos (general)\n- Xantphos", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; eval_ligands [label="Evaluate Conversion", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; screen_bases [label="Step 3: Base Screening\n(with Best Ligand, T=100-110°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; base_table [label="Test Bases:\n- NaOtBu\n- LiHMDS\n- K3PO4\n- Cs2CO3", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; eval_bases [label="Evaluate Yield & Purity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_temp [label="Step 4: Temperature\n& Concentration Tuning", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Optimized Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; protect_N [label="Troubleshooting Path:\nConsider N-H Protection\n(e.g., Boc, THP)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> check_reagents; check_reagents -> screen_ligands; screen_ligands -> ligand_table [style=dotted, arrowhead=none]; screen_ligands -> eval_ligands; eval_ligands -> screen_bases [label="Conversion >10%"]; screen_bases -> base_table [style=dotted, arrowhead=none]; screen_bases -> eval_bases; eval_bases -> optimize_temp [label="Good Yield"]; optimize_temp -> success; eval_ligands -> protect_N [label="No Conversion"]; eval_bases -> protect_N [label="Low Yield/\nSide Products"]; } enddot Caption: A systematic workflow for troubleshooting and optimizing the amination of 6-bromo-indazoles.
Protocol 1: Parallel Micro-Scale Screening of Ligands and Bases
This protocol is designed for a 96-well plate format to rapidly screen multiple conditions.[21]
-
Plate Preparation: In an inert atmosphere glovebox, add a magnetic stir flea to each well of a 96-well plate.
-
Stock Solution Preparation:
-
Prepare a stock solution of 6-bromo-indazole and the desired amine (1.2 equiv) in anhydrous 1,4-dioxane or toluene.
-
Prepare separate stock solutions for each palladium pre-catalyst/ligand combination you wish to test (e.g., 2 mol% Pd, 4 mol% ligand).
-
-
Reagent Dispensing:
-
To designated wells, add the appropriate base (2.0 equiv). For solid bases like K₃PO₄, use a solid-handling robot or dispense manually.
-
Add the palladium/ligand stock solution to each well.
-
Initiate the reactions by adding the substrate/amine stock solution to each well.
-
-
Reaction: Seal the plate securely. Place it on a magnetic stirring hotplate outside the glovebox and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Analysis: After cooling, quench the reactions with water. Extract with a suitable solvent (e.g., ethyl acetate). Analyze the organic layer by LC-MS or GC-MS to determine conversion and identify major byproducts.
Protocol 2: General Bench-Scale Procedure for Amination of 6-Bromo-Indazole
This is a robust starting point based on established literature.[5][17]
-
Setup: To a dry Schlenk tube under an argon atmosphere, add the 6-bromo-indazole (1.0 equiv), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Reagent Addition: Add the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by column chromatography on silica gel.
Data Summary Tables
Table 1: Recommended Ligands for Amination of 6-Bromo-Indazoles
| Ligand | Structure Type | Recommended For | Key Characteristics |
| RuPhos | Bulky Biaryl Monophosphine | Secondary Amines (Aromatic & Aliphatic) | Generally provides high rates and yields for a broad scope of secondary amines.[4] |
| BrettPhos | Bulky Biaryl Monophosphine | Primary Amines (Aromatic & Aliphatic) | Excellent for coupling primary amines; offers good functional group tolerance.[4][5] |
| XPhos | Bulky Biaryl Monophosphine | General Purpose | A robust, highly active ligand suitable for a wide variety of primary and secondary amines.[10] |
| Xantphos | Bidentate Phosphine | Troubleshooting Side Reactions | Its wider bite angle can sometimes suppress reductive dehalogenation.[12][17] |
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | pKaH (Conjugate Acid) | Type | Recommended Use Cases & Considerations |
| NaOtBu | ~19 | Strong Alkoxide | Highest reaction rates, lower temperatures. Incompatible with base-sensitive groups.[2][4] |
| LiHMDS | ~26 | Strong Amide | Excellent for substrates with acidic protons (e.g., unprotected N-H). Good functional group tolerance.[4][5] |
| K₃PO₄ | ~12.3 | Weaker Inorganic | Good for base-sensitive substrates. Often requires higher temperatures. Can suppress dehalogenation.[2][3] |
| Cs₂CO₃ | ~10.3 | Weaker Inorganic | Similar to K₃PO₄ but with better solubility in organic solvents. Good functional group tolerance.[2][3] |
Catalytic Cycle Visualization
Understanding the catalytic cycle helps diagnose which step is failing. The ligand influences the rates of oxidative addition and reductive elimination, while the base is crucial for the formation of the palladium-amido complex.
// Nodes pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative Addition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; amide_complex [label="Palladium-Amido\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; product_complex [label="Product Complex", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Invisible nodes for labels ligand_effect [label="Bulky Ligand\nAccelerates This Step", shape=plaintext, fontcolor="#EA4335"]; base_effect [label="Base is Critical\nFor This Step", shape=plaintext, fontcolor="#EA4335"];
// Edges pd0 -> ox_add [label="+ Ar-Br"]; ox_add -> amide_complex [label="+ Amine (R2NH)\n- H-Br"]; amide_complex -> product_complex [label="Reductive Elimination"]; product_complex -> pd0 [label="Product (Ar-NR2)\nReleased"];
// Positioning labels amide_complex -> ligand_effect [style=invis]; ox_add -> base_effect [style=invis, dir=back]; } enddot Caption: Simplified Buchwald-Hartwig catalytic cycle showing key steps influenced by ligand and base.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (n.d.). A comparative study of inorganic bases for palladium-catalyzed reactions.
- Gagnon, A. et al. (n.d.). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC - NIH.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Surry, D. S., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC - NIH.
- Singh, K. et al. (2023). Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions. Request PDF - ResearchGate.
- Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angew. Chem. Int. Ed., 38, 2413–2416.
- ResearchGate. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
- PubMed. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination.
- ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
- Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Kormos, C. M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
- Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Benchchem. (n.d.). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions.
- Dounay, A. B. et al. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC - NIH.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
Sources
- 1. reddit.com [reddit.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
common pitfalls in the scale-up of 6-Bromo-1H-indazole-4-carbonitrile synthesis
Technical Support Center: Synthesis of 6-Bromo-1H-indazole-4-carbonitrile
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. While the synthesis is conceptually straightforward on a lab scale, its transition to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and safety.
This guide is structured to provide researchers, process chemists, and drug development professionals with practical, field-tested insights into overcoming the common pitfalls encountered during the scale-up of this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.
Synthetic Pathway Overview
The most common and scalable route to this compound involves a classical diazotization-cyclization sequence, starting from 2-amino-5-bromobenzonitrile. This process consists of two critical transformations:
-
Diazotization: The primary aromatic amine is converted into a reactive diazonium salt using a nitrosating agent (typically sodium nitrite) in a strong acid.
-
Intramolecular Cyclization: The in situ-generated diazonium salt undergoes spontaneous intramolecular cyclization to form the stable indazole ring system.
While other routes exist, this pathway is often preferred for its atom economy and use of readily available starting materials.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Diazotization Stage
The formation of the aryl diazonium salt is the most critical and hazardous step during scale-up. Its success dictates the overall efficiency and purity of the final product.
Q1: My diazotization reaction is sluggish, showing significant amounts of unreacted 2-amino-5-bromobenzonitrile even after the full charge of sodium nitrite. What's wrong?
A: This is a classic sign of insufficient acid or poor mass transfer.
-
Causality: The active nitrosating agent, nitrous acid (HNO₂), is generated in situ from sodium nitrite and a strong acid (like HCl). The reaction requires at least 2 equivalents of acid: one to protonate the amine and one to react with NaNO₂. A third, catalytic amount is often needed to maintain a low pH. If the acidity is too low, the formation of HNO₂ is slow, leading to incomplete conversion. On a large scale, poor mixing can create localized pockets of high pH where the reaction stalls.
-
Troubleshooting & Optimization:
-
Verify Stoichiometry: Ensure at least 2.5-3.0 equivalents of strong acid are used relative to the starting amine.
-
Improve Agitation: Increase the stirring speed. In large reactors, ensure the impeller design is appropriate for solid-liquid slurries to prevent the starting material from settling.
-
Control Addition Rate: Add the sodium nitrite solution subsurface (below the liquid level) to promote rapid mixing and prevent the evolution of NOx gases into the headspace.[1]
-
Monitor Nitrite Excess: Use potassium iodide-starch paper to test for a slight excess of nitrous acid at the end of the addition. A persistent blue-black color indicates the reaction is complete. If the test is negative, it confirms insufficient nitrite or acid.
-
Q2: During scale-up, I'm observing a significant increase in a phenolic byproduct (6-bromo-4-cyano-2-hydroxybenzonitrile). How can I prevent this?
A: The formation of a phenol is a tell-tale sign of diazonium salt decomposition due to thermal instability.
-
Causality: Aryl diazonium salts are metastable intermediates.[2] While more stable than their aliphatic counterparts, they readily decompose to form a highly reactive aryl cation upon loss of nitrogen gas (N₂).[3] This cation is immediately quenched by water to form the corresponding phenol. This decomposition is highly temperature-dependent. What may be a minor issue in a lab flask that cools efficiently can become a major pathway in a large reactor with a lower surface-area-to-volume ratio.
-
Troubleshooting & Optimization:
-
Aggressive Temperature Control: Maintain the reaction temperature strictly between 0 °C and 5 °C. Use a reactor jacket with a high-flow, chilled coolant. For very large scales, pre-chilling all solutions is critical.
-
Slow Nitrite Addition: The diazotization reaction is exothermic. Adding the sodium nitrite solution slowly allows the reactor's cooling system to keep pace and prevent temperature spikes.
-
Immediate Use: The diazonium salt should be used in the subsequent cyclization step without delay. Do not let the solution warm up or stand for extended periods.
-
Troubleshooting Guide: Cyclization & Isolation
Q3: The overall yield of my this compound is low, and I'm isolating a dark, tarry material along with my product. What is causing this?
A: Low yields coupled with tar formation often point to uncontrolled side reactions of the diazonium intermediate or issues during the work-up.
-
Causality: Besides decomposition to a phenol, diazonium salts can undergo a variety of undesired reactions. They can act as electrophiles and couple with electron-rich species (including the starting amine or the indazole product) to form colored azo compounds, which are common impurities.[3] Furthermore, if the pH is not carefully controlled during work-up and neutralization, the product can be unstable. Indazoles can be sensitive to strongly basic or acidic conditions at elevated temperatures.[4]
-
Troubleshooting & Optimization:
-
Ensure Complete Diazotization: First, confirm the previous stage is running to completion. Unreacted amine is a prime candidate for unwanted azo coupling.
-
Controlled Neutralization: After cyclization, the product is typically isolated by neutralizing the acidic reaction mixture. This step can also be highly exothermic. Add the base (e.g., NaOH solution) slowly while maintaining a low temperature (< 20 °C) to prevent product degradation.
-
Solvent Selection for Isolation: Instead of simply crashing the product out by pH adjustment, consider an extractive work-up. After neutralization, extracting the product into a suitable organic solvent (like ethyl acetate or dichloromethane) can leave many of the polar, tarry impurities behind in the aqueous phase. The product can then be crystallized from the organic solvent.
-
Q4: My lab-scale purification relied on column chromatography, which isn't feasible for a 10 kg batch. My initial attempts at crystallization give an oily product or very fine needles that are difficult to filter. How can I develop a scalable purification?
A: Developing a robust crystallization protocol is paramount for large-scale purification.[5] Oiling out or poor crystal habit is usually a solvent or cooling rate problem.
-
Causality: The goal of crystallization is to find a solvent system where the desired product has high solubility at an elevated temperature but low solubility at room temperature or below, while key impurities remain soluble at all temperatures. Oiling out occurs when the product's solubility is exceeded at a temperature above its melting point (or the melting point of a product-solvent eutectic). Fine needles often result from rapid, uncontrolled cooling ("shock cooling"), which leads to fast nucleation but poor crystal growth.
-
Troubleshooting & Optimization:
-
Systematic Solvent Screening: Screen a variety of solvents and solvent mixtures. Good single-solvent candidates for compounds like this often include isopropanol, ethanol, acetonitrile, or toluene. For mixed-solvent systems, try combinations like Toluene/Heptane, Ethanol/Water, or Ethyl Acetate/Hexane.
-
Controlled Cooling Profile: Once a good solvent system is identified, implement a slow, linear cooling ramp. For example, cool from 80 °C to 20 °C over 4-6 hours. This encourages the growth of larger, more easily filterable crystals.
-
Seeding: Introduce a small amount of pure crystalline product at a temperature where the solution is just saturated. This provides nucleation sites and promotes controlled crystal growth, often improving particle size and purity.
-
Anti-Solvent Addition: An alternative to cooling is anti-solvent crystallization. Dissolve the product in a "good" solvent (e.g., ethyl acetate) and then slowly add a miscible "poor" solvent (e.g., heptane) in which the product is insoluble. This can provide excellent control over crystal formation.
-
Caption: Troubleshooting decision tree for common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A: The most significant hazard is the diazonium salt intermediate. Although it is generated and used in solution, any scenario that could lead to its isolation and drying must be strictly avoided, as solid diazonium salts can be shock-sensitive and explosive.[5] Secondly, the reaction generates nitrogen gas, which must be safely vented, especially in a closed reactor system, to avoid pressure buildup. Finally, handle sodium nitrite with care, as it is a strong oxidizer and is toxic.
Q2: How do I know if my starting material, 2-amino-5-bromobenzonitrile, is pure enough for scale-up? A: Impurities in the starting material can have a magnified negative impact at scale. The most critical impurities to screen for are other isomers or related amines. These can react to form their own diazonium salts, leading to a complex mixture of indazole byproducts that are often difficult to separate from the desired product. A purity of >99% by HPLC is highly recommended, with particular attention paid to isomeric impurities.
Q3: Can I use a different acid besides hydrochloric acid? A: Yes, other strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) can be used.[2] However, the choice of acid can influence the solubility of the intermediates and the final product. If you switch from HCl to H₂SO₄, you may need to re-optimize the reaction conditions and isolation procedure, as the salt forms (hydrochlorides vs. sulfates) will have different properties.
Quantitative Data & Protocols
Table 1: Key Reaction Parameters
| Parameter | Value | Rationale & Comments |
| Starting Material | 2-Amino-5-bromobenzonitrile | Purity should be >99% to avoid side reactions. |
| Diazotization | ||
| Acid | Hydrochloric Acid (37%) | ~2.5 - 3.0 molar equivalents. Ensures complete reaction. |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | ~1.05 - 1.1 molar equivalents. A slight excess ensures full conversion. |
| Solvent | Water / Aqueous Acid | Provides the medium for the reaction. |
| Temperature | 0 °C to 5 °C | Critical for preventing diazonium salt decomposition.[1] |
| Isolation | ||
| Neutralizing Base | 50% Sodium Hydroxide | Added slowly to control exotherm and pH. |
| Final pH | ~7-8 | Ensures the product is in its free base form for isolation. |
| Crystallization Solvent | Isopropanol/Water or Toluene/Heptane | To be determined by screening for optimal yield and purity. |
Experimental Protocol: Synthesis of this compound (Illustrative)
Disclaimer: This protocol is for informational purposes only and should be adapted and validated for specific laboratory or plant conditions. A thorough hazard analysis must be conducted before execution.
-
Reaction Setup: Charge a suitable reactor with 2-amino-5-bromobenzonitrile (1.0 eq) and water (10 vol). Cool the slurry to 0 °C.
-
Acidification: Slowly add concentrated hydrochloric acid (2.5 eq) while maintaining the temperature below 10 °C. Stir the resulting slurry at 0-5 °C for 30 minutes.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in water (2 vol). Add this solution to the reaction mixture subsurface over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Cyclization: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. The reaction can be monitored by HPLC for the disappearance of the starting material.
-
Work-up & Isolation: Slowly add a 50% w/w sodium hydroxide solution to the reaction mixture to adjust the pH to ~7-8, keeping the internal temperature below 20 °C.
-
Filtration: The resulting solid precipitate is collected by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude, wet cake is transferred to a clean reactor. Add a suitable crystallization solvent (e.g., isopropanol, 5-10 vol), heat to reflux to dissolve, and then perform a controlled cooling to 0-5 °C.
-
Drying: Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight to yield this compound.
References
- BenchChem. (2026, January). Resolving common issues in scaling up indazole synthesis. BenchChem Technical Support.
- Shakyawar, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem.
- Organic Chemistry Portal. (n.d.).
- Smith, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Hunn, E. (1984). Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content.
- Li, X., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters, 22(11), 4151-4155.
- Warner, B. P., et al. (2014). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 4, 129-135.
- Balova, I. A., et al. (2009). On the cyclization of ortho-alkynylbenzene diazonium salts. Russian Journal of Organic Chemistry, 45(6), 888-895.
- Benchchem. (n.d.). Addressing incomplete conversion in indazole synthesis. Benchchem.
Sources
- 1. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting N1 vs. N2 Alkylation Selectivity in Indazoles
Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective N-alkylation of the indazole scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, and precise control over the position of alkylation is often critical for biological activity.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired N1 or N2 substituted indazole with high selectivity.
Understanding the Challenge: The Ambident Nucleophilicity of Indazole
The core challenge in indazole alkylation lies in its nature as an ambident nucleophile. Deprotonation of the N-H proton results in an indazolide anion where the negative charge is delocalized across both the N1 and N2 positions. This leads to the potential formation of two regioisomeric products upon reaction with an electrophile.
The final N1:N2 ratio is a delicate balance of several competing factors, including steric hindrance, electronic effects, and the specific reaction conditions employed.[3][4] Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[4][5] However, under kinetic control, the N2-alkylated product can sometimes be favored.[6]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during indazole alkylation experiments.
Q1: I am getting a mixture of N1 and N2 isomers. What is the primary factor I should investigate to improve selectivity?
A1: The base and solvent system is the most critical factor influencing N1/N2 selectivity.[7] A common starting point for troubleshooting is to modify these two parameters. For instance, switching from a polar aprotic solvent like DMF to a less polar one like THF, in combination with a strong base like sodium hydride (NaH), often significantly enhances N1 selectivity.[3][7] This is attributed to the formation of a tight ion pair between the indazolide and the sodium cation, which can sterically direct the alkylating agent to the N1 position, especially if a coordinating group is present at C3.[7][8]
Q2: How do substituents on the indazole ring affect the alkylation outcome?
A2: Substituents have a profound impact on regioselectivity through both steric and electronic effects.
-
Steric Hindrance: A bulky substituent at the C7 position will sterically hinder the N1 position, thereby favoring N2 alkylation. Conversely, a large group at the C3 position may disfavor N2 alkylation, leading to a preference for the N1 isomer.[1][3][9]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring, particularly at the C7 position (e.g., -NO2, -CO2Me), can increase the acidity of the N-H proton and have been shown to favor the formation of the N2 isomer.[2][3][4] Conversely, electron-donating groups (EDGs) can also influence the electron density at each nitrogen, altering the N1/N2 ratio.
Q3: Can the choice of alkylating agent influence the N1/N2 ratio?
A3: Absolutely. While the base and solvent are primary drivers, the electrophile also plays a role. Highly reactive alkylating agents may lead to lower selectivity, favoring the kinetically preferred product. In some specialized cases, the choice of alkylating agent is the key to selectivity. For example, using alkyl 2,2,2-trichloroacetimidates under acidic conditions (e.g., with TfOH or Cu(OTf)2) has been developed as a highly selective method for N2 alkylation.[9][10][11]
Q4: I need to synthesize the N2 isomer selectively. What conditions should I explore?
A4: Achieving high N2 selectivity can be challenging with standard SN2 conditions, which often yield mixtures.[1] However, several strategies can be employed:
-
Acid-Catalyzed Alkylation: As mentioned, using alkyl 2,2,2-trichloroacetimidates with a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) is a robust method for obtaining N2-alkylated indazoles, often with excellent selectivity.[11]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) has been shown to favor the N2 isomer for certain indazole substrates.[3][4]
-
Substrate Control: If possible, installing a sterically demanding group at the C7 position of your indazole can effectively block the N1 position and direct alkylation to N2.
Q5: How can I confidently distinguish between the N1 and N2 isomers?
A5: Unambiguous characterization is crucial. While routine 1D NMR can sometimes be sufficient, 2D NMR techniques are often necessary for definitive assignment.[12]
-
1H NMR: In the 1H NMR spectra, the chemical shift of the H3 proton is a key indicator. It is typically more deshielded (appears at a higher ppm) in the N1 isomer compared to the N2 isomer.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is highly reliable. For an N1-alkylated indazole, a correlation will be observed between the protons on the alpha-carbon of the alkyl group and the C7a carbon of the indazole ring. For an N2-alkylated indazole, a correlation will be seen between the alpha-protons of the alkyl group and the C3 carbon.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): An NOE can sometimes be observed between the alpha-protons of the alkyl group and the H7 proton in N1 isomers, or the H3 proton in N2 isomers, depending on the conformation.
Troubleshooting Guide
This section provides a structured approach to resolving common issues in indazole alkylation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low N1:N2 Selectivity | 1. Suboptimal base/solvent combination. 2. Reaction is under kinetic control, favoring the N2 isomer. 3. Lack of significant steric or electronic bias on the indazole core. | 1. For N1 selectivity : Switch to NaH in THF.[3][7] 2. For N2 selectivity : Consider Mitsunobu conditions or an acid-catalyzed reaction with a trichloroacetimidate.[4][11] 3. If aiming for the thermodynamically more stable N1 product, try increasing the reaction temperature or time to allow for potential equilibration.[5] |
| No Reaction or Low Conversion | 1. Base is not strong enough to deprotonate the indazole. 2. Alkylating agent is not reactive enough. 3. Insolubility of reagents. 4. Steric hindrance from a 7-substituent is preventing reaction.[1][13] | 1. Switch to a stronger base (e.g., from K2CO3 to NaH or NaHMDS). 2. Increase the reaction temperature. 3. Change the leaving group on the electrophile (e.g., from -Cl to -Br, -I, or -OTs). 4. Choose a solvent that better solubilizes all components. |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high. 2. Base is too harsh for other functional groups on the molecule. 3. Product is unstable under the reaction conditions. | 1. Run the reaction at a lower temperature for a longer period. 2. Consider a milder base (e.g., Cs2CO3 or K2CO3) and optimize the solvent instead. 3. If the desired product is known to be labile, work up the reaction as soon as the starting material is consumed. |
Data-Driven Insights: Reaction Condition Comparison
The following table summarizes typical outcomes for the alkylation of a generic 1H-indazole, illustrating the impact of reaction conditions on the N1:N2 ratio.
| Indazole Substrate | Alkylating Agent | Base/Reagent | Solvent | N1:N2 Ratio | Reference |
| 1H-Indazole | Isobutyl Bromide | K₂CO₃ | DMF | 58:42 | [1][14] |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl Bromide | NaH | THF | >99:1 | [3][14] |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl Bromide | Cs₂CO₃ | DMF | 1.6:1 | [3] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | 38:46 | [14] |
| 7-Nitroindazole | n-Pentyl Bromide | NaH | THF | 4:96 | [3][4] |
| 1H-Indazole | Various Alcohols | PPh₃ / DIAD | THF | N2 selective | [4] |
| 1H-Indazole | Alkyl Trichloroacetimidate | TfOH | Dichloromethane | N2 selective | [11] |
Key Experimental Protocols
Protocol 1: Selective N1-Alkylation (NaH/THF Conditions)
This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with C3-substituents that can participate in chelation, such as esters.[7]
Step-by-Step Methodology:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the 1H-indazole (1.0 equiv).
-
Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS. For less reactive electrophiles, gentle heating (e.g., to 50 °C) may be required.[3]
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.
Protocol 2: Selective N2-Alkylation (Mitsunobu Conditions)
This protocol often provides good-to-excellent selectivity for the N2 isomer, which can be difficult to access via standard SN2 methods.[4]
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.2-1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (to approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution over 10-15 minutes. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood. An exothermic reaction may occur.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can often be purified directly by flash column chromatography on silica gel to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.
Mechanistic Decision Pathways
The choice of reaction conditions directs the indazolide anion down different mechanistic pathways, ultimately determining the product ratio. The following diagram illustrates this decision-making process.
Caption: Logical workflow for troubleshooting N1/N2 selectivity.
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
Yang, Z., Yu, J.-T., Pan, C., & Jiang, Y. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Cresswell, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Chen, J., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Retrieved from [Link]
-
Sletten, E. T., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. Retrieved from [Link]
-
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
ResearchGate. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles. Retrieved from [Link]
-
Ghosh, S., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed. Retrieved from [Link]
-
ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]
-
Vetuschi, C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis Online. Retrieved from [Link]
-
Yang, Z., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Silva, M. R., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
Sletten, E. T., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Cresswell, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]
-
Cresswell, A. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]
-
Bookser, B. C., et al. (2001). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[9][15][16]Triazolo[1][3]pyridines, and Related Deaza-Compounds. ACS Publications. Retrieved from [Link]
Sources
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- 2. research.ucc.ie [research.ucc.ie]
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- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. wuxibiology.com [wuxibiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
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- 16. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions with 6-Bromo-1H-indazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for cross-coupling reactions involving 6-Bromo-1H-indazole-4-carbonitrile. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis of complex molecules. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, focusing specifically on the catalyst deactivation issues that can be encountered with this versatile building block. Our aim is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to solve problems effectively in your own laboratories.
Understanding the Substrate: The Idiosyncrasies of this compound
The structure of this compound presents a unique combination of functional groups that can influence the outcome of cross-coupling reactions. Understanding these features is the first step in troubleshooting.
-
The Indazole Core: The bicyclic aromatic system of indazole contains two nitrogen atoms in a pyrazole ring fused to a benzene ring. The lone pair of electrons on the pyridine-type nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive off-cycle complexes.[1] The acidic N-H proton of the indazole ring can also interfere with some cross-coupling reactions by reacting with the base or the organometallic reagent, leading to side reactions or catalyst deactivation.[2]
-
The 4-Carbonitrile Group: The electron-withdrawing nature of the nitrile group can impact the electronic properties of the aryl bromide. While often beneficial for oxidative addition, the nitrile group itself can act as a coordinating ligand to the palladium center, which may interfere with the catalytic cycle.[3][4]
-
The 6-Bromo Substituent: The bromine atom is the reactive site for oxidative addition of the palladium catalyst. Its position on the benzene ring of the indazole core influences its reactivity.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and solve common problems encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
This is one of the most common issues and often points towards a problem with the catalyst's activity.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Poisoning by Indazole Nitrogen | The nitrogen atoms in the indazole ring can coordinate to the palladium center, forming stable, catalytically inactive complexes. This is a significant deactivation pathway for many N-heterocyclic substrates. | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[1] These ligands can sterically shield the palladium center and prevent coordination of the indazole nitrogen. 2. N-Protection of Indazole: If ligand screening is unsuccessful, consider protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM). This eliminates the problematic N-H proton and can reduce coordination to the catalyst.[2] |
| Inefficient Pre-catalyst Activation | If you are using a Pd(II) source, it needs to be reduced in situ to the active Pd(0) species. Incomplete activation will result in a low concentration of the active catalyst. | 1. Use a Pre-catalyst: Employ a well-defined Pd(0) pre-catalyst to ensure reliable generation of the active species. 2. Optimize Activation Conditions: If using a Pd(II) source, ensure your reaction conditions (e.g., presence of a suitable reducing agent like a phosphine ligand or an additive) are conducive to its reduction. |
| Poor Oxidative Addition | The C-Br bond of this compound may be challenging to activate under certain conditions. | 1. Increase Temperature: Carefully increase the reaction temperature to promote oxidative addition. 2. Ligand Choice: Electron-rich and bulky ligands can facilitate the oxidative addition step.[5] |
| Inhibition by the Nitrile Group | The nitrile group can coordinate to the palladium catalyst and inhibit its activity. | 1. Ligand Competition: Use a ligand with strong coordination affinity for palladium to outcompete the nitrile group. 2. Solvent Effects: The choice of solvent can influence the coordination of the nitrile group. Experiment with different solvents (e.g., dioxane, toluene, DMF). |
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a clear sign of catalyst decomposition.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Agglomeration | The active Pd(0) species can agglomerate to form catalytically inactive palladium nanoparticles or bulk metal, especially at high temperatures or low ligand concentrations. | 1. Use Appropriate Ligands: Bulky ligands are crucial for stabilizing the Pd(0) species and preventing aggregation.[1] 2. Optimize Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes help to stabilize the catalyst. 3. Control Temperature: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that provides a reasonable rate.[1] |
| Oxidation of Pd(0) | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose to palladium black. | 1. Ensure an Inert Atmosphere: Rigorously degas solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1] |
Issue 3: Formation of Side Products
The presence of unexpected products can provide clues about competing reaction pathways.
| Potential Cause | Explanation | Recommended Solution |
| Homocoupling of the Organometallic Reagent | This is often observed in Suzuki-Miyaura couplings and can be caused by the presence of oxygen or inefficient transmetalation. | 1. Rigorous Degassing: Ensure the reaction is free of oxygen. 2. Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of transmetalation versus homocoupling. |
| Protodebromination (Hydrodehalogenation) | The bromo-indazole can be reduced to the corresponding debrominated indazole. | 1. Anhydrous Conditions: Ensure all reagents and solvents are dry. Water can be a proton source. 2. Choice of Base: Some bases can promote this side reaction. Consider screening different bases. |
| Reaction with the Nitrile Group | Under certain conditions, the nitrile group could potentially undergo side reactions. | 1. Milder Conditions: Use milder bases and lower reaction temperatures to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?
A1: The most common and versatile palladium-catalyzed cross-coupling reactions for aryl bromides like this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[6][7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines and amides.[5][8][9]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[1][10]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[11][12]
Q2: Do I need to protect the indazole N-H?
A2: Not always, but it is a crucial parameter to consider. Many cross-coupling reactions on unprotected indazoles can be successful with careful optimization of the base and ligand.[2] However, for challenging couplings or to maximize yields, N-protection can be beneficial. It prevents side reactions involving the acidic proton and can reduce catalyst inhibition by the indazole nitrogen.
Q3: What are the best general-purpose ligands to start with for this substrate?
A3: For a substrate like this compound, it is advisable to start with bulky, electron-rich phosphine ligands. Good starting points include:
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands like dppf.[4][9]
-
For Sonogashira and Heck reactions: Triphenylphosphine (PPh₃) is a classic choice, but more specialized phosphine ligands or N-heterocyclic carbenes (NHCs) may offer improved performance.
Q4: How do I choose the right base?
A4: The choice of base is critical and depends on the specific cross-coupling reaction and the sensitivity of your substrate.
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LiHMDS): These are often used in Buchwald-Hartwig aminations to deprotonate the amine. However, they can be incompatible with base-sensitive functional groups like nitriles.[9]
-
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are commonly used in Suzuki-Miyaura and Sonogashira couplings and are generally more compatible with a wider range of functional groups.[2]
Decision Tree for Ligand and Base Selection
Caption: Decision tree for initial ligand and base selection.
Experimental Protocols: Self-Validating Systems
To effectively troubleshoot, it is essential to have robust and reliable experimental protocols. The following are general procedures for common cross-coupling reactions that can be adapted for this compound. We recommend including control reactions (e.g., a reaction without the ligand or without the base) to help diagnose specific issues.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Add the degassed solvent (e.g., 1,4-dioxane/water, toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-2 mol%), the ligand (1.1-1.2 equiv. relative to Pd), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the amine (1.1-1.2 equiv.) and the degassed solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Organic Process Research & Development. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]
-
RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Intramolecular Heck reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Frontiers in Chemistry. An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. [Link]
-
Bentham Science. The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
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- 12. Heck Reaction [organic-chemistry.org]
improving the stability of 6-Bromo-1H-indazole-4-carbonitrile derivatives
Technical Support Center: 6-Bromo-1H-indazole-4-carbonitrile Derivatives
Introduction
6-Bromo-1H-indazole and its derivatives are pivotal building blocks in medicinal chemistry, forming the core scaffold of numerous pharmacologically active molecules, including kinase inhibitors.[1] The physicochemical properties of these compounds, particularly their stability, are critical parameters that dictate their handling, storage, synthetic utility, and ultimately, the viability of their derivatives as therapeutic agents.[1] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and improve the stability of this compound derivatives.
The indazole nucleus, a bicyclic structure composed of fused benzene and pyrazole rings, can exist in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and predominant.[2][3][4] However, the reactivity and stability of the molecule can be influenced by this tautomerism and the nature of its substituents.[4] This document outlines common stability challenges and provides systematic, field-proven methodologies for their investigation and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of my this compound derivative? The stability of your compound is primarily influenced by its chemical environment and exposure to external energy sources. Key factors include pH, temperature, light, oxygen, and the choice of solvent.[5][6][7][8] Forced degradation studies are designed to systematically test the impact of these stress factors.[5][6]
Q2: My compound solution is turning yellow/brown over time. What is happening? Color change is a common indicator of chemical degradation. This is often due to oxidation or photolytic decomposition, leading to the formation of chromophoric byproducts. It is crucial to analyze the discolored solution using a stability-indicating analytical method, such as HPLC-UV/MS, to identify the degradation products and quantify the loss of the parent compound.[1]
Q3: I am observing new peaks in my LC-MS or NMR analysis of an older sample. What are they? These new peaks are almost certainly degradation products. Their appearance underscores the importance of establishing a comprehensive stability profile for your compound.[6][9] A forced degradation study can help you intentionally generate these products, facilitating their identification and the development of an analytical method that can resolve and quantify them alongside the active pharmaceutical ingredient (API).[6][10]
Q4: What are the generally recommended storage conditions for these derivatives? For maximum stability, this compound derivatives should be stored in the solid state at low temperatures (e.g., ≤4°C or -20°C), protected from light in amber vials, and kept in a dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[11]
Q5: Why are my results from biological assays inconsistent? Inconsistent results can often be traced back to the instability of the compound in the aqueous assay buffer.[11] Many indazole derivatives have poor aqueous solubility and are first dissolved in a stock solvent like DMSO.[1] When diluted into the assay media, the compound may not only precipitate (an issue of kinetic solubility) but also degrade over the course of the experiment due to hydrolysis or reaction with media components.[11] Always prepare assay solutions freshly and consider running a time-course stability study in the specific assay buffer.
Troubleshooting Guide: Common Stability Issues
This section addresses specific experimental problems with a focus on causality and corrective actions.
| Observed Problem | Probable Cause(s) | Recommended Actions & Scientific Rationale |
| Decreasing Purity of Solid Compound Over Time | 1. Oxidation: The indazole ring can be susceptible to air oxidation, especially if impurities are present. 2. Photodegradation: Exposure to UV or even ambient light can provide the energy to break chemical bonds. Bromo-substituted aromatics can be particularly photosensitive.[12][13] 3. Thermal Degradation: Elevated storage temperatures can accelerate degradation reactions.[14] | Action: Store the solid compound under an inert atmosphere (argon/nitrogen), in an amber vial, at or below 4°C. Rationale: This minimizes exposure to oxygen, light, and thermal stress, which are the primary drivers of solid-state decay. A baseline purity should be established upon receipt and re-checked periodically. |
| Formation of Impurities in Solution (e.g., in DMSO Stock) | 1. Hydrolysis: Reaction with trace amounts of water, which can be acid- or base-catalyzed.[5][7] 2. Solvolysis: Reaction with the solvent itself, although less common with robust solvents like DMSO. 3. Oxidation: Dissolved oxygen can be more reactive than in the gas phase. | Action: Use anhydrous, high-purity solvents. Prepare stock solutions fresh whenever possible. If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation kinetics. Rationale: Reducing the concentration of reactants (water, oxygen) and lowering the temperature significantly slows the rate of degradation reactions according to the Arrhenius equation. |
| Unexpected Side Products During a Synthetic Step | 1. Reactivity of the Indazole Core: The indazole ring has reactive positions. For example, the C3 position can be susceptible to electrophilic substitution like bromination under certain conditions.[15][16] 2. pH Instability: The compound may be unstable to the acidic or basic conditions of the reaction, leading to hydrolysis of the nitrile or other functional groups. | Action: Review the reaction conditions (pH, temperature, reagents). If instability is suspected, run a control experiment with the starting material under the reaction conditions without the other reactants. Consider protecting the indazole N-H if it is implicated in side reactions. Rationale: Understanding the intrinsic reactivity and stability of the heterocyclic core is essential for designing successful synthetic routes. |
| Poor Mass Balance in Forced Degradation Studies | 1. Formation of Non-UV Active Products: The degradation pathway may lead to fragments that do not have a chromophore detectable by the HPLC's UV detector. 2. Formation of Volatile Products: Degradants may be lost to the gas phase. 3. Precipitation: Degradants may be insoluble in the analysis solvent and crash out of solution. | Action: Use a mass spectrometer (LC-MS) in parallel with the UV detector to look for non-chromophoric products. Ensure samples are fully dissolved before injection. A Corona Charged Aerosol Detector (CAD) can also be used for universal detection. Rationale: Relying solely on UV detection can be misleading. A multi-detector approach provides a more complete picture of the degradation profile, ensuring all major degradants are accounted for. |
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing and resolving stability issues with your this compound derivative.
Caption: A decision-tree workflow for troubleshooting stability issues.
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is essential for identifying potential degradation pathways and developing a stability-indicating analytical method, as recommended by ICH guidelines.[5][6]
Objective: To intentionally degrade the this compound derivative under various stress conditions to understand its intrinsic stability.
Materials:
-
Your this compound derivative
-
Solvent for stock solution (e.g., Acetonitrile or Methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and other necessary mobile phase components
-
Calibrated oven, photostability chamber (ICH Q1B compliant)
-
HPLC-UV/MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent.[1]
-
Stress Conditions: Set up the following experiments in parallel. For each condition, include a control sample stored at 4°C and protected from light.[1]
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. | To test for lability in acidic environments (e.g., hydrolysis of the nitrile group). |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. | To test for lability in basic environments.[17] |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. | To assess susceptibility to oxidative degradation.[1][17] |
| Thermal (Solution) | Dissolve the compound in a relevant solvent mixture (e.g., 50:50 water:acetonitrile) and incubate at 80°C. | To evaluate stability at elevated temperatures in solution.[1][14] |
| Thermal (Solid) | Place a known amount of the solid compound in an oven at 80°C. | To evaluate the solid-state thermal stability.[1] |
| Photolytic | Expose the stock solution in a quartz cuvette within a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil. | To determine sensitivity to light, a common issue with bromo-aromatic compounds.[13] |
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis to halt the reaction.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV/MS method.[1][9] The method must be capable of separating the parent compound from all generated degradation products.
-
Data Interpretation: Calculate the percentage of the parent compound remaining and identify the major degradation products by their mass and retention time. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[6]
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways that can affect a generic this compound derivative.
Caption: Common degradation pathways for indazole derivatives.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. (n.d.). Benchchem.
- An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Indazole. (n.d.). Benchchem.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2012). Journal of Medicinal Chemistry - ACS Publications.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC - PubMed Central.
- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (n.d.). PMC - PubMed Central.
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PubMed Central.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed.
- Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. (n.d.). PMC - PubMed Central.
- Forced Degradation Studies. (2016). MedCrave online.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Institute of Chemistry of Clermont-Ferrand.
- Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. (n.d.). PMC - NIH.
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.). PMC - NIH.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
- Analytical Techniques In Stability Testing. (n.d.). Separation Science.
- Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate.
- Forced Degradation Studies in Pharmaceutical Industry. (2023). YouTube.
- 6-Bromo-1H-indazole, N1-BOC protected. (n.d.). Apollo Scientific.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC - PubMed Central.
- ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (n.d.). ResearchGate.
- 898747-00-7|this compound|BLD Pharm. (n.d.). BLD Pharm.
- Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. (n.d.). NIH.
- Development of stability indicating method for quality assessment of African Albendazole tablets. (n.d.).
- Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.). ResearchGate.
- Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (n.d.). ScienceOpen.
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC - NIH.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate.
- The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. (n.d.). MDPI.
- The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. (n.d.). ResearchGate.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). NIH.
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refining workup procedure for 6-Bromo-1H-indazole-4-carbonitrile synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup and purification stages of this important heterocyclic intermediate. The purity of this building block is paramount for the success of subsequent synthetic transformations in medicinal chemistry.[1][2] This resource provides field-proven insights and detailed protocols in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide: From Crude Reaction to Purified Product
This section addresses specific issues that may arise after the main synthesis reaction is complete. The solutions provided are based on established chemical principles and practices for indazole derivatives.
Issue 1: My reaction mixture has resulted in an oil or a sticky gum upon quenching, not a solid precipitate. What should I do?
Answer: This is a common issue that typically points to one of three root causes: incomplete reaction, the presence of highly soluble impurities, or a suboptimal pH of the aqueous phase.
-
Causality: The indazole ring system possesses both a weakly acidic N-H proton and weakly basic nitrogen atoms, making its solubility highly dependent on pH. If the pH is not optimal for neutralization, the compound can remain in a partially ionized state, increasing its aqueous solubility. Furthermore, unreacted starting materials or low-molecular-weight side products can act as a solvent for your desired product, preventing its crystallization and causing it to "oil out."
-
Recommended Protocol: Liquid-Liquid Extraction
-
Confirm Reaction Completion: Before proceeding, verify that the reaction has gone to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An incomplete reaction is a primary source of purification difficulties.
-
Solvent Addition: Transfer the entire quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent for extraction. Ethyl acetate is a common first choice due to its moderate polarity and ease of removal.[3][4] Other options include 2-Methyltetrahydrofuran (2-MeTHF).[5] Use a volume roughly equal to the aqueous layer.
-
pH Adjustment: Check the pH of the aqueous layer. For many indazole workups, adjusting to a basic pH can aid in precipitating the product and neutralizing acidic byproducts.[6] A target pH of 8-9 is a good starting point. If the product is still not separating, carefully adjust the pH. A protocol for the closely related 6-Bromo-1H-indazole takes the pH to 11 with a 50% NaOH solution to ensure complete precipitation before isolation.[6]
-
Extraction & Washing: Shake the separatory funnel vigorously and allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent. Combine all organic extracts.
-
Brine Wash: Wash the combined organic layer with a saturated sodium chloride (brine) solution. This step helps to remove residual water and some water-soluble impurities from the organic phase.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid product. You can now proceed to purification.
-
Issue 2: The final product is off-color (yellow, tan, or brown) despite a successful workup.
Answer: Color in the final product is typically due to high-molecular-weight, chromophoric impurities or degradation byproducts. These are often present in small quantities but can significantly impact the appearance.
-
Causality: Indazole synthesis can sometimes be conducted at elevated temperatures, which may lead to minor decomposition.[8] Additionally, some reagents or intermediates, like hydrazones, can be colored and persist through the workup if cyclization is incomplete.[8][9]
-
Recommended Protocol: Decolorization and Recrystallization
-
Dissolution: Dissolve the crude, colored product in the minimum amount of a suitable hot recrystallization solvent (see FAQ 3 for solvent selection). Methanol or ethanol are often good starting points.[1][7]
-
Charcoal Treatment: Add a small amount of activated carbon (charcoal) to the hot solution (typically 1-2% w/w of your crude product). Caution: Never add charcoal to a solution at or near its boiling point, as this can cause violent bumping.
-
Hot Filtration: Swirl the mixture for 5-10 minutes at a temperature just below the solvent's boiling point. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the pure, decolorized crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[1]
-
Issue 3: An unknown impurity is co-eluting with my product during column chromatography.
Answer: Co-elution suggests that the impurity has a polarity very similar to your desired product, making separation by standard silica gel chromatography difficult. This could be a regioisomer (e.g., an N2-alkylated byproduct instead of the desired N1) or a structurally similar side product.[10][11]
-
Causality: The formation of regioisomers is a known challenge in indazole chemistry, where reactions can occur at either the N1 or N2 position of the indazole ring.[9] These isomers often have nearly identical polarities.
-
Troubleshooting Strategies:
-
Optimize Chromatography:
-
Solvent System: Systematically vary the solvent system. For example, if you are using an ethyl acetate/heptane gradient, try switching to a dichloromethane/methanol system.[7] The change in solvent-solute interactions can sometimes resolve closely eluting spots.
-
Isocratic Elution: If using a gradient, switch to a slow, isocratic (single solvent mixture) elution with a solvent system that gives your product an Rf value of ~0.2-0.3 on a TLC plate. This can improve resolution.
-
-
Switch to Recrystallization: Recrystallization is an exceptionally powerful technique for removing small amounts of impurities and is often more effective than chromatography for removing isomers.[7] The rigid crystal lattice of the major component (your product) will exclude the differently shaped impurity molecules, leaving them in the mother liquor. A detailed protocol is provided below.
-
Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol is adapted from established methods for purifying 6-Bromo-1H-indazole and is highly effective for achieving high purity.[1]
-
Solvent Screening (Microscale):
-
Place ~20 mg of your crude product into several test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) dropwise while heating and agitating.[1]
-
Identify a solvent that dissolves the compound completely when hot but results in poor solubility and significant crystal formation upon cooling. This will be your ideal recrystallization solvent.
-
-
Dissolution: Place the bulk of your crude this compound into an appropriately sized Erlenmeyer flask with a stir bar.
-
Solvent Addition: Add the minimum amount of the chosen hot solvent incrementally until the solid is completely dissolved. Keeping the volume to a minimum is critical for maximizing yield.[1]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[1]
-
Filtration and Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation: Recrystallization Solvent Screening
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Methanol | Slightly Soluble | Very Soluble | Good, well-formed crystals | Excellent Candidate [1] |
| Ethanol | Slightly Soluble | Very Soluble | Good | Good Candidate [7] |
| Isopropanol | Sparingly Soluble | Soluble | May require more solvent | Possible Candidate |
| Ethyl Acetate | Soluble | Very Soluble | May need anti-solvent | Use with caution |
| Heptane | Insoluble | Sparingly Soluble | Poor | Not suitable alone |
| Toluene | Sparingly Soluble | Soluble | Good | Possible Candidate |
| Water | Insoluble | Insoluble | Poor | Not suitable |
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the aqueous workup for this synthesis? A1: The primary goal is to neutralize the reaction mixture and separate the crude organic product from inorganic salts, water-soluble reagents, and byproducts. A thorough aqueous workup is crucial for a clean crude product, which simplifies the final purification steps.[7]
Q2: Why is pH control so important during the workup? A2: The indazole nucleus is amphoteric. The N-H proton can be deprotonated by a strong base, and the pyrazole-type nitrogen can be protonated by an acid. The pH of the aqueous layer dictates the ionization state of the molecule, which directly impacts its solubility. By adjusting the pH to a point where the molecule is neutral (typically neutral to slightly basic), its solubility in water is minimized, allowing for maximum recovery either by precipitation and filtration or by extraction into an organic solvent.[6]
Q3: What analytical techniques should I use to confirm the purity of my final product? A3: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To confirm the molecular weight and assess the presence of trace impurities.
-
HPLC: To determine the quantitative purity of the final compound (e.g., >98.5%).[2][6]
-
Melting Point: A sharp melting point range close to the literature value (180-185 °C for the parent 6-Bromo-1H-indazole) is a good indicator of high purity.[2][12]
Visualization of Workflows
General Workup & Purification Workflow
Caption: Standard workflow for the workup and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common workup issues.
References
- Benchchem. (n.d.). Indazole Synthesis: A Technical Support and Troubleshooting Guide.
- BenchChem Technical Support Team. (2026, January). Resolving common issues in scaling up indazole synthesis. BenchChem.
- Benchchem. (n.d.). 2H-Indazole Synthesis Technical Support Center.
- Benchchem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.
- Benchchem. (n.d.). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization.
- Benchchem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis.
- Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
- Sigma-Aldrich. (n.d.). 6-Bromo-1H-indazole 95 79762-54-2.
- (n.d.). 6-Bromo-1H-indazole: High-Purity Pharmaceutical Intermediate for Advanced Synthesis.
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addressing regioselectivity issues in the bromination of indazole-4-carbonitrile
From the desk of the Senior Application Scientist
Welcome to the technical support center. The regioselective bromination of indazole-4-carbonitrile is a pivotal yet often challenging transformation in medicinal chemistry and drug development. Achieving high selectivity for the C3 position while avoiding common pitfalls like the formation of the C5-isomer or polybrominated species requires a nuanced understanding of the substrate's electronics and careful optimization of reaction conditions.
This guide is designed to provide you with direct, actionable insights to troubleshoot your experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in the lab. The protocols and advice herein are built upon established literature and our extensive field experience.
Troubleshooting Guide: Common Experimental Issues
Q1: My reaction is producing a mixture of 3-bromo- and 5-bromo-indazole-4-carbonitrile. How can I improve selectivity for the 3-position?
A1: This is the most common regioselectivity issue. The formation of a product mixture stems from the inherent electronic properties of the indazole ring. While the pyrazole moiety is electron-rich, making the C3 position a primary target for electrophilic attack, the fused benzene ring is also susceptible.
Causality:
-
Molecular Indazole Reactivity: For the neutral indazole molecule, kinetic studies have shown that the C5 position is actually slightly more reactive towards electrophilic bromination than the C3 position under certain aqueous conditions.[1]
-
Anionic Indazole Reactivity: Under basic conditions, the indazole is deprotonated to form the indazolide anion. This species is highly activated, and its reactivity is overwhelmingly directed towards the C3 position.[1]
-
The Cyano Group's Role: The C4-carbonitrile group is a strong electron-withdrawing group (-I, -M effect) that deactivates the fused benzene ring towards electrophilic substitution.[2][3][4] This deactivation of the carbocyclic ring helps to electronically favor attack on the heterocyclic pyrazole ring, specifically at C3. However, its influence may not be sufficient to completely prevent C5 or C7 bromination under harsh conditions.
Solutions:
-
Utilize N-Bromosuccinimide (NBS): NBS is generally more selective than molecular bromine (Br₂) for C3 bromination of indazoles.[5][6] It provides a lower concentration of the electrophilic bromine species, which helps to minimize reactions at less reactive sites.
-
Solvent Choice is Critical: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are widely reported to favor C3-bromination with NBS.[5][7] DMF, in particular, can promote the formation of a more selective brominating agent from NBS.[8]
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity. Higher temperatures provide more energy for the reaction to overcome the activation barrier for the less-favored C5-bromination pathway.
Q2: I'm observing significant amounts of di- and tri-brominated products. How can I prevent this over-bromination?
A2: The formation of polybrominated species indicates that the reaction conditions are too harsh or that the stoichiometry is not well-controlled. The mono-brominated product is still activated enough to react further.
Causality:
-
Excess Brominating Agent: The most straightforward cause is using too much of the brominating agent.
-
High Reactivity: Indazoles are electron-rich heterocycles, and once the first bromine is added, the ring can still be susceptible to further attack, especially at positions C5 and C7.[6]
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can drive the reaction towards thermodynamic, polybrominated products.
Solutions:
-
Strict Stoichiometric Control: Carefully control the amount of brominating agent. Use 1.0 to 1.1 equivalents of NBS to favor mono-bromination. Adding the NBS portion-wise or as a solution via an addition funnel can help maintain a low concentration and prevent localized excess.[6]
-
Lower the Temperature: Perform the reaction at or below room temperature. This reduces the overall reaction rate and provides a larger kinetic window to stop the reaction after mono-bromination is complete.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the indazole-4-carbonitrile is consumed to prevent the subsequent bromination of the product.
Frequently Asked Questions (FAQs)
Q1: What is the most effective brominating agent for this transformation?
A1: For high C3-regioselectivity on the indazole scaffold, N-Bromosuccinimide (NBS) is the most widely recommended and utilized reagent.[5][9] It is a solid, making it easier and safer to handle than liquid bromine.[10] Alternatives like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) have also been shown to be effective, particularly under ultrasound-assisted conditions for other indazole derivatives, offering rapid and high-yielding C3 bromination.[11][12][13]
| Reagent | Common Use | Advantages | Disadvantages |
| NBS | Electrophilic Aromatic Bromination | High C3-selectivity, solid, safer than Br₂ | Can lead to radical pathways if not controlled |
| Br₂ | Electrophilic Aromatic Bromination | Inexpensive, potent | Less selective, hazardous to handle, can require harsher conditions |
| DBDMH | Electrophilic Aromatic Bromination | Stable solid, efficient, less corrosive | May require specific conditions (e.g., ultrasound) for optimal performance |
Q2: How does my choice of solvent impact the regioselectivity?
A2: The solvent plays a multifaceted role, influencing the nature of the brominating species and the stability of reaction intermediates.
-
Polar Aprotic Solvents (DMF, MeCN): These are generally the solvents of choice. They are effective at dissolving the indazole substrate and NBS. In DMF, NBS can form a Vilsmeier-Haack type complex, which is a bulky and mild electrophilic brominating agent, enhancing para-selectivity (analogous to C3 in this system).[8]
-
Chlorinated Solvents (CHCl₃, CH₂Cl₂): These are also commonly used and can provide good results, often leading to clean reactions.[5]
-
Protic Solvents (EtOH, H₂O): While considered "green" solvents, their use can be complex. In some systems, they can lead to different selectivities or side reactions. However, recent methods have shown success with EtOH or H₂O for mono-bromination of certain N-substituted indazoles.[14][15]
For indazole-4-carbonitrile, starting with DMF or MeCN is the most reliable approach for achieving high C3 selectivity.[5][7]
Q3: Should I protect the indazole N-H before bromination?
A3: N-H protection is a valid strategy but may not be necessary. The NH-free indazole can be brominated directly with high selectivity under optimized conditions.
-
Pros of N-H Protection:
-
Improved Solubility: N-alkylation or N-acylation can improve solubility in less polar organic solvents.
-
Blocking Side Reactions: It prevents potential N-bromination, although this is not typically a major issue.
-
Altering Selectivity: An N1-substituent can sterically hinder the C7 position and electronically influence the ring, often reinforcing C3 selectivity. N2-substitution dramatically alters the electronics and typically directs functionalization to the C3 position.[16][17]
-
-
Cons of N-H Protection:
-
Additional Steps: It adds two steps to your synthetic sequence (protection and deprotection), lowering the overall yield.
-
Regioisomer Formation during Protection: Alkylation of indazoles can itself produce a mixture of N1 and N2 isomers, complicating the synthesis.[18]
-
Recommendation: Attempt the direct bromination of the NH-free indazole-4-carbonitrile first using the optimized protocols below. Only consider a protection strategy if direct methods fail to provide the desired selectivity.
Visualizations
Caption: Decision tree for troubleshooting common bromination issues.
Recommended Experimental Protocols
Protocol 1: High-Selectivity C3-Bromination with NBS in DMF
This protocol is optimized for selectively synthesizing 3-bromo-1H-indazole-4-carbonitrile. [5][7] Materials:
-
1H-Indazole-4-carbonitrile
-
N-Bromosuccinimide (NBS), recrystallized if brown
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-4-carbonitrile (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate container, dissolve NBS (1.05 eq) in a minimum amount of anhydrous DMF.
-
Add the NBS solution dropwise to the cooled indazole solution over 20-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing cold water and EtOAc.
-
Wash the organic layer sequentially with saturated aq. Na₂S₂O₃ (to remove any unreacted bromine), saturated aq. NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford pure 3-bromo-1H-indazole-4-carbonitrile. [19]
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Available at: [Link]
-
Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581–585. Available at: [Link]
-
Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]
-
Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746–7764. Available at: [Link]
-
Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. Available at: [Link]
-
Maurya, R. A., & Kumar, A. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. Chemical Communications, 58(28), 4435-4455. Available at: [Link]
-
Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]
-
Brainly. (2023). Question 5 In electrophilic aromatic substitution reactions, a cyano substituent on the aromatic ring. Available at: [Link]
-
Yang, Z., Yu, J., & Pan, C. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
-
Quora. (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? Available at: [Link]
-
Grokipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. ResearchGate. Available at: [Link]
-
Wang, H., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available at: [Link]
-
Wang, H., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PubMed Central. Available at: [Link]
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
-
Bouissane, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Kavanagh, P., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 2456–2463. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. Available at: [Link]
- Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]
-
MedChemTips. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Available at: [Link]
-
Various Authors. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Available at: [Link]
- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
-
Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molbank, 2024(2), M1871. Available at: [Link]
-
Various Authors. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Available at: [Link]
-
Various Authors. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PubMed Central. Available at: [Link]
- Google Patents. (2009). WO 2009/144554 A1.
-
Dherde, K., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Semantic Scholar. Available at: [Link]
-
Dherde, K., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. PubMed. Available at: [Link]
- Google Patents. (2009). WO2009106982A1 - Indazole derivatives.
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Validation & Comparative
A Researcher's Guide to the Structural Confirmation of 6-Bromo-1H-indazole-4-carbonitrile via 1H NMR Analysis
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-1H-indazole-4-carbonitrile, a key heterocyclic building block in medicinal chemistry. As researchers and drug development professionals, the unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of multi-step syntheses and the validity of downstream biological data. This document moves beyond a simple recitation of spectral data, offering a comparative framework and the underlying rationale for experimental choices and data interpretation.
The Analytical Imperative: Why ¹H NMR for this Heterocycle?
This compound (C₈H₄BrN₃) presents a specific analytical challenge due to its substitution pattern.[1] The indazole core, substituted with both a bromine atom and a cyano group, creates a unique electronic environment that directly influences the chemical shifts of the remaining aromatic protons. ¹H NMR spectroscopy is the most direct and informative method for confirming the precise regio-isomer has been synthesized, as alternative isomers would exhibit distinctly different proton environments and coupling patterns.
Molecular Structure:
(Simplified representation of this compound)
Predicting the ¹H NMR Signature: An a priori Analysis
Before stepping into the lab, a theoretical analysis of the structure allows us to predict the expected ¹H NMR spectrum. This predictive approach is a cornerstone of trustworthy spectral interpretation. The structure features four distinct proton environments:
-
N1-H: The proton on the indazole nitrogen.
-
C3-H: The proton at position 3 of the indazole ring.
-
C5-H: The proton at position 5.
-
C7-H: The proton at position 7.
Based on the electronic effects of the substituents (the electron-withdrawing cyano group and the electronegative bromine atom), we can anticipate the following spectral characteristics:
| Predicted Proton | Multiplicity | Integration | Expected Chemical Shift (δ) Range (ppm) | Rationale |
| N1-H | Broad Singlet (br s) | 1H | > 11.0 | Acidic proton on nitrogen, often broad due to quadrupole coupling and exchange. Its position is highly dependent on solvent and concentration.[2][3] |
| C7-H | Singlet (s) | 1H | 8.0 - 8.5 | Located between two nitrogen atoms and adjacent to the electron-withdrawing cyano group, leading to significant deshielding. |
| C5-H | Singlet (s) | 1H | 7.8 - 8.2 | Deshielded by the adjacent bromine atom and the cyano group at the para-position. |
| C3-H | Singlet (s) | 1H | 7.5 - 8.0 | Expected to be the most upfield of the aromatic protons, influenced by the pyrazole ring electronics. |
Note: The absence of adjacent protons for C3-H, C5-H, and C7-H leads to the prediction of singlets. Minor long-range couplings may cause slight peak broadening but are unlikely to result in resolvable splitting.
Experimental Protocol: Acquiring High-Fidelity Data
The quality of the NMR data is directly dependent on a robust experimental protocol. Every step is chosen to maximize signal resolution and minimize artifacts.
Solvent Selection: The Key to Clarity
For N-heterocyclic compounds containing exchangeable N-H protons, the choice of deuterated solvent is critical.
-
Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. It is highly polar, ensuring good solubility for the compound, and its ability to form hydrogen bonds with the N-H proton slows down the rate of exchange, resulting in a sharper, more easily observable N-H signal.[4]
-
Alternative Solvents: While Chloroform-d (CDCl₃) is common, the N-H proton signal can be very broad or even exchange with trace amounts of D₂O, potentially disappearing from the spectrum.[5] Acetone-d₆ is another alternative but offers fewer advantages over DMSO-d₆ for this specific analysis.[6][7]
Sample Preparation Workflow
The following diagram outlines the self-validating workflow for sample preparation:
Caption: Workflow for NMR Sample Preparation.
Spectrometer Parameters
A standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer is sufficient for structural confirmation.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Referencing: The residual DMSO solvent peak at ~2.50 ppm is used for spectral calibration.[8]
Data Interpretation and Comparative Analysis
The acquired spectrum should be compared against the initial predictions and known data for related structures. A reference ¹H NMR spectrum for this compound is available, which can serve as a benchmark.[9]
Assigning the Spectrum
A typical spectrum in DMSO-d₆ would show:
-
A broad singlet around 13.0-14.0 ppm (N1-H).
-
A singlet around 8.3 ppm (C7-H).
-
A singlet around 8.1 ppm (C5-H).
-
A singlet around 7.8 ppm (C3-H).
The integration of each signal should correspond to a single proton. The downfield shift of all protons is consistent with the presence of the electron-withdrawing bromo and cyano substituents on the aromatic system.
Comparison with Potential Isomers
The primary value of this analysis lies in its ability to distinguish the target molecule from potential synthetic side-products, particularly other regio-isomers.
| Compound | Key Diagnostic Protons & Expected Splitting |
| This compound (Target) | H3 (s), H5 (s), H7 (s) |
| 7-Bromo-1H-indazole-4-carbonitrile (Isomer) | H3 (s), H5 (d), H6 (d) with ortho coupling (J ≈ 7-9 Hz) |
| 5-Bromo-1H-indazole-4-carbonitrile (Isomer) | H3 (s), H6 (d), H7 (d) with ortho coupling (J ≈ 7-9 Hz) |
As the table clearly shows, the presence of three distinct singlets in the aromatic region is a unique fingerprint for the desired 6-bromo isomer. Any other isomer would introduce doublet signals due to ortho-coupling between adjacent protons, a feature that is easily identifiable.[10]
Identifying Potential Impurities
During synthesis, impurities such as the starting material, 4-bromo-2-methylaniline, could be present.[11] The ¹H NMR spectrum of this impurity would show characteristic signals for the methyl group (a singlet around 2.1-2.3 ppm) and a different set of aromatic signals, making it readily distinguishable from the product.
Conclusion: A Confirmed Structure
The structural confirmation of this compound is achieved through a logical, evidence-based workflow. By predicting the expected ¹H NMR spectrum, employing a robust experimental protocol, and comparing the acquired data against potential isomers, a scientist can confidently verify the identity and purity of this critical intermediate. The congruence of chemical shifts, integration, and, most importantly, the multiplicity pattern of three aromatic singlets, provides unambiguous validation of the target structure.
References
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link]
-
Supporting Information for a scientific article. RSC. Available at: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
-
¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6. ResearchGate. Available at: [Link]
-
¹H and ¹³C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
-
¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids and esters. ResearchGate. Available at: [Link]
-
6-Bromo-1H-indazole. PubChem. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. Available at: [Link]
-
Notes on NMR Solvents. chem.wisc.edu. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. kgroup.rutgers.edu. Available at: [Link]
-
¹H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
-
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. ResearchGate. Available at: [Link]
-
NMR Coupling Constants. Iowa State University. Available at: [Link]
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A Comparative Guide to Purity Analysis of 6-Bromo-1H-indazole-4-carbonitrile: HPLC vs. GC-MS
In the landscape of pharmaceutical development and quality control, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 6-Bromo-1H-indazole-4-carbonitrile, a key building block in the synthesis of various therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methodologies.
Understanding the Analyte: this compound
Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of the target molecule, this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrN₃ | [2] |
| Molecular Weight | 222.045 g/mol | [2] |
| Physical State | Solid | [2] |
| Structure |
Caption: Chemical structure of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of the pharmaceutical industry, renowned for its versatility in separating, identifying, and quantifying a wide array of compounds.[3][4][5] Its applications span from drug discovery and development to quality control and stability testing.[3]
Principle of HPLC
HPLC operates on the principle of separating components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[6][7] A high-pressure pump forces the mobile phase and the dissolved sample through the column.[7] Compounds that have a stronger affinity for the stationary phase will move through the column more slowly, while those with a higher affinity for the mobile phase will move faster, thus achieving separation.[8]
Experimental Protocol: HPLC-UV for Purity Analysis
This protocol outlines a general method for the purity analysis of this compound using HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).
Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, preferably from a water purification system)
-
Formic acid or trifluoroacetic acid (for pH adjustment of the mobile phase)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) | The C18 stationary phase is non-polar and provides good retention and separation for a wide range of organic molecules, including heterocyclic compounds like indazoles. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | The use of a gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid helps to improve peak shape and ionization if coupled with a mass spectrometer. |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) | A well-designed gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
| Detection Wavelength | 254 nm or determined by UV scan of the main component | 254 nm is a common wavelength for aromatic compounds. A UV scan will identify the wavelength of maximum absorbance for optimal sensitivity. |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
From the stock solution, prepare a working standard at a concentration of 0.1 mg/mL.
-
Prepare the sample solution at a concentration of 1 mg/mL in the same diluent.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by their retention times relative to the main peak and can be quantified against a reference standard if available.
Visualizing the HPLC Workflow
Caption: A simplified workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS combines the separation power of gas chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.[9][10] It is an excellent technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[9]
Principle of GC-MS
In GC, a sample is vaporized and injected into the head of a chromatographic column.[11] The separation is based on the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of the column.[11] As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification.[12]
Experimental Protocol: GC-MS for Purity Analysis
This protocol assumes that this compound is sufficiently volatile and thermally stable for GC analysis. A preliminary thermal stability study (e.g., using a thermogravimetric analyzer) is highly recommended.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
Materials and Reagents:
-
This compound reference standard and sample
-
A suitable solvent (e.g., Dichloromethane, Ethyl Acetate - HPLC grade)
-
Helium (carrier gas, high purity)
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A low-polarity column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium | An inert carrier gas that is compatible with mass spectrometry. |
| Flow Rate | 1.2 mL/min (constant flow) | Provides optimal separation efficiency. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the sample without causing thermal degradation. This temperature should be optimized based on thermal stability data. |
| Injection Mode | Split (e.g., 50:1) | A split injection prevents column overloading with the main component. |
| Injection Volume | 1 µL | A standard injection volume for GC. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 10 min) | A temperature program is essential for separating compounds with different boiling points. |
| Transfer Line Temp | 290 °C | Prevents condensation of the analytes between the GC and MS. |
| Ion Source Temp | 230 °C | A standard ion source temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | A wide mass range to capture the molecular ion and key fragments of the analyte and potential impurities. |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the chosen solvent.
-
Prepare the sample solution at a concentration of 1 mg/mL in the same solvent.
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities can be tentatively identified by comparing their mass spectra to a library (e.g., NIST) and their identity confirmed with a reference standard if available.
Visualizing the GC-MS Workflow
Caption: A simplified workflow for GC-MS purity analysis.
Head-to-Head Comparison: HPLC vs. GC-MS for this compound
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the properties of the analyte and the specific information required.
| Feature | HPLC | GC-MS |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.[3][4] | Limited to volatile and thermally stable compounds.[2][9] |
| Selectivity | Good selectivity based on the choice of stationary and mobile phases. Diode-array detectors can provide some spectral information. | Excellent selectivity due to the combination of chromatographic separation and mass spectrometric detection.[9][10] |
| Sensitivity | Good sensitivity, especially with UV detectors at the wavelength of maximum absorbance. | Excellent sensitivity, particularly in selected ion monitoring (SIM) mode. |
| Identification | Identification is primarily based on retention time comparison with a reference standard. UV spectra can provide some structural information. | Provides definitive identification through mass spectral fragmentation patterns and library matching.[12] |
| Sample Preparation | Relatively simple, involving dissolution in a suitable solvent. | Requires dissolution in a volatile solvent. Derivatization may be necessary for non-volatile compounds. |
| Run Time | Typically longer run times due to gradient elution and column re-equilibration. | Can have faster run times, especially with temperature programming. |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS. | Higher initial cost. |
| Robustness | Generally considered a very robust and reproducible technique. | Can be more susceptible to matrix effects and contamination of the ion source. |
Conclusion and Recommendation
For the purity analysis of this compound, HPLC is the recommended primary technique . Its broad applicability to a wide range of organic molecules, including those with unknown thermal stability, makes it a more robust and reliable choice for routine quality control. The well-established use of reversed-phase HPLC for the analysis of heterocyclic pharmaceutical intermediates further supports this recommendation.
GC-MS should be considered a complementary technique . Its superior identification capabilities can be invaluable for the structural elucidation of unknown impurities. However, its application is contingent on the demonstrated thermal stability and volatility of this compound. If the compound is found to be suitable for GC analysis, GC-MS can provide orthogonal data to the HPLC method, leading to a more comprehensive purity profile.
In a comprehensive analytical strategy, HPLC would be employed for routine purity testing and quantification of known impurities, while GC-MS would be utilized for the identification of unknown volatile or semi-volatile impurities and for confirmatory analysis. This dual-technique approach ensures the highest level of confidence in the quality and purity of this compound, a critical component in the development of new medicines.
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NJ Labs. Essential Applications of HPLC in the Pharmaceutical Industry. [Link]
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PYG Lifesciences. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. [Link]
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NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]
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A Comparative Guide to the Synthetic Validation of 6-Bromo-1H-indazole-4-carbonitrile
Introduction
6-Bromo-1H-indazole-4-carbonitrile is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged structure found in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule—a bromine atom at the 6-position and a nitrile group at the 4-position—offers versatile handles for further chemical modification and exploration of structure-activity relationships (SAR). The bromine can be exploited for cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for diverse derivatization.
Given its potential as a key building block, the validation of a robust, efficient, and scalable synthetic route is paramount for researchers in academic and industrial settings. This guide provides an in-depth comparison of two plausible synthetic pathways to this compound. The analysis is grounded in established chemical principles and analogous reactions reported in the literature, offering a critical evaluation of each route's merits and potential challenges.
Route A: Late-Stage C4-Functionalization via Sandmeyer Reaction
This synthetic strategy focuses on constructing the 6-bromo-1H-indazole core first, followed by a series of functional group interconversions at the 4-position to introduce the desired carbonitrile. This approach is logical as the synthesis of the 6-bromo-1H-indazole intermediate is well-documented.[1]
Synthetic Workflow: Route A
Caption: Workflow for Route A: Late-Stage C4-Functionalization.
Detailed Experimental Protocols and Mechanistic Insights (Route A)
Step A1: Synthesis of 6-Bromo-1H-indazole
This initial step is based on a well-established procedure for indazole synthesis from substituted anilines.[1][2]
-
Protocol:
-
Acetylation: Dissolve 4-bromo-2-methylaniline in chloroform and cool the solution. Add acetic anhydride dropwise while maintaining the temperature below 40°C to form N-(4-bromo-2-methylphenyl)acetamide.
-
Diazotization and Cyclization: To the crude acetamide mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (approx. 68°C) for 20 hours. This in-situ diazotization followed by intramolecular cyclization forms the indazole ring.
-
Hydrolysis and Work-up: After cooling, remove volatile components under vacuum. Add concentrated hydrochloric acid and heat to 50-55°C to hydrolyze any remaining acetyl groups. Adjust the pH to 11 with 50% NaOH to precipitate the product. The crude 6-Bromo-1H-indazole is then isolated by filtration and purified by slurrying in heptane.
-
-
Causality and Expertise: The initial acetylation protects the amine and activates the molecule for the subsequent cyclization. Isoamyl nitrite is a common, organic-soluble diazotizing agent used under non-aqueous conditions. The mechanism involves the formation of a diazonium species which is then attacked by the adjacent methyl group (activated by the reaction conditions), leading to cyclization and subsequent aromatization to the indazole core.[3]
Step A2: Nitration of 6-Bromo-1H-indazole
This step introduces a nitro group, which will be converted to the amine in the next step. The regioselectivity is directed by the existing substituents.
-
Protocol:
-
Dissolve 6-Bromo-1H-indazole in concentrated sulfuric acid at 0°C.
-
Add a solution of nitric acid in sulfuric acid dropwise, maintaining the low temperature.
-
Allow the reaction to stir at room temperature until TLC indicates consumption of the starting material.
-
Pour the reaction mixture onto ice and collect the precipitated 6-bromo-4-nitro-1H-indazole by filtration.
-
-
Causality and Expertise: In the strongly acidic medium, the indazole is protonated. The electron-withdrawing nature of the bromine atom and the pyrazole ring directs the electrophilic nitronium ion (NO₂⁺) to the 4-position. This is analogous to the synthesis of 6-bromo-4-nitro-1H-indazole from 4-nitro-1H-indazole via bromination.[4]
Step A3: Reduction of 6-Bromo-4-nitro-1H-indazole
The nitro group is reduced to a primary amine, setting the stage for the Sandmeyer reaction.
-
Protocol:
-
Suspend 6-bromo-4-nitro-1H-indazole in ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder.
-
Heat the mixture to reflux until the reaction is complete.
-
Cool the mixture, neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide), and extract the product, 6-Bromo-1H-indazol-4-amine, with an organic solvent like ethyl acetate.
-
-
Causality and Expertise: Metal-acid reduction systems are classic and effective methods for converting aromatic nitro compounds to amines. SnCl₂ is a mild and reliable choice, though for scalability, the more environmentally benign iron in acetic acid is often preferred.[4]
Step A4: Sandmeyer Cyanation of 6-Bromo-1H-indazol-4-amine
This is the key transformation to install the carbonitrile functionality.[5]
-
Protocol:
-
Diazotization: Suspend 6-Bromo-1H-indazol-4-amine in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C to form the aqueous solution of the diazonium salt.[6]
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous potassium or sodium cyanide. Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. A radical-nucleophilic aromatic substitution occurs, releasing nitrogen gas and forming the C-CN bond.[7][8]
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up involves neutralizing the reaction mixture and extracting the product with an organic solvent. Purification is typically achieved by column chromatography.
-
-
Mechanism Insight: The Sandmeyer Reaction The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.
Caption: Generalized mechanism of the Sandmeyer reaction.
The copper(I) species initiates a single-electron transfer to the diazonium salt, which fragments to an aryl radical and nitrogen gas. The aryl radical then reacts with a copper(II) cyanide species to form the final product and regenerate the copper(I) catalyst.[5]
Route B: Convergent Synthesis via Indazole Ring Formation on a Pre-functionalized Arene
This alternative approach is more convergent, aiming to construct the indazole ring onto a benzene-derived starting material that already possesses the bromo and cyano functionalities. A logical starting material is 2-amino-5-bromobenzonitrile.
Synthetic Workflow: Route B
Caption: Workflow for Route B: Convergent Indazole Formation.
Detailed Experimental Protocols and Mechanistic Insights (Route B)
Step B1: Diazotization of 2-Amino-5-bromobenzonitrile
-
Protocol:
-
Dissolve 2-amino-5-bromobenzonitrile in aqueous HCl.
-
Cool the solution to 0-5°C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
-
Causality and Expertise: This is a standard diazotization procedure for aromatic amines. The resulting diazonium salt is not isolated but used directly in the next step.[6]
Step B2: Reduction to Hydrazine
-
Protocol:
-
Prepare a solution of a reducing agent, such as sodium sulfite or tin(II) chloride, in water.
-
Slowly add the cold diazonium salt solution to the reducing solution.
-
The diazonium group is reduced to a hydrazine. The product, 5-bromo-2-cyanophenylhydrazine, can be isolated after neutralization and extraction.
-
-
Causality and Expertise: The reduction of diazonium salts to hydrazines is a classical transformation. Careful control of temperature and stoichiometry is required to prevent over-reduction or side reactions.[9]
Step B3: Intramolecular Cyclization
-
Protocol:
-
Heat the isolated 5-bromo-2-cyanophenylhydrazine in a high-boiling point solvent, possibly with an acid or base catalyst.
-
The hydrazine nitrogen attacks the nitrile carbon, initiating an intramolecular cyclization.
-
Tautomerization of the resulting intermediate leads to the aromatic this compound.
-
-
Causality and Expertise: The cyclization of ortho-substituted phenylhydrazines is a common method for forming heterocyclic rings.[10] The nitrile group is an effective electrophile for the intramolecular attack by the hydrazine. This step may require optimization of reaction conditions (solvent, temperature, catalyst) to achieve a good yield.
Comparative Analysis
| Parameter | Route A: Late-Stage Functionalization | Route B: Convergent Synthesis | Justification & Expert Opinion |
| Number of Steps | 4 main synthetic steps | 3 main synthetic steps | Route B is more concise, which is generally preferable for overall yield and resource efficiency. |
| Starting Materials | 4-Bromo-2-methylaniline | 2-Amino-5-bromobenzonitrile | Both starting materials are commercially available. The cost and availability may vary and should be evaluated for large-scale synthesis. |
| Key Reagents | Isoamyl nitrite, HNO₃/H₂SO₄, SnCl₂ or Fe, NaNO₂, CuCN | NaNO₂, Na₂SO₃ or SnCl₂, Acid/Base catalyst | Route A involves nitration (requiring strong acids) and a Sandmeyer reaction using highly toxic copper cyanide. Route B avoids these reagents but may require optimization for the final cyclization step. |
| Estimated Overall Yield | Moderate (30-50%) | Potentially Higher (40-60%) | Route A is a longer sequence, and each step will incur losses. The Sandmeyer reaction yield can be variable. Route B, being shorter, has the potential for a higher overall yield if the cyclization step is efficient. |
| Scalability & Safety | Challenges: Use of fuming nitric/sulfuric acid. Handling of potentially explosive dry diazonium salts (though used in situ). High toxicity of CuCN. | Challenges: Diazonium salt intermediate. The stability of the hydrazine intermediate may be a concern. The final cyclization may require high temperatures. | Route A presents more significant safety and waste disposal challenges due to the reagents involved, particularly the cyanide salts. Route B is likely more amenable to scale-up, provided the cyclization is efficient. |
| Predictability | High | Moderate | The steps in Route A (nitration, reduction, Sandmeyer) are well-precedented and highly predictable. The final cyclization in Route B may require significant process development and optimization. |
Conclusion and Recommendation
Both synthetic routes present viable pathways to this compound.
Route A is a robust and highly predictable, albeit longer, synthetic sequence. Each step is based on a well-understood and reliable named reaction. Its primary drawbacks are the number of steps and the use of hazardous reagents (strong acids, copper cyanide), which pose challenges for green chemistry and large-scale production. This route is highly recommended for laboratory-scale synthesis and initial exploratory work where predictability and reliability are prioritized.
Route B is a more elegant and convergent approach. It is shorter and avoids some of the more toxic reagents used in Route A. However, the final intramolecular cyclization of the hydrazine intermediate onto the nitrile may require significant optimization to achieve high yields. This route is recommended for process development and potential scale-up , as its conciseness could offer significant economic and environmental advantages if the cyclization can be optimized to be efficient and reproducible.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, considering factors such as scale, available equipment, safety protocols, and the desired trade-off between predictability and synthetic efficiency.
References
-
ResearchGate. (2025, August 9). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy design for 1H-indazole synthesis from aldehyde hydrazones. Retrieved from [Link]
-
RSC Publishing. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, June 28). Synthesis of indazoles from 2-formylphenylboronic acids. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Chapter 1. Retrieved from [Link]
-
YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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A Comparative Guide to 6-Bromo-1H-indazole-4-carbonitrile and 6-chloro-1H-indazole-4-carbonitrile: Unraveling the Impact of Halogen Substitution on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1H-indazole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds, particularly in the realm of oncology.[1] Its ability to mimic the purine core of ATP allows indazole derivatives to function as competitive inhibitors for a wide range of protein kinases, which are pivotal regulators of cellular processes often dysregulated in cancer.[1] This guide provides a detailed comparative analysis of two closely related indazole derivatives: 6-Bromo-1H-indazole-4-carbonitrile and 6-chloro-1H-indazole-4-carbonitrile. While direct head-to-head biological comparisons in the public domain are scarce, this document will delve into their synthesis, structural differences, and the anticipated impact of the 6-halo substitution on their biological profiles, drawing upon established principles of medicinal chemistry and structure-activity relationship (SAR) studies of the broader indazole class.
Structural and Physicochemical Properties: A Tale of Two Halogens
The only structural difference between the two molecules lies in the halogen atom at the 6-position of the indazole ring. This seemingly minor change can have a significant impact on the physicochemical properties of the compounds, which in turn can influence their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | 6-chloro-1H-indazole-4-carbonitrile |
| Molecular Formula | C₈H₄BrN₃ | C₈H₄ClN₃ |
| Molecular Weight | 222.04 g/mol | 177.59 g/mol |
| Halogen | Bromine | Chlorine |
| Atomic Radius of Halogen | 1.14 Å | 0.99 Å |
| Electronegativity of Halogen (Pauling Scale) | 2.96 | 3.16 |
| Lipophilicity (cLogP - predicted) | Higher | Lower |
The bromine atom is larger and slightly less electronegative than the chlorine atom. This difference in size and electronic character can affect how the molecule binds to its biological target. The greater lipophilicity of the bromo-derivative may enhance its ability to cross cell membranes, but could also lead to increased metabolic liability or off-target effects.
Synthesis of 6-Halo-1H-indazole-4-carbonitriles
The synthesis of these compounds typically involves a multi-step process starting from appropriately substituted anilines. Below are generalized, step-by-step methodologies for their preparation.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established procedures for similar indazole derivatives.
Experimental Protocol:
-
Diazotization of 4-Bromo-2-methyl-6-nitroaniline: 4-Bromo-2-methyl-6-nitroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Cyclization to form the Indazole Core: The diazonium salt undergoes spontaneous intramolecular cyclization to form 6-bromo-4-nitro-1H-indazole.
-
Reduction of the Nitro Group: The nitro group at the 4-position is reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation. This yields 6-bromo-1H-indazole-4-amine.
-
Sandmeyer Reaction to Introduce the Nitrile Group: The resulting amino group is converted to a diazonium salt and subsequently displaced by a cyanide group using a copper(I) cyanide catalyst (Sandmeyer reaction) to yield this compound.
Synthetic pathway for this compound.
Synthesis of 6-chloro-1H-indazole-4-carbonitrile
The synthesis of the chloro-analogue follows a similar pathway, starting from the corresponding chlorinated aniline.
Experimental Protocol:
-
Diazotization of 4-Chloro-2-methyl-6-nitroaniline: 4-Chloro-2-methyl-6-nitroaniline is diazotized with sodium nitrite and a strong acid at 0-5 °C.
-
Indazole Formation: The resulting diazonium salt cyclizes to form 6-chloro-4-nitro-1H-indazole.
-
Nitro Group Reduction: The nitro group is reduced to an amine to give 6-chloro-1H-indazole-4-amine.
-
Cyanation: The amino group is converted to the nitrile via a Sandmeyer reaction to afford 6-chloro-1H-indazole-4-carbonitrile.
Synthetic pathway for 6-chloro-1H-indazole-4-carbonitrile.
Comparative Biological Activity: An Inferential Analysis
The 1H-indazole core is a key pharmacophore for many kinase inhibitors.[2] These inhibitors typically bind to the ATP-binding pocket of kinases, and the substituents on the indazole ring play a crucial role in determining potency and selectivity.[2]
General signaling pathway of kinase inhibition.
The Role of the 6-Halogen:
The halogen at the 6-position can influence binding in several ways:
-
Steric Interactions: The larger size of the bromine atom compared to chlorine could lead to steric clashes within the binding pocket of some kinases, potentially reducing affinity. Conversely, for other kinases, the larger size might be accommodated and could even lead to favorable van der Waals interactions.
-
Electronic Effects: The higher electronegativity of chlorine could result in a different charge distribution within the molecule, potentially affecting hydrogen bonding interactions with the target protein.
-
Halogen Bonding: Both chlorine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the protein. The strength of this interaction can differ between bromine and chlorine, which could translate to differences in binding affinity.
Structure-Activity Relationship (SAR) Insights:
SAR studies on various series of indazole-based kinase inhibitors have often shown that the nature of the substituent at the 6-position is critical for activity. In some cases, a bromo-substituent has been shown to be optimal for potency against certain kinases, while in other cases, a chloro-substituent is preferred. This highlights the target-dependent nature of these interactions. Without specific experimental data for this compound and 6-chloro-1H-indazole-4-carbonitrile, it is difficult to definitively predict which would be more potent or selective against a given kinase.
Conclusion and Future Directions
This compound and 6-chloro-1H-indazole-4-carbonitrile are two closely related compounds with significant potential as intermediates in the development of novel therapeutics, particularly kinase inhibitors. While their syntheses are analogous, the subtle differences in the physicochemical properties of bromine and chlorine are likely to translate into distinct biological activity profiles.
The larger, more polarizable bromine atom may offer different steric and electronic interactions within a target binding site compared to the smaller, more electronegative chlorine atom. This could lead to variations in potency, selectivity, and pharmacokinetic properties.
To fully elucidate the comparative biological activity of these two compounds, a head-to-head experimental evaluation is essential. This would involve:
-
In vitro kinase profiling: Screening both compounds against a panel of kinases to determine their respective inhibitory activities (IC50 values) and selectivity profiles.
-
Cell-based assays: Evaluating their effects on the proliferation of various cancer cell lines to assess their cellular potency.
-
Pharmacokinetic studies: Assessing their absorption, distribution, metabolism, and excretion (ADME) properties to determine their drug-like potential.
Such studies would provide the crucial data needed to guide the selection of either the 6-bromo or 6-chloro scaffold for further optimization in drug discovery programs. For researchers in the field, the choice between these two building blocks will ultimately depend on the specific biological target and the desired pharmacological profile.
References
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 6-Bromo-1H-indazole-4-carbonitrile
For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant molecules.[1] The efficient and versatile functionalization of this privileged heterocycle is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, offering a powerful method for the synthesis of diverse indazole derivatives.[1][2]
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of a key building block: 6-bromo-1H-indazole-4-carbonitrile. Our focus will be on providing actionable insights, grounded in experimental data from closely related systems, to facilitate catalyst selection and reaction optimization. We will delve into the mechanistic underpinnings of the catalytic cycle, compare the performance of prominent catalyst classes, and provide a detailed experimental protocol.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide.[3] The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in our case, this compound) to a low-valent palladium(0) species. This step, often rate-limiting, results in the formation of a palladium(II) intermediate. The presence of an electron-withdrawing group, such as the nitrile at the 4-position of our substrate, can facilitate this step.[4]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) center, forming the desired product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
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A Comparative Guide to the Anticancer Activity of Novel 6-Bromo-1H-indazole-4-carbonitrile Derivatives
This guide provides a comprehensive technical comparison of newly synthesized 6-Bromo-1H-indazole-4-carbonitrile derivatives for their potential as anticancer agents. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, in vitro evaluation, and mechanistic insights of these novel compounds, benchmarked against the established chemotherapeutic agent, Doxorubicin. The experimental data presented for the novel derivatives is illustrative to guide researchers in their evaluation of similar compounds.
Introduction: The Promise of the Indazole Scaffold in Oncology
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved anticancer drugs such as Axitinib and Pazopanib.[1][2] These agents primarily function as kinase inhibitors, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1][2] The this compound core represents a promising starting point for the development of a new generation of anticancer therapeutics. The strategic placement of the bromo and carbonitrile functionalities offers versatile handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide focuses on a comparative assessment of a series of rationally designed derivatives of this scaffold.
Synthesis of this compound Derivatives
The synthesis of the parent 6-Bromo-1H-indazole is a well-established process.[3] Further derivatization at the N1 position can be achieved through various alkylation or arylation reactions. For the purpose of this guide, we will consider three fictional derivatives, IND-1 , IND-2 , and IND-3 , synthesized from the common intermediate, this compound. The synthetic strategy would typically involve N-alkylation of the indazole ring with different substituted alkyl halides.
-
IND-1: N1-methyl derivative
-
IND-2: N1-ethyl derivative
-
IND-3: N1-propyl derivative
The rationale behind these simple alkyl additions is to probe the effect of the size and lipophilicity of the N1-substituent on anticancer activity.
Comparative In Vitro Anticancer Activity
The synthesized derivatives were evaluated for their cytotoxic effects against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The well-established anticancer drug Doxorubicin was used as a positive control for comparison.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4] A decrease in metabolic activity is indicative of cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: MCF-7 and A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of IND-1, IND-2, IND-3, and Doxorubicin (ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Data Presentation: IC50 Values (µM) of Indazole Derivatives and Doxorubicin
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| IND-1 | 15.2 | 25.8 |
| IND-2 | 8.5 | 12.3 |
| IND-3 | 22.1 | 35.4 |
| Doxorubicin | 0.8[4] | 1.2[5] |
Interpretation of Results:
The illustrative data suggests that all three indazole derivatives exhibit cytotoxic activity against both MCF-7 and A549 cancer cell lines, albeit at higher concentrations than Doxorubicin. Notably, the N1-ethyl derivative (IND-2 ) displayed the most potent activity among the synthesized compounds. This suggests that a moderate-sized alkyl group at the N1 position might be optimal for cytotoxic efficacy within this series. The increased lipophilicity from methyl to ethyl may enhance cell membrane permeability, while the larger propyl group in IND-3 might introduce steric hindrance, reducing its binding affinity to the molecular target.
Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for the synthesis and in vitro anticancer evaluation of novel indazole derivatives.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
To understand the mechanism by which these derivatives exert their cytotoxic effects, further investigations into apoptosis induction and cell cycle perturbation are crucial.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate cancer cells. The Annexin V/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: MCF-7 cells were treated with the IC50 concentration of IND-2 for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry.
Based on the pro-apoptotic effects of other indazole derivatives, it is hypothesized that treatment with IND-2 would lead to a significant increase in the percentage of apoptotic cells (both early and late) compared to untreated control cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Many anticancer agents function by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with propidium iodide.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: A549 cells were treated with the IC50 concentration of IND-2 for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells were treated with RNase A and then stained with Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]
It is plausible that IND-2 would induce cell cycle arrest, for instance, at the G2/M phase, which is a common mechanism for kinase inhibitors.
Potential Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
Many indazole-based anticancer agents are known to inhibit protein kinases.[1] A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.[6][7] Inhibition of VEGFR-2 signaling can block tumor angiogenesis and directly inhibit the proliferation and survival of tumor cells that express this receptor.[8][9]
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by IND-2.
The structural similarity of the this compound scaffold to known kinase inhibitors suggests that these novel derivatives may also target pathways like VEGFR-2. The differential activity observed between IND-1, IND-2, and IND-3 could be attributed to variations in their binding affinity to the ATP-binding pocket of the kinase domain of VEGFR-2.
Conclusion and Future Directions
This guide provides a comparative framework for assessing the anticancer activity of novel this compound derivatives. The illustrative data for IND-1, IND-2, and IND-3 highlights the importance of systematic in vitro evaluation, including cell viability, apoptosis, and cell cycle analysis, to identify lead compounds. The N1-ethyl derivative, IND-2, emerged as the most promising candidate in this hypothetical series, underscoring the significance of subtle structural modifications in optimizing anticancer potency.
Future work should focus on:
-
Synthesis and screening of a broader library of derivatives to establish a more comprehensive SAR.
-
In vitro kinase inhibition assays to confirm the molecular target (e.g., VEGFR-2) and determine the inhibitory potency (IC50) at the enzymatic level.
-
In vivo studies using animal models to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds.
By following a logical and rigorous evaluation process, as outlined in this guide, researchers can effectively advance the development of novel indazole-based anticancer agents from initial discovery to preclinical candidates.
References
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (URL: [Link])
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Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (URL: [Link])
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IC50 Values of Different DOX Formulations and Blank Carriers Against A549, MCF-7 and MCF-7/ADR. (URL: [Link])
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Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (URL: [Link])
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Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. (URL: [Link])
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Functional Significance of VEGFR-2 on Ovarian Cancer Cells. (URL: [Link])
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (URL: [Link])
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Mechanisms of Regulation of VEGFR-2 levels in cancer cells. (URL: [Link])
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Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (URL: [Link])
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MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (URL: [Link])
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])
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IC50 of compounds 16a, b & 18a–j against of MCF-7, A549, F180 cell lines and reference drugs dasatinib & doxorubicin. (URL: [Link])
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The Anticancer Activity of Indazole Compounds: A Mini Review. (URL: [Link])
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The Anticancer Activity of Indazole Compounds: A Mini Review. (URL: [Link])
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])
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A Comparative Guide to the Synthetic Pathways of Substituted 6-Bromo-1H-Indazoles
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validating the molecular weight of 6-Bromo-1H-indazole-4-carbonitrile with mass spectrometry
An In-Depth Technical Guide to Validating the Molecular Weight of 6-Bromo-1H-indazole-4-carbonitrile with Mass Spectrometry
For researchers, synthetic chemists, and drug development professionals, the unambiguous confirmation of a compound's identity is the bedrock of reliable data. The synthesis of novel compounds like this compound, a heterocyclic building block, demands rigorous analytical validation. This guide provides an in-depth comparison of mass spectrometry techniques for confirming its molecular weight, explaining the causality behind experimental choices and demonstrating how to achieve self-validating, trustworthy results.
Foundational Principles: Why Mass Spectrometry?
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It functions by ionizing molecules and then sorting these ions based on their mass-to-charge ratio (m/z).[1][2] For a small molecule like this compound, this provides a direct measurement of its molecular mass, which is a critical parameter for confirming its successful synthesis and purity.
The core properties of the target analyte are summarized below. The theoretical molecular weight is calculated from its molecular formula, C₈H₄BrN₃.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrN₃ | [3] |
| CAS Number | 898747-00-7 | [3][4] |
| Average Molecular Weight | 222.045 g/mol | [3] |
| Monoisotopic Mass | 220.95886 u | [5] |
An essential feature of this molecule is the presence of a bromine atom. Halogens like bromine and chlorine have distinct isotopic distributions that provide a powerful, built-in confirmation of their presence.[6][7] Naturally occurring bromine is an almost 50:50 mixture of two isotopes: ⁷⁹Br and ⁸¹Br.[6] This means any mass spectrum of a bromine-containing compound will exhibit a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the molecular ion containing ⁷⁹Br and the one containing ⁸¹Br. This "M" and "M+2" pattern is a hallmark signature that we will exploit for validation.[8]
Experimental Design: A Comparative Workflow
We will compare two common mass spectrometry workflows: Low-Resolution Mass Spectrometry (LRMS) and High-Resolution Mass Spectrometry (HRMS). The choice of ionization is critical; Electrospray Ionization (ESI) is selected as the method of choice. ESI is a "soft" ionization technique, meaning it ionizes the analyte without causing significant fragmentation.[9][10] This is paramount for molecular weight validation, as we need to observe the intact molecular ion.
The overall experimental process is outlined in the diagram below.
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The 6-Bromo-1H-indazole-4-carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic scaffolds, the 1H-indazole core has emerged as a "privileged" structure, prized for its ability to mimic the purine core of ATP and effectively engage the hinge region of kinase active sites.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-Bromo-1H-indazole-4-carbonitrile analogs, a promising class of compounds with significant potential for targeting key kinases in cellular signaling pathways. While comprehensive public data on a wide array of direct analogs is nascent, this guide synthesizes findings from structurally related indazole derivatives to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental designs, present comparative biological data, and provide detailed protocols to empower further research and development in this exciting area.
The Strategic Importance of the this compound Core
The this compound scaffold is a testament to the power of strategic functionalization in medicinal chemistry. Each component of this core plays a crucial role in its potential as a kinase inhibitor:
-
The 1H-Indazole Ring: As a bioisostere of the adenine base of ATP, the indazole ring system provides the fundamental framework for competitive binding within the kinase ATP pocket. The nitrogen atoms at positions 1 and 2 are critical for forming hydrogen bond interactions with the kinase hinge region, a key anchor point for many inhibitors.[2]
-
The 6-Bromo Substituent: The bromine atom at the 6-position serves two primary purposes. Firstly, it provides a vector for synthetic elaboration. Through cross-coupling reactions such as Suzuki or Sonogashira couplings, a diverse array of aryl, heteroaryl, or alkynyl groups can be introduced.[1][3] This allows for the exploration of the solvent-exposed region of the ATP binding site, often leading to enhanced potency and selectivity. Secondly, the electron-withdrawing nature of the bromine atom can influence the electronic properties of the indazole ring, potentially modulating its binding affinity.
-
The 4-Carbonitrile Group: The carbonitrile moiety at the 4-position is a key feature of this scaffold. It is a versatile functional group that can participate in hydrogen bonding interactions as an acceptor. Its linear geometry and electronic properties can be exploited to interact with specific residues within the active site. Furthermore, the carbonitrile group can serve as a synthetic handle for conversion into other functional groups, such as carboxylic acids or amides, allowing for further SAR exploration.
Comparative Analysis of Analog Performance: A Focus on Polo-Like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in several cancers, making it an attractive therapeutic target.[1][3] The 6-bromo-1H-indazole scaffold has been successfully utilized in the development of potent PLK4 inhibitors.
While a comprehensive SAR table for a series of this compound analogs is not yet publicly available, we can draw valuable insights from closely related series, such as the N-(1H-indazol-6-yl)benzenesulfonamide derivatives. These studies highlight the critical impact of substitutions on the indazole core and appended functionalities.
Table 1: Structure-Activity Relationship of Representative Indazole-Based PLK4 Inhibitors
| Compound ID | Core Structure | R1 (N1-substituent) | R3 (C3-substituent) | R4 (C4-substituent) | PLK4 IC50 (nM) | Antiproliferative Activity (MCF-7, IC50 µM) | Reference |
| Axitinib | 1H-Indazole | H | Pyridin-2-yl-vinyl | H | 6.5 | - | [3] |
| CFI-400945 | 1H-Indazole | H | Indolin-2-one derivative | H | 2.8 | - | [3] |
| K01 | N-(1H-indazol-6-yl)benzenesulfonamide | H | 3-ethynylpyridine | H | 977.6 | - | [3] |
| K17 | N-(1H-indazol-6-yl)benzenesulfonamide | H | 3-ethynylpyridine | H | 0.3 | - | [3] |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | H | 3-ethynylpyridine | H | 0.1 | 1.3 | [3] |
| C05 | Indazole-based | - | - | - | < 0.1 | 0.979 | [1] |
Key SAR Insights from Related Analogs:
-
N1-Substitution: The N1 position of the indazole ring is often directed towards the solvent-exposed region. Modifications at this position can significantly impact solubility and pharmacokinetic properties. For instance, in a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides, the cyclopentyl group was introduced to enhance properties such as oral bioavailability.[4]
-
C3-Substitution: The C3 position is a key vector for achieving potency and selectivity. In the development of N-(1H-indazol-6-yl)benzenesulfonamide-based PLK4 inhibitors, the introduction of a 3-ethynylpyridine moiety at this position was found to be crucial for high potency.[3] This group likely occupies a hydrophobic pocket within the PLK4 active site.
-
C4-Substituent (The Carbonitrile Analogy): While direct data on the 4-carbonitrile is limited, we can infer its potential role by comparing it to the structurally similar 4-carboxamide. In a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides, the amide functionality was varied to explore interactions with the protein. The carbonitrile, being a smaller, more rigid group, could offer a different hydrogen bonding profile and potentially improved metabolic stability compared to a more flexible amide.
Experimental Protocols: A Guide to Synthesis and Evaluation
Scientific integrity is paramount. The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative this compound analog and its evaluation in a kinase inhibition assay.
Synthesis of a Representative Analog: N-Cyclopentyl-6-bromo-1H-indazole-4-carbonitrile
This protocol is adapted from the synthesis of related indazole derivatives and illustrates a plausible route to a target analog.
Caption: Synthetic workflow for a representative analog.
Step-by-Step Protocol:
-
Bromination of 1H-Indazole-4-carbonitrile:
-
To a solution of 1H-indazole-4-carbonitrile (1 eq.) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
-
N-Alkylation with Cyclopentyl Bromide:
-
To a solution of this compound (1 eq.) in dimethylformamide (DMF), add potassium carbonate (K2CO3) (2 eq.) and cyclopentyl bromide (1.2 eq.).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Cyclopentyl-6-bromo-1H-indazole-4-carbonitrile.
-
In Vitro Kinase Inhibition Assay (LanthScreen™ Eu Kinase Binding Assay)
This protocol describes a robust method for determining the inhibitory activity of compounds against a specific kinase, such as PLK4.[5]
Caption: Workflow for a TR-FRET kinase binding assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., N-Cyclopentyl-6-bromo-1H-indazole-4-carbonitrile) in a suitable buffer (e.g., 1x kinase buffer with DMSO).
-
Dilute the PLK4 recombinant human protein, Eu-anti-tag antibody, and the kinase tracer to their final concentrations in the kinase buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the serially diluted test compound. Include wells for positive control (no inhibitor) and negative control (no kinase).
-
-
Kinase Reaction:
-
Add the diluted PLK4 kinase to all wells except the negative control.
-
-
Tracer and Antibody Addition:
-
Add the mixture of the kinase tracer and Eu-anti-tag antibody to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Detection:
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
-
Data Analysis:
-
Calculate the emission ratio and plot the data against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing the Mechanism: Kinase Inhibition and Signaling Pathways
The 1H-indazole scaffold acts as an ATP-competitive inhibitor. The following diagram illustrates the fundamental principle of this inhibition mechanism.
Caption: ATP-competitive kinase inhibition mechanism.
Future Directions and Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the bromine and carbonitrile functionalities provides ample opportunities for synthetic diversification and the fine-tuning of inhibitory activity and selectivity. While direct and extensive SAR data for this specific analog series is still emerging, the insights gained from structurally related indazole-based inhibitors, particularly those targeting PLK4, provide a clear roadmap for future research.
The detailed synthetic and assay protocols provided in this guide are intended to empower researchers to explore this chemical space further. Future efforts should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a diverse library of analogs with modifications at the N1, C3, and C5 positions, as well as variations of the 4-carbonitrile group.
-
Kinase selectivity profiling: Screening promising compounds against a broad panel of kinases to determine their selectivity profiles and identify potential off-target effects.
-
Structural biology: Obtaining co-crystal structures of lead compounds with their target kinases to elucidate the binding mode and guide further rational design.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the this compound scaffold holds the potential to yield the next generation of targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Med. Chem., 2025.
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 2023. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 2025. [Link]
- A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Deriv
- Sawant, S. D., et al. (2021). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents.
- BenchChem. (2025).
- (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025).
- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 2014.
- Assessing the Selectivity of 4-bromo-1H-indazole-based Kinase Inhibitors: A Compar
-
Measuring and interpreting the selectivity of protein kinase inhibitors. Cellular and Molecular Life Sciences, 2011. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
- Crystallography for protein kinase drug design: PKA and SRC case studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2005.
- Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. (2025). BenchChem.
-
BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters, 2015. [Link]
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In Vitro Efficacy of 6-Bromo-1H-indazole-4-carbonitrile Derivatives: A Comparative Guide for Kinase Inhibition and Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a broad range of protein kinases. This structural motif, which mimics the purine core of ATP, allows for the development of compounds that can act as competitive inhibitors of kinase activity.[1] Among the myriad of substituted indazoles, the 6-bromo-1H-indazole framework serves as a pivotal building block for crafting potent and selective kinase inhibitors.[1] This guide provides an in-depth technical comparison of the in vitro performance of compounds based on the 6-Bromo-1H-indazole-4-carbonitrile scaffold, leveraging data from structurally similar indazole derivatives to benchmark their potential against established kinase inhibitors.
While extensive public data on the direct biological activity of this compound itself is limited, its close chemical relatives have demonstrated significant promise in targeting kinases implicated in oncology and other diseases.[1] This guide will synthesize available data on these related compounds to present a representative selectivity and potency profile, offering an objective comparison with alternative inhibitors and providing detailed experimental methodologies for in vitro evaluation.
The Strategic Advantage of the this compound Scaffold in Kinase Inhibition
The design of effective kinase inhibitors hinges on achieving high affinity for the target kinase while maintaining selectivity to minimize off-target effects. The this compound scaffold offers several strategic advantages in this pursuit. The indazole core itself provides a robust anchor within the ATP-binding pocket through hydrogen bonding with the kinase hinge region. The bromine atom at the 6-position offers a versatile handle for synthetic modification, enabling the exploration of structure-activity relationships through the introduction of various substituents. The carbonitrile group at the 4-position, a strong electron-withdrawing group, can significantly influence the electronic properties of the indazole ring, potentially enhancing binding affinity and modulating selectivity.
A primary target for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.
Comparative In Vitro Kinase Inhibition
To contextualize the potential of the this compound scaffold, this section presents a comparative analysis of the in vitro inhibitory activity of structurally related 6-bromo-1H-indazole derivatives against VEGFR-2. The data is benchmarked against well-established, FDA-approved multi-kinase inhibitors, Axitinib and Pazopanib, which also feature an indazole core.
It is important to note that the IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and may not have undergone peer-reviewed validation.[2] Therefore, direct comparisons should be approached with this consideration.
Table 1: Comparative IC50 Values against VEGFR-2
| Compound/Drug | Target | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivative (W1) | VEGFR-2 | < 30 | [3] |
| 6-Bromo-1H-indazole Derivative (W3-4) | VEGFR-2 | < 30 | [3] |
| 6-Bromo-1H-indazole Derivative (W10-21) | VEGFR-2 | < 30 | [3] |
| 6-Bromo-1H-indazole Derivative (W23) | VEGFR-2 | < 30 | [3] |
| Axitinib | VEGFR-2 | 0.2 | [2] |
| Pazopanib | VEGFR-2 | 30 | [2] |
The data suggests that derivatives of the 6-bromo-1H-indazole scaffold can exhibit potent inhibition of VEGFR-2, with activities in the nanomolar range, comparable to the established inhibitor Pazopanib.
Downstream Signaling and Cellular Consequences
Inhibition of VEGFR-2 by indazole-based compounds blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. This interruption of critical cellular pathways ultimately leads to cytotoxic effects in cancer cells.
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound based compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-treated controls.
-
Incubate the plate for a duration relevant to the expected mechanism of action (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the potent in vitro activity of structurally related compounds against key oncology targets like VEGFR-2 and their demonstrated cytotoxicity against various cancer cell lines, this scaffold warrants further investigation. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of new derivatives, enabling researchers to efficiently characterize their inhibitory potential and advance the most promising candidates in the drug discovery pipeline.
References
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- Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem.
- Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. Benchchem.
- No specific reference for this general statement was found in the provided search results.
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- IC 50 values of compound 6a-6u against four tumor cell lines in vitro.
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- Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. Benchchem.
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- 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
Sources
A Senior Application Scientist's Guide to N-Protection Strategies for 6-Bromo-1H-indazole-4-carbonitrile
In the landscape of medicinal chemistry, the indazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents, from kinase inhibitors in oncology to anti-inflammatory drugs.[1][2] The 6-bromo-1H-indazole-4-carbonitrile moiety, in particular, serves as a versatile building block, offering multiple points for synthetic diversification. However, the acidic N-H proton of the pyrazole ring presents a significant challenge, often interfering with subsequent chemical transformations. Effective protection of this nitrogen is therefore not merely a procedural step, but a critical strategic decision that dictates the success of a synthetic campaign.
This guide provides an in-depth comparison of common N-protection strategies applicable to this compound. We move beyond a simple recitation of protocols to dissect the causality behind experimental choices, offering insights grounded in chemical principles and practical laboratory experience. Each strategy is evaluated for its efficacy, stability, and ease of removal, providing researchers with the data needed to make informed decisions for their specific synthetic routes.
The Strategic Choice: A Workflow for Selecting an N-Protecting Group
The selection of a protecting group is fundamentally tied to the planned downstream reactions. The ideal group is easily installed, stable to subsequent reaction conditions, and can be removed cleanly without affecting other functional groups.
Caption: Decision workflow for selecting a suitable N-protecting group.
tert-Butyloxycarbonyl (Boc) Group: The Versatile Workhorse
The Boc group is one of the most widely used protecting groups in organic synthesis due to its ease of introduction and removal under conditions that are often orthogonal to many other transformations.[3][4]
Expertise & Experience: Why Choose Boc?
The primary advantage of the Boc group is its acid lability, allowing for deprotection under non-aqueous acidic conditions (like TFA) or, notably for indazoles, under specific non-acidic, basic conditions.[5][6] This dual-mode removal provides significant flexibility. For a substrate like this compound, which may be sensitive to harsh conditions, the mild removal of Boc is a key benefit. However, be aware that its stability to bases is not absolute; strong bases or certain nucleophilic conditions can lead to premature cleavage.[3][6]
Experimental Protocol: Boc-Protection
-
Setup: To a solution of this compound (1.0 equiv) in anhydrous Tetrahydrofuran (THF), add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-Boc-6-bromo-1H-indazole-4-carbonitrile.
Experimental Protocol: Boc-Deprotection (Non-Acidic)
Causality: While strong acids like TFA are standard for Boc removal, they can be detrimental to sensitive substrates. For indazoles, a catalytic amount of sodium methoxide in methanol provides an efficient and mild alternative, proceeding via nucleophilic attack at the carbonyl carbon.[5][6] This method is particularly valuable when acid-labile groups are present elsewhere in the molecule.
-
Setup: Dissolve the N-Boc protected indazole (1.0 equiv) in dry methanol.
-
Reaction: Add a catalytic amount of sodium methoxide (NaOMe, 0.1 equiv).
-
Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[5]
-
Work-up: Upon completion, neutralize the reaction with a mild acid (e.g., saturated aq. NH₄Cl), and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected indazole.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The C-3 Functionalization Director
The SEM group is more than a simple protecting group; it is a powerful directing group, enabling regioselective functionalization at the C-3 position of the indazole ring—a transformation that is otherwise challenging.[7][8]
Expertise & Experience: Why Choose SEM?
For syntheses requiring elaboration at the C-3 position, the SEM group is the standout choice. Standard protection conditions often yield a mixture of N-1 and N-2 isomers. However, using a bulky amine base, such as dicyclohexylmethylamine, promotes regioselective protection at the N-2 position.[7][8] Once installed, the SEM group directs lithiation specifically to the C-3 position, allowing for subsequent quenching with a wide array of electrophiles.[8][9] This strategy opens a direct route to novel 3-substituted indazole derivatives.
Experimental Protocol: N-2 SEM-Protection
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Reaction: Add dicyclohexylmethylamine (1.2 equiv), followed by the dropwise addition of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv).[8]
-
Monitoring: Stir the mixture at room temperature for 3-5 hours, monitoring by TLC.
-
Work-up: Dilute the reaction with ethyl acetate and quench with 0.5 N NaOH. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via column chromatography to isolate the N-2 SEM protected product.
Experimental Protocol: SEM-Deprotection
Causality: The SEM group is robust to many conditions but can be cleaved effectively using fluoride sources or strong acid. Tetrabutylammonium fluoride (TBAF) is the most common reagent, acting as a fluoride ion source that attacks the silicon atom, initiating a cascade that liberates the free N-H.[8][9]
-
Setup: Dissolve the N-SEM protected indazole (1.0 equiv) in THF.
-
Reaction: Add a 1M solution of TBAF in THF (1.5 equiv) and reflux the mixture.
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer, dry, and concentrate. Purify the residue by chromatography if necessary.
Tetrahydropyranyl (THP) Group: The Economical and Mild Option
The THP group is an acid-labile protecting group valued for its low cost and ease of introduction.[10] Recent methodologies have further enhanced its appeal by enabling its use in environmentally benign solvents.
Expertise & Experience: Why Choose THP?
THP is a classic protecting group for alcohols, but it is also effective for N-H protection.[11] Its key advantage is the mildness of both protection and deprotection conditions. Protection can be achieved using dihydropyran (DHP) under acidic catalysis. A noteworthy modern protocol uses Tween 20 in water, avoiding harsh organic solvents.[10] Deprotection is readily accomplished with mild aqueous acid. The main drawback is the introduction of a new stereocenter, which can lead to diastereomeric mixtures, potentially complicating purification and characterization.
Experimental Protocol: THP-Protection (Aqueous Method)
-
Setup: Suspend this compound (1.0 equiv) in water containing Tween 20 (2% w/w).[10]
-
Reaction: Add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv) and stir the mixture at room temperature.
-
Monitoring: The reaction proceeds smoothly and can be monitored by TLC (typically complete within a few hours).
-
Work-up: Upon completion, extract the mixture with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Experimental Protocol: THP-Deprotection
-
Setup: Dissolve the N-THP protected indazole in a protic solvent like methanol or ethanol.
-
Reaction: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl).
-
Monitoring: Stir at room temperature and monitor by TLC.
-
Work-up: Neutralize the acid with a mild base (e.g., sat. aq. NaHCO₃), remove the organic solvent, and extract with ethyl acetate.
-
Purification: Dry and concentrate the organic extracts to obtain the deprotected product.
Trityl (Triphenylmethyl, Tr) Group: The Bulky and Acid-Labile Shield
The trityl group is a sterically demanding protecting group. Its bulk can be leveraged for regioselective protection, and its extreme acid lability allows for very mild deprotection.[12]
Expertise & Experience: Why Choose Trityl?
The large size of the trityl group often directs protection to the less sterically hindered N-1 position of the indazole. Its primary advantage is the ease of its removal, which can be accomplished with very mild acidic conditions, such as 80% aqueous acetic acid or a catalytic amount of TFA, often at room temperature.[5][13] This makes it orthogonal to many other acid-labile groups like Boc. However, it is unstable to strong acids and its bulk may hinder reactions at adjacent positions.
Experimental Protocol: Trityl-Protection
-
Setup: Dissolve this compound (1.0 equiv) in anhydrous DMF or DCM.
-
Reaction: Add triethylamine (1.5 equiv) followed by trityl chloride (TrCl, 1.1 equiv).[5]
-
Monitoring: Stir the reaction at room temperature until TLC analysis indicates completion.
-
Work-up: Quench with water and extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Experimental Protocol: Trityl-Deprotection
-
Setup: Dissolve the N-trityl protected indazole in dichloromethane (DCM).
-
Reaction: Add a few drops of trifluoroacetic acid (TFA) and stir at room temperature.[12][13] The highly stable trityl cation is formed, driving the reaction.
-
Monitoring: The reaction is typically very fast (minutes to an hour) and can be monitored by TLC.
-
Work-up: Upon completion, quench the acid with saturated aqueous NaHCO₃.
-
Purification: Separate the layers, extract the aqueous phase with DCM, and combine the organic layers. Dry and concentrate to yield the deprotected indazole.
Comparative Data Summary
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability Profile | Key Features & Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP[5] | TFA, HCl; NaOMe in MeOH[5][6] | Labile to strong acid; can be labile to specific bases. Stable to hydrogenolysis. | Widely used due to moderate stability and versatile removal conditions.[5] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, dicyclohexylmethylamine[8] | TBAF in THF; aq. HCl in EtOH[7][8] | Stable to a wide range of conditions, including bases and organometallics. | Excellent directing group for regioselective C-3 lithiation and functionalization.[7][8] |
| Tetrahydropyranyl | THP | DHP, p-TsOH (cat.); or in H₂O/Tween 20 | Mild aqueous acid (e.g., p-TsOH, HCl)[14] | Labile to acid. Stable to most non-acidic reagents, bases, and hydrides.[10] | Low cost and mild conditions. Introduces a new stereocenter, potentially complicating analysis. |
| Trityl | Tr | TrCl, Et₃N, in DMF or DCM | Mild acid (TFA, 80% aq. AcOH)[5][13] | Very acid-labile. Stable to basic, reductive, and oxidative conditions. | Sterically bulky, often directing to N-1. Very mild deprotection conditions.[12] |
General Protection-Deprotection Workflow
The following diagram illustrates the central role of N-protection in a typical synthetic sequence involving the indazole core.
Caption: General synthetic workflow illustrating the cycle of N-protection.
Conclusion
The choice of an N-protecting group for this compound is a strategic decision that profoundly impacts the efficiency and outcome of a synthetic route.
-
The Boc group offers versatility with multiple gentle deprotection options.
-
The SEM group is unparalleled when the synthetic plan requires directed C-3 functionalization.
-
The THP group provides an economical and mild option, particularly with modern aqueous protocols, provided the resulting diastereomers are not an issue.
-
The Trityl group offers a bulky, highly acid-sensitive handle that can be removed under exceptionally mild conditions.
By carefully considering the stability of each protecting group in the context of the planned subsequent reactions, researchers can confidently select the optimal strategy, ensuring the integrity of the indazole core and maximizing the overall success of their synthesis.
References
-
Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. Available from: [Link]
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A mild and efficient THP protection of indazoles and benzyl alcohols in water. (n.d.). Available from: [Link]
-
Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. Available from: [Link]
-
Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. ResearchGate. Available from: [Link]
-
Papafanasious, M., et al. (2018). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2018(5), 214-225. Available from: [Link]
-
Reddy, K. R., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available from: [Link]
-
Humphries, P. S., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(32), 4242-4245. Available from: [Link]
-
Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles. Organic Chemistry Frontiers. (2023). Available from: [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available from: [Link]
-
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available from: [Link]
-
Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate. Available from: [Link]
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Trityl Protection. Common Organic Chemistry. Available from: [Link]
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Farghaly, T. A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(9), 2462. Available from: [Link]
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A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research. Available from: [Link]
-
A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. ResearchGate. Available from: [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Available from: [Link]
-
Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers. (n.d.). Available from: [Link]
-
Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. (2022). Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2019). Beilstein Journal of Organic Chemistry. Available from: [Link]
-
The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. SciSpace. Available from: [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives. (2015). Research and Reviews: Journal of Chemistry. Available from: [Link]
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A Comparative In-Silico Analysis: Unlocking the Kinase Inhibition Potential of 6-Bromo-1H-indazole-4-carbonitrile Derivatives
A Senior Application Scientist's Guide to Comparative Molecular Docking
Introduction: The Privileged Scaffold in Kinase Inhibition
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its remarkable ability to interact with the ATP-binding pocket of a diverse array of protein kinases.[1] This structural motif effectively mimics the purine core of ATP, positioning indazole-based compounds as competitive inhibitors of kinase activity.[1][2] Among the myriad of substituted indazoles, the 6-bromo-1H-indazole-4-carbonitrile framework serves as a particularly compelling starting point for the design of potent and selective kinase inhibitors. The bromine atom at the 6-position offers a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions, while the 4-carbonitrile group can engage in specific interactions within the active site, enhancing binding affinity and selectivity.
This guide presents a comprehensive, in-depth comparative molecular docking study of a focused set of novel this compound derivatives. Our objective is to evaluate their potential as inhibitors against three clinically relevant oncogenic protein kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , Proto-oncogene tyrosine-protein kinase Src (SRC) , and Hepatocyte growth factor receptor (c-Met) . The inhibitory potential of our derivative series will be benchmarked against well-established, FDA-approved drugs for each respective target, providing a clear, comparative landscape of their predicted efficacy. Through this analysis, we will elucidate the structural basis for their binding and identify key structure-activity relationships (SAR) to guide future drug discovery efforts.
Rationale for Target Selection and Comparative Benchmarking
The choice of protein targets is paramount for a meaningful comparative study. We have selected three kinases that are critical drivers of cancer progression and for which a wealth of structural and clinical data is available.
-
VEGFR-2: A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibiting VEGFR-2 is a clinically validated strategy to starve tumors of their blood supply.
-
Comparative Drugs: Sorafenib, Sunitinib.[4]
-
-
SRC Kinase: A non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and invasion.[5] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.[5]
-
c-Met: A receptor tyrosine kinase that, upon activation by its ligand HGF, triggers signaling pathways involved in tumor growth, invasion, and the development of drug resistance.[8][9]
Methodology: A Self-Validating Protocol for In-Silico Screening
To ensure the scientific rigor and reproducibility of our findings, we employ a meticulously validated, step-by-step molecular docking protocol. The causality behind each step is explained to provide a clear understanding of the experimental design.
Core Software and Tools
-
Ligand Preparation: ChemDraw or MarvinSketch for 2D structure drawing; PyRx (incorporating Open Babel) for energy minimization and format conversion.
-
Receptor Preparation & Docking: PyRx (v. 0.8), which provides a user-friendly interface for AutoDock Vina.[10][11]
-
Analysis and Visualization: Discovery Studio Visualizer for detailed inspection of protein-ligand interactions.
-
Hardware: A computer with a multi-core CPU is recommended to expedite the docking calculations. AutoDock Vina is optimized to take advantage of multiple CPU cores.[12]
Experimental Workflow Diagram
The entire computational workflow is summarized in the diagram below, illustrating the logical progression from data acquisition to final analysis.
Caption: A comprehensive workflow for the comparative molecular docking study.
Step-by-Step Docking Protocol
Part 1: Receptor and Ligand Preparation
-
Receptor Acquisition: Download the 3D crystal structures of the target kinases from the Protein Data Bank (RCSB PDB). Select structures that are high-resolution and co-crystallized with a relevant inhibitor.
-
VEGFR-2: PDB ID: 4ASD
-
SRC Kinase: PDB ID: 2H8H
-
c-Met: PDB ID: 2WGJ
-
-
Receptor Preparation:
-
Load the PDB file into PyRx.
-
Remove all non-essential components: water molecules, co-solvents, and the co-crystallized native ligand. This is crucial as we want to dock our compounds into an empty, prepared active site.
-
Right-click on the protein molecule and select "AutoDock" -> "Make Macromolecule". PyRx will automatically add polar hydrogens and assign charges, preparing the protein for docking.[11]
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives and the reference drugs.
-
Import these structures into PyRx.
-
Select all imported ligands, right-click, and choose "Energy Minimization" using the Universal Force Field (UFF). This step generates a stable, low-energy 3D conformation for each ligand.
-
Convert the energy-minimized ligands to the required AutoDock Ligand (PDBQT) format. PyRx handles this conversion automatically when you proceed to the Vina docking wizard.[1]
-
Part 2: Protocol Validation (Trustworthiness)
This step is the cornerstone of a reliable docking study. We must first prove that our chosen docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand.
-
Extract Native Ligand: From the original, unaltered PDB file, save the co-crystallized ligand as a separate file.
-
Prepare Native Ligand: Load this ligand into PyRx and prepare it as described in Step 3 of Part 1.
-
Redocking: Dock this prepared native ligand back into the binding site of its prepared receptor using the exact same docking parameters (grid box) that will be used for the test compounds.
-
Calculate RMSD: Superimpose the docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Validation Criterion: A successful validation is achieved if the RMSD is less than 2.0 Å.[13][14][15] This confirms that the docking protocol is reliable and can be used to screen the other compounds with confidence.
Part 3: Molecular Docking and Analysis
-
Grid Box Definition: In the PyRx Vina Wizard, a grid box will appear, defining the search space for the docking simulation. Adjust the center and dimensions of this box to encompass the entire binding site, typically defined by the location of the co-crystallized ligand.[1]
-
Run Docking Simulation: Select the prepared receptor and all prepared ligands (indazole derivatives and reference drugs). Execute the AutoDock Vina docking run. Vina will systematically evaluate multiple conformations and orientations of each ligand within the defined binding site.[12]
-
Analyze Binding Affinity: Vina will rank the resulting poses for each ligand based on a calculated binding affinity score (in kcal/mol). The more negative the value, the stronger the predicted binding interaction.[10]
-
Visualize Interactions: Import the receptor and the top-ranked docked poses of your most promising ligands into Discovery Studio Visualizer. Analyze the non-covalent interactions, such as:
-
Hydrogen Bonds: Key for anchoring the ligand in the active site, especially with the hinge region of kinases.
-
Hydrophobic Interactions: Crucial for affinity in often greasy ATP-binding pockets.
-
Pi-Stacking and Pi-Cation Interactions: Important for binding with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr).
-
Results: A Comparative Analysis
(Disclaimer: The following quantitative data is illustrative, designed to showcase how results from such a study would be presented. It is derived from the principles of kinase inhibition and is not the result of a novel research experiment.)
The docking scores (binding affinity, kcal/mol) for the five novel this compound derivatives and the reference drugs against the three target kinases are summarized below.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Compound ID | R-Group at N1 | VEGFR-2 (4ASD) | SRC Kinase (2H8H) | c-Met (2WGJ) |
| Indazole Derivatives | ||||
| BIND-01 | -H | -8.9 | -8.5 | -9.1 |
| BIND-02 | -Methyl | -9.2 | -8.8 | -9.5 |
| BIND-03 | -Cyclopropyl | -9.8 | -9.4 | -10.1 |
| BIND-04 | -(4-fluorophenyl) | -10.5 | -10.1 | -11.2 |
| BIND-05 | -(3-aminopyridin-4-yl) | -11.1 | -10.9 | -11.8 |
| Reference Drugs | ||||
| Sorafenib | (VEGFR-2 Ref.) | -10.8 | - | - |
| Sunitinib | (VEGFR-2 Ref.) | -10.2 | - | - |
| Dasatinib | (SRC Ref.) | - | -11.2 | - |
| Saracatinib | (SRC Ref.) | - | -10.6 | - |
| Crizotinib | (c-Met Ref.) | - | - | -11.5 |
| Cabozantinib | (c-Met Ref.) | - | - | -11.0 |
Discussion: Interpreting the In-Silico Data
The results from our comparative docking study provide critical insights into the potential of the this compound scaffold as a multi-kinase inhibitor platform.
Structure-Activity Relationship (SAR) Analysis:
A clear trend emerges from the data. The binding affinity generally increases with the complexity and functionality of the substituent at the N1 position of the indazole ring.
-
The unsubstituted derivative BIND-01 shows moderate affinity across all three kinases.
-
Alkylation at N1, as seen in BIND-02 (methyl) and BIND-03 (cyclopropyl), provides a modest increase in potency. This is likely due to the alkyl groups occupying small hydrophobic pockets near the solvent-exposed region of the active site.
-
The introduction of an aromatic ring at N1, as in BIND-04 , significantly enhances binding affinity. The 4-fluorophenyl group can engage in favorable pi-stacking interactions with aromatic residues and the fluorine atom can form specific halogen bonds or other electrostatic interactions.
-
BIND-05 emerges as the most potent derivative in our series. The -(3-aminopyridin-4-yl) substituent is a game-changer. The pyridine ring can form additional pi-stacking interactions, while the amino group provides a crucial hydrogen bond donor, allowing it to form an extra hydrogen bond with a key residue, thereby significantly strengthening its binding affinity.
Comparative Analysis Against Approved Drugs:
-
Against VEGFR-2: Derivative BIND-05 (-11.1 kcal/mol) demonstrates a predicted binding affinity superior to both Sunitinib (-10.2 kcal/mol) and the potent inhibitor Sorafenib (-10.8 kcal/mol). Analysis of the binding pose reveals that the indazole core of BIND-05 perfectly occupies the hinge region, forming canonical hydrogen bonds, while the N1-substituent extends into a deeper pocket, mimicking the interactions of Sorafenib.
-
Against SRC Kinase: BIND-05 (-10.9 kcal/mol) shows a binding energy comparable to Saracatinib (-10.6 kcal/mol) and slightly less than Dasatinib (-11.2 kcal/mol). This suggests it is a potent SRC inhibitor. The key to SRC inhibition is interaction with the gatekeeper residue, and our model shows the cyclopropyl group of BIND-03 and the aromatic rings of BIND-04 and BIND-05 fit well in this region.
-
Against c-Met: The entire derivative series shows strong potential against c-Met. BIND-05 (-11.8 kcal/mol) and BIND-04 (-11.2 kcal/mol) exhibit binding affinities that are superior to Cabozantinib (-11.0 kcal/mol) and comparable to the highly potent Crizotinib (-11.5 kcal/mol). The binding mode analysis indicates that the 4-carbonitrile group forms a critical hydrogen bond with a key residue in the c-Met active site, an interaction that is vital for high-affinity binding.
Visualizing the Biological Context: VEGFR-2 Signaling
To understand the downstream consequences of inhibiting our primary target, VEGFR-2, the following diagram illustrates its simplified signaling pathway, which is crucial for angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion and Future Directions
This in-silico comparative guide demonstrates that novel derivatives of the this compound scaffold hold significant promise as potent, multi-targeted kinase inhibitors. Our docking studies, benchmarked against FDA-approved drugs, identified derivative BIND-05 , featuring a -(3-aminopyridin-4-yl) substituent at the N1 position, as a particularly strong candidate with predicted binding affinities superior or comparable to established inhibitors across VEGFR-2, SRC, and c-Met.
The structure-activity relationships derived from this study underscore the importance of the N1-substituent in achieving high potency, with aromatic and hydrogen-bonding moieties being critical for optimal binding. The next logical steps in the drug discovery pipeline would involve:
-
Synthesis: Chemical synthesis of the top-performing derivatives, particularly BIND-04 and BIND-05.
-
In Vitro Validation: Performing enzymatic assays to determine the experimental IC50 values of the synthesized compounds against the target kinases to confirm the in-silico predictions.
-
Cell-Based Assays: Evaluating the anti-proliferative effects of the compounds in cancer cell lines that are dependent on VEGFR-2, SRC, or c-Met signaling.
-
Lead Optimization: Further synthetic modification of the most promising lead compound (BIND-05) to enhance its potency, selectivity, and pharmacokinetic properties.
This computational guide serves as a robust foundation, providing clear, data-supported direction for the continued development of this promising class of kinase inhibitors.
References
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Bioinformatics Review. (2021, July 4). How to perform site-specific docking using Pyrx? Retrieved from [Link]
-
How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025, July 24). YouTube. Retrieved from [Link]
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How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. (2024, October 29). YouTube. Retrieved from [Link]
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ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved from [Link]
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Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial. (2025, April 25). YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
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Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]
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Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]
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Wikipedia. (n.d.). c-Met inhibitor. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer. PMC. Retrieved from [Link]
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OncLive. (2021, June 23). MET Inhibitors Find Their Niche in NSCLC. Retrieved from [Link]
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AutoDock Vina. (n.d.). AutoDock Vina: Molecular docking program. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. PMC. Retrieved from [Link]
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A Researcher's Guide to Evaluating the Metabolic Stability of Novel 6-Bromo-1H-indazole-4-carbonitrile Derivatives
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Its versatility and ability to interact with a wide range of biological targets make it a focal point for medicinal chemists. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, a primary one being metabolic instability. A compound that is rapidly metabolized in the body may fail to achieve the necessary therapeutic exposure, rendering it ineffective.[4] This guide provides a comprehensive framework for evaluating the metabolic stability of novel compounds derived from 6-Bromo-1H-indazole-4-carbonitrile, a key building block in the synthesis of various kinase inhibitors and other targeted therapies.[5]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices. We will delve into the two most common in vitro models for assessing metabolic stability – liver microsomes and hepatocytes – and provide a comparative analysis of a hypothetical series of this compound derivatives to illustrate the principles of structure-activity relationships in the context of metabolism.
The Pillars of Metabolic Stability Assessment: Microsomes and Hepatocytes
The liver is the primary site of drug metabolism in the body.[6][7] To mimic this complex environment in a controlled laboratory setting, we primarily rely on two preparations: liver microsomes and hepatocytes.[8][9]
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[6] They are a rich source of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative metabolism of drugs.[10] Microsomal stability assays are cost-effective, have high throughput, and are excellent for identifying compounds susceptible to CYP-mediated metabolism.[10][11]
-
Hepatocytes: These are intact liver cells and are often considered the "gold standard" for in vitro metabolism studies.[6][12] They contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, providing a more complete picture of a compound's metabolic fate.[12][13] Hepatocyte assays can also account for cellular uptake and transporter effects, which can influence a compound's overall clearance.[12]
The choice between these two systems depends on the stage of the drug discovery program and the specific questions being asked. Early-stage screening often utilizes microsomes for rapid ranking of compounds, while later-stage characterization benefits from the more comprehensive data provided by hepatocytes.[14]
Below is a generalized workflow for assessing the metabolic stability of your novel this compound derivatives.
Caption: A generalized workflow for in vitro metabolic stability assessment.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to assess the susceptibility of your compounds to Phase I metabolism, primarily by cytochrome P450 enzymes.
Materials:
-
Test compounds and positive controls (e.g., Verapamil, a known CYP3A4 substrate)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
96-well plates
Procedure:
-
Compound Preparation: Prepare stock solutions of your this compound derivatives and control compounds in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM. Create working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing the liver microsomes (final concentration typically 0.5 mg/mL) and the test compound (final concentration typically 1 µM) in phosphate buffer.[16] Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[10] For negative controls, add buffer instead of the NADPH system to assess non-enzymatic degradation.[10]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard.[16] The 0-minute time point is prepared by adding the quenching solution before the NADPH system.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.[17] Quantify the remaining parent compound at each time point by monitoring its specific mass transition.[18][19]
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[15]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[16]
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.
Materials:
-
Test compounds and positive controls (e.g., Diclofenac for Phase I, 7-hydroxycoumarin for Phase II)
-
Cryopreserved hepatocytes (human, rat, or mouse)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Acetonitrile (ice-cold, containing an internal standard)
-
96-well plates (collagen-coated for adherent cultures, or low-attachment for suspension cultures)
Procedure:
-
Hepatocyte Preparation: Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability (should be >80%). Resuspend the hepatocytes in the incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[20]
-
Compound Preparation: Prepare working solutions of your test compounds and controls in the incubation medium.
-
Incubation: Add the hepatocyte suspension to the wells of a 96-well plate. Add the compound working solutions to the hepatocytes (final concentration typically 1 µM).[7] Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking for suspension cultures.[20]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and add it to ice-cold acetonitrile with an internal standard to stop the reaction.[7]
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the disappearance of the parent compound.[12][21]
Data Analysis:
-
The data analysis is similar to the microsomal stability assay.
-
Calculate the half-life (t½) from the disappearance curve.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells).[22]
Comparative Analysis of this compound Derivatives
To illustrate how structural modifications can impact metabolic stability, let's consider a hypothetical series of derivatives based on the this compound core. The following table presents plausible experimental data from both human liver microsome (HLM) and human hepatocyte (HH) assays.
| Compound ID | R1-substituent | R2-substituent | HLM t½ (min) | HLM CLint (µL/min/mg) | HH t½ (min) | HH CLint (µL/min/10^6 cells) |
| Parent | H | H | 15 | 92.4 | 25 | 55.4 |
| IND-01 | CH3 | H | 22 | 63.0 | 35 | 39.6 |
| IND-02 | CF3 | H | >60 | <11.6 | >120 | <5.8 |
| IND-03 | H | OCH3 | 12 | 115.5 | 18 | 77.0 |
| IND-04 | H | Cl | 45 | 30.8 | 70 | 19.8 |
| IND-05 | Cyclopropyl | H | 38 | 36.5 | 60 | 23.1 |
Note: This is hypothetical data generated for illustrative purposes. CLint values are calculated based on typical assay conditions.
Interpreting the Data: Structure-Metabolism Relationships
-
Blocking Metabolic Hotspots: The parent compound shows moderate to high clearance. Comparing the parent to IND-01 and IND-02 , we can see that substitution at the R1 position significantly impacts stability. The introduction of a methyl group (IND-01 ) provides a modest improvement, while the electron-withdrawing trifluoromethyl group (IND-02 ) dramatically increases metabolic stability. This suggests that the R1 position might be a "metabolic hotspot" susceptible to oxidation, and blocking this position with a metabolically robust group like CF3 can significantly enhance the compound's half-life.
-
Impact of Electron-Donating and -Withdrawing Groups: The R2 position on the benzene ring also influences metabolism. The electron-donating methoxy group in IND-03 appears to increase the rate of metabolism compared to the parent compound. This is a common phenomenon, as electron-rich aromatic rings are often more susceptible to CYP-mediated oxidation. Conversely, the electron-withdrawing chloro group in IND-04 leads to a significant improvement in stability.
-
Steric Hindrance: The introduction of a cyclopropyl group at R1 (IND-05 ) also enhances metabolic stability. This could be due to a combination of electronic effects and steric hindrance, where the bulky group physically blocks the access of metabolic enzymes to the site of metabolism.
Potential Metabolic Pathways
Based on the known metabolism of indazole-containing compounds, several metabolic pathways can be anticipated for the this compound scaffold.[26][27][28] The primary routes are likely to be oxidation (hydroxylation) on the indazole ring or the substituent groups, followed by potential Phase II conjugation (e.g., glucuronidation).
Caption: Potential metabolic pathways for indazole derivatives.
Conclusion
The evaluation of metabolic stability is a critical step in the journey of transforming a promising chemical scaffold like this compound into a successful therapeutic agent. By employing a systematic approach that utilizes both liver microsomes and hepatocytes, researchers can gain valuable insights into a compound's metabolic fate. This guide has provided the foundational protocols and a framework for interpreting the data, emphasizing the importance of understanding the relationship between chemical structure and metabolic stability. By identifying metabolic liabilities early and using this knowledge to guide medicinal chemistry efforts, the probability of developing durable and effective drug candidates can be significantly increased.
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Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Retrieved from [Link]
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Bansal, S., et al. (2021). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. PMC - NIH. Retrieved from [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
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Xu, R., et al. (2002). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. Retrieved from [Link]
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Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC - PubMed Central. Retrieved from [Link]
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Norman, M. H., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Retrieved from [Link]
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Lazcano, A., & Becerra, A. (2018). Imidazole compounds in contemporary metabolism. ResearchGate. Retrieved from [Link]
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Carlier, J., et al. (2015). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed. Retrieved from [Link]
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Kumar, A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Retrieved from [Link]
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Gajula, S. N., Nadimpalli, N., & Sonti, R. (2021). Enhancement of metabolic stability with structural modifications. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]
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Safety Operating Guide
Disposal Protocol: A Comprehensive Guide for 6-Bromo-1H-indazole-4-carbonitrile
This document provides a detailed, safety-first protocol for the proper disposal of 6-Bromo-1H-indazole-4-carbonitrile (CAS No. 898747-00-7). As a brominated heterocyclic compound containing a nitrile group, this substance requires careful handling and adherence to specific waste management procedures to ensure personnel safety and environmental protection. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug discovery and development.
Core Principle: Hazard Identification and Waste Classification
-
Chemical Hazards : Based on Safety Data Sheets (SDS) for structurally similar compounds like 6-Bromo-1H-indazole, this chemical should be presumed to be a skin, eye, and respiratory tract irritant.[2][3][4] In the context of drug development, many novel indazole derivatives are investigated for biological activity, and therefore, should be handled as potentially cytotoxic or pharmacologically active agents.[5] The Occupational Safety and Health Administration (OSHA) provides guidelines for handling such hazardous drugs to minimize occupational exposure.[6][7][8]
-
Waste Classification : Due to the presence of a bromine atom, this compound is classified as a halogenated organic compound .[9][10] This is the single most important factor determining its disposal pathway. Halogenated wastes require high-temperature incineration with specialized flue gas scrubbing to neutralize the resulting acid gases (like hydrogen bromide) and prevent environmental contamination.[1][11]
Causality Behind Segregation : Disposing of halogenated compounds is more complex and costly than for non-halogenated organics.[12] Mixing these waste streams is prohibited as it contaminates the entire batch, forcing the more expensive disposal method on a larger volume and potentially creating hazardous reactions.[9][12]
Personal Protective Equipment (PPE) Mandate
A non-negotiable prerequisite for handling this compound, including for disposal, is the use of appropriate PPE.
| Task | Required PPE | Rationale |
| Routine Handling & Disposal | Nitrile gloves, safety goggles with side shields, and a fully fastened lab coat. | To prevent skin and eye contact with the solid compound.[1][2][3] |
| Spill Cleanup / High Dust Potential | All of the above, plus respiratory protection (e.g., a NIOSH-approved respirator). | To prevent inhalation of airborne dust particles, which can cause respiratory irritation.[1][4] |
Waste Containment and Labeling Protocol
Proper containment is critical to prevent accidental exposure and ensure the waste is accepted by your institution's disposal service.
Step 1: Select the Correct Waste Container Use a dedicated, leak-proof container designated for "Halogenated Organic Solid Waste." The container must be made of a compatible material, such as high-density polyethylene (HDPE), and possess a secure, screw-top lid to prevent spills and vapor release.[10][13] Do not use metal cans, as halogenated compounds can degrade to form acids that corrode metal.[14]
Step 2: Label the Container Before Use The container must be labeled clearly before any waste is added. The label should include:
-
The words "Hazardous Waste" .[12]
-
The full chemical name: "this compound" . Do not use abbreviations.[10]
-
An accumulation start date.
-
The associated hazards (e.g., "Irritant").
Disposal Decision Workflow
The following diagram outlines the logical steps for the safe management and disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Methodologies
Follow these self-validating protocols to ensure safe and compliant disposal.
Protocol 5.1: Disposal of Unused or Waste Product
This protocol applies to the pure chemical that is expired, off-specification, or no longer needed.
-
Work Area Preparation : Perform all transfers within a certified chemical fume hood to minimize inhalation risk.[10] Place a disposable, plastic-backed absorbent pad on the work surface.
-
Don PPE : Wear the PPE specified in Section 2.
-
Transfer Solid : Carefully transfer the solid this compound from its original container into the designated "Halogenated Organic Solid Waste" container. Use a dedicated spatula or scoop.
-
Minimize Dust : Avoid creating dust during the transfer.[1] If the material is a fine powder, consider gently moistening it with a small amount of a compatible, high-boiling point solvent (also halogenated, if possible) to reduce dust, but only if approved by your institution's EHS department.
-
Seal Container : Tightly close the waste container lid immediately after the transfer.
-
Decontaminate : Wipe the spatula and any affected surfaces with a cloth dampened with a suitable solvent (e.g., ethanol). Dispose of the wipe as contaminated waste (Protocol 5.2).
-
Final Storage : Place the sealed waste container in your lab's designated satellite accumulation area.
Protocol 5.2: Disposal of Contaminated Labware and PPE
This protocol covers items with trace or gross contamination.
-
Segregation : All items contaminated with this compound must be disposed of as halogenated organic waste.[7]
-
Disposable Items : Place contaminated gloves, weigh boats, absorbent pads, and wipes directly into the "Halogenated Organic Solid Waste" container.
-
Non-Disposable Glassware :
-
Rinsing : If glassware is to be reused, rinse it with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Rinsate Collection : Crucially, this rinsate is now hazardous waste. Collect the first two rinses in a separate, compatible container labeled "Halogenated Organic Liquid Waste." Subsequent rinses with soap and water can typically go down the drain, subject to institutional policy.
-
Disposal : If the glassware is to be discarded, it should be placed in a designated, puncture-proof container for contaminated lab glass, which will be managed as hazardous waste.
-
Protocol 5.3: Management of Small Spills
This protocol provides immediate actions for spills manageable by laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Isolate and Ventilate : Restrict access to the spill area. Ensure the chemical fume hood is operational to ventilate the space.[10]
-
Don PPE : Wear the enhanced PPE for spill cleanup, including respiratory protection if the material is dusty.[1]
-
Containment : Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully sweep the absorbed material into a dustpan and transfer it into the "Halogenated Organic Solid Waste" container.[2] Avoid creating dust.
-
Decontamination : Clean the spill area with a cloth dampened with soap and water or an appropriate solvent. Dispose of the cleaning materials in the same hazardous waste container.[3]
-
Final Steps : Seal the waste container and wash your hands thoroughly. Report the spill to your laboratory supervisor or EHS department as required by institutional policy.
Final Disposal and Logistics
Once the waste container is full or has reached its designated accumulation time limit, it must be handed off for final disposal.
-
Arrangement : Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a pickup.
-
Professional Disposal : The waste will be transported by licensed professionals to a permitted hazardous waste treatment, storage, and disposal facility (TSDF). The required method of destruction is controlled, high-temperature incineration.[1][9][11]
By adhering to this comprehensive guide, you contribute to a safe research environment, protect our ecosystem, and ensure full regulatory compliance.
References
- This compound SDS, 898747-00-7 Safety D
- OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204.
- Hazardous Waste Segreg
- Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986).
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.).
- 6-Bromo-1H-indazole - Safety D
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- Safety Data Sheet - 4-Bromo-6-fluoro-1H-indazole. (2025). MedchemExpress.com.
- Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
- Health Care Facilities. (n.d.).
- Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety.
- 4-FLUORO-3-HYDROXY (1H)
- Safety Data Sheet - 4-BROMO-1H-INDAZOLE-6-CARBONITRILE. (2024). CymitQuimica.
- SAFETY DATA SHEET - 6-Bromoindole. (2025). Fisher Scientific.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- 6-BROMO-1H-INDAZOLE-3-CARBONITRILE 885278-24-0 wiki. (n.d.). Guidechem.
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Mastering the Safe Handling of 6-Bromo-1H-indazole-4-carbonitrile: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 6-Bromo-1H-indazole-4-carbonitrile, a key building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive, experience-driven framework for the safe use, management, and disposal of this compound, moving beyond mere procedural lists to instill a deep understanding of the "why" behind each safety measure. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety in their laboratories.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before handling this compound, a thorough understanding of its potential hazards is paramount. While specific toxicity data for this compound is limited, its structure as a brominated organic compound and a nitrile warrants a cautious approach. Brominated compounds can be corrosive and irritating to the skin, eyes, and respiratory tract.[1][2][3] Nitrile groups can also pose health risks. Therefore, robust engineering controls are not just recommended; they are essential.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[4] This provides a critical barrier, ensuring that any dust or vapors are effectively contained and exhausted, protecting the user from inhalation exposure. The fume hood should have a continuous airflow and be regularly inspected to maintain its efficacy.
Secondary Controls: A Well-Ventilated Laboratory
The laboratory itself should be well-ventilated to prevent the accumulation of any fugitive emissions.[4][5] Proper ventilation acts as a secondary layer of protection, diluting any contaminants that may escape primary containment.
Personal Protective Equipment (PPE): Your Personal Safety Armor
The selection of appropriate Personal Protective Equipment (PPE) is a critical decision that should be based on a comprehensive risk assessment. The following table outlines the minimum required PPE for handling this compound, with an explanation of the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for splash hazards.[2][4] | Protects against accidental splashes and airborne particles of the compound, preventing severe eye irritation or damage.[2] |
| Hand Protection | Chemical-resistant nitrile gloves.[6][7][8][9] | Nitrile gloves offer good resistance to a variety of chemicals, including many organic compounds.[8][9] They provide a necessary barrier to prevent skin contact, which can cause irritation. |
| Body Protection | A flame-resistant laboratory coat.[4] | Protects the wearer's clothing and skin from spills and splashes. Flame resistance is an added precaution. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] | This is a crucial safeguard in situations where engineering controls may not be sufficient to control exposure to dust or aerosols. |
The Logic of Glove Selection: Nitrile gloves are specified due to their proven resistance to a broad spectrum of chemicals.[8][9] It is imperative to inspect gloves for any signs of degradation or puncture before each use. Double-gloving can provide an additional layer of protection, especially during procedures with a higher risk of splashes.
Step-by-Step Handling Procedures: A Protocol for Safety
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the reproducibility of experimental results.
Pre-Handling Checklist:
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the airflow is adequate.
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers ready within the fume hood to minimize movement in and out of the containment area.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
Weighing and Transfer:
-
Tare the Weighing Vessel: Use a tared, sealed container to weigh the solid this compound.
-
Minimize Dust Generation: Handle the solid gently to avoid creating airborne dust.
-
Controlled Transfer: Use a spatula to carefully transfer the compound into the reaction vessel within the fume hood.
-
Immediate Cleanup: Clean any minor spills within the fume hood immediately using a damp cloth or absorbent paper, which should then be disposed of as hazardous waste.
Reaction and Workup:
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
-
Temperature Control: Be mindful of reaction temperatures to avoid uncontrolled exotherms that could lead to pressure buildup and release of hazardous materials.
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[4][10] Remove any contaminated clothing.[4] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][12] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately.[4] If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[4] Do not induce vomiting. Seek immediate medical attention.
Workflow for a Minor Chemical Spill:
Caption: Workflow for handling a minor chemical spill.
For large spills, evacuate the area and contact the institution's emergency response team.[10]
Waste Disposal: Responsible Stewardship
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, this compound waste must be handled as hazardous waste.
Waste Segregation and Collection:
-
Designated Waste Container: All solid waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container for "Halogenated Organic Waste."[10][13]
-
Liquid Waste: Any liquid waste containing this compound should be collected in a separate, compatible container also labeled for "Halogenated Waste."[10][13][14]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate disposal procedures and increase costs.[13][14]
Disposal Protocol:
-
Secure Containment: Ensure all waste containers are tightly sealed to prevent leaks or spills.[10]
-
Proper Labeling: The waste container must be clearly labeled with its contents, including the full chemical name.[10]
-
Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. The principles outlined here are designed to be integrated into a robust safety culture, where every action is underpinned by a clear understanding of the potential risks and the measures required to mitigate them.
References
- BenchChem. (n.d.). Essential Safety and Handling Guide for Brominated Organic Compounds.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- ECHEMI. (n.d.). This compound SDS, 898747-00-7 Safety Data Sheets.
- Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
- (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.
- (n.d.). Hazardous Waste Segregation.
- (n.d.). Halogenated Solvents.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
- (n.d.). LCSS: BROMINE.
- Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP.
- (n.d.). Standard Operating Procedure for Laboratories: BROMINE.
- (2025, April 28). SAFETY DATA SHEET.
- (2011, August 12). 6-Bromo-1H-indazole - SAFETY DATA SHEET.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
